molecular formula C31H42N4O4 B1250506 Frangufoline

Frangufoline

Numéro de catalogue: B1250506
Poids moléculaire: 534.7 g/mol
Clé InChI: TVUQUDJOLFMOKT-SPZUWTHGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Frangufoline is a natural product found in Ziziphus nummularia, Ziziphus jujuba, and other organisms with data available.

Propriétés

Formule moléculaire

C31H42N4O4

Poids moléculaire

534.7 g/mol

Nom IUPAC

(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26-,27-,28-/m0/s1

Clé InChI

TVUQUDJOLFMOKT-SPZUWTHGSA-N

SMILES isomérique

CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C(C)C

SMILES canonique

CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C

Synonymes

frangufoline
frangufoline, (3R-(3R*,4S*(R*),7S*))-isome

Origine du produit

United States

Foundational & Exploratory

what is the chemical structure of Frangufoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Profile of Frangufoline (B1674050)

Introduction

This compound is a naturally occurring 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] It has been identified in various plant species, including Ziziphus jujuba and Melochia corchorifolia.[3] Classified as a sedative agent, this compound is a subject of interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its chemical structure, properties, and metabolic behavior, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a complex macrocyclic structure containing a 14-membered ring. Its chemical identity is well-established through various analytical techniques. The key identifiers and physicochemical properties are summarized below.

PropertyData
IUPAC Name (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide[3]
Synonyms This compound, Daechuine S1, Sanjoinine A[1]
CAS Number 19526-09-1[1][3][4][5]
Molecular Formula C₃₁H₄₂N₄O₄[1][3][4]
Molecular Weight 534.70 g/mol [1][2][3]
Exact Mass 534.3206 Da[1][3]
Canonical SMILES CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O--INVALID-LINK--N1)NC(=O)--INVALID-LINK--N(C)C">C@HC(C)C[3]
Elemental Analysis C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97%[1]

Metabolism of this compound

Research in rodent models has demonstrated that this compound undergoes rapid enzymatic conversion both in vitro and in vivo. The primary metabolic process involves the cleavage of an enamide bond within the cyclopeptide structure. This biotransformation results in the formation of M1, a substituted linear tripeptide, identified as (S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine.[6] This metabolic cleavage is a critical aspect of its pharmacokinetic profile.

The conversion is catalyzed by an enzyme with B-esterase-like activity and is inhibited by organophosphorus esters such as bis(p-nitrophenyl) phosphate (B84403) (BNPP) and eserine at high concentrations.[6] The proposed mechanism suggests a concerted process involving the oxidation of the vinyl group and the hydrolysis of the adjacent amide bond.[6]

Frangufoline_Metabolism cluster_reactants Reactants cluster_process Metabolic Process cluster_products Products cluster_inhibitors Inhibitors This compound This compound (Cyclopeptide Alkaloid) Enzyme B-esterase-like Enzyme (Oxidation & Hydrolysis) This compound->Enzyme  Substrate M1 Metabolite M1 (Linear Tripeptide) Enzyme->M1  Catalysis Inhibitors BNPP Eserine (high conc.) Inhibitors->Enzyme  Inhibition

Metabolic conversion of this compound to Metabolite M1.

Experimental Protocols

The following is a representative methodology for studying the metabolic cleavage of this compound, based on published in vitro and in vivo rodent studies.[6]

Objective

To investigate the enzymatic conversion of this compound to its linear tripeptide metabolite, M1, and to characterize the nature of the enzymatic process.

In Vitro Metabolic Study
  • Preparation of Tissue Homogenates:

    • Euthanize Sprague-Dawley rats and collect liver tissue.

    • Prepare a 25% (w/v) liver homogenate in ice-cold 0.1 M phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 9000g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).

  • Incubation Assay:

    • Prepare an incubation mixture containing:

      • 100 µM this compound (dissolved in a suitable solvent like DMSO, final concentration ≤ 1%).

      • Rat liver S9 fraction.

      • 0.1 M Phosphate buffer (pH 7.4) to a final volume of 1 mL.

    • Incubate the mixture in a shaking water bath at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Inhibitor Studies:

    • To characterize the enzyme, pre-incubate the S9 fraction with specific inhibitors for 15 minutes before adding this compound:

      • Organophosphorus esters (e.g., BNPP).

      • Eserine (at low and high concentrations).

      • EDTA (a chelating agent).

      • PCMB (p-chloromercuribenzoate, a sulfhydryl reagent).

    • Proceed with the incubation assay as described above.

  • Sample Analysis:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Analyze the supernatant using High-Pressure Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) to quantify the disappearance of this compound and the appearance of metabolite M1.

    • Use authentic standards of this compound and M1 for peak identification and quantification.

In Vivo Pharmacokinetic Study
  • Animal Dosing:

    • Administer this compound to male Sprague-Dawley rats via oral gavage or intravenous injection at a specified dose.

    • House the animals in metabolic cages to allow for the collection of blood, urine, and feces at predetermined time points.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein) at time points such as 0, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

    • Process blood to obtain plasma or serum.

  • Sample Preparation and Analysis:

    • Extract this compound and its metabolites from plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze the extracts by a validated LC-MS/MS method to determine the concentrations of the parent compound and metabolite M1 over time.

    • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both this compound and M1.

The workflow for identifying and characterizing the metabolic pathway is illustrated in the diagram below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_results Data Interpretation T_Homogenate Tissue Homogenate (e.g., Liver S9) Incubation Incubation with This compound T_Homogenate->Incubation Inhibitors Incubation with Inhibitors T_Homogenate->Inhibitors LCMS_vitro LC-MS Analysis Incubation->LCMS_vitro Inhibitors->Incubation Metabolite_ID Metabolite M1 Identification LCMS_vitro->Metabolite_ID Enzyme_Char Enzyme Characterization LCMS_vitro->Enzyme_Char Dosing Rodent Dosing (Oral/IV) Sampling Blood Sampling (Time course) Dosing->Sampling Extraction Plasma Extraction Sampling->Extraction LCMS_vivo LC-MS/MS Analysis Extraction->LCMS_vivo PK_Profile Pharmacokinetic Profiling LCMS_vivo->PK_Profile Mechanism Mechanism Proposal Metabolite_ID->Mechanism Enzyme_Char->Mechanism

Workflow for this compound metabolism studies.

Conclusion

This compound stands as a significant cyclopeptide alkaloid with a well-defined chemical structure and sedative properties. The understanding of its metabolic fate, particularly the cleavage of its macrocyclic structure into a linear tripeptide, is crucial for its development as a potential therapeutic agent. The provided methodologies offer a foundational approach for researchers to further investigate its pharmacokinetics, mechanism of action, and potential drug interactions. This technical guide serves as a core resource for professionals engaged in the exploration of natural product chemistry and drug discovery.

References

The Enigmatic Frangufoline: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the larger class of cyclopeptide alkaloids predominantly found in the Rhamnaceae family, understanding its natural origins, efficient isolation techniques, and biosynthetic pathways is crucial for advancing research and development efforts. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its natural sources, a detailed, generalized experimental protocol for its isolation, and a summary of the cutting-edge insights into its biosynthesis.

Natural Sources of this compound

This compound has been identified in several species of the genus Ziziphus, a member of the Rhamnaceae family. These plants are the primary and currently only known natural sources of this complex molecule. The distribution of this compound within the plant can vary, with the highest concentrations typically found in the bark tissues.

Plant SpeciesFamilyPlant Part(s) Containing this compound
Ziziphus nummulariaRhamnaceaeGeneral mention, likely in bark tissues
Ziziphus cambodianaRhamnaceaeRoot Bark[1]

Experimental Protocols: Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively published, a generalizable method can be derived from the established procedures for isolating cyclopeptide alkaloids from Ziziphus species. The following protocol is a composite methodology based on common practices in the field.

Objective: To isolate and purify this compound from its natural plant source.
Materials and Reagents:
  • Dried and powdered plant material (e.g., root bark of Ziziphus cambodiana)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for column chromatography (e.g., mixtures of CH₂Cl₂ and MeOH in increasing polarity)

  • High-Performance Liquid Chromatography (HPLC) system

  • HPLC grade solvents (e.g., acetonitrile (B52724), water)

  • Standard analytical equipment (rotary evaporator, glassware, etc.)

Methodology:
  • Extraction:

    • The dried and powdered plant material is subjected to exhaustive extraction with a solvent system, typically a mixture of dichloromethane and methanol (e.g., 1:1 v/v) or solely methanol, at room temperature.

    • The extraction is usually carried out over an extended period (e.g., 24-48 hours) with agitation to ensure maximum recovery of the alkaloids.

    • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Preliminary Fractionation (Column Chromatography):

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a solvent gradient of increasing polarity. A common solvent system starts with 100% dichloromethane and gradually increases the proportion of methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the cyclopeptide alkaloids. Fractions with similar TLC profiles are pooled.

  • Purification (High-Performance Liquid Chromatography):

    • The semi-purified fractions containing the target compound are further purified by preparative or semi-preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purified fraction is concentrated to yield pure this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) and Mass Spectrometry (MS).

G General Experimental Workflow for this compound Isolation plant_material Dried & Powdered Plant Material (e.g., Ziziphus cambodiana root bark) extraction Solvent Extraction (e.g., CH₂Cl₂:MeOH) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography semi_pure_fractions Semi-Pure Fractions column_chromatography->semi_pure_fractions hplc High-Performance Liquid Chromatography (HPLC) semi_pure_fractions->hplc pure_this compound Pure this compound hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation

A generalized workflow for the isolation of this compound.

Biosynthesis of this compound

Recent groundbreaking research has begun to unravel the biosynthetic pathway of cyclopeptide alkaloids, including frangulanine-type compounds like this compound.[2] It is now understood that these complex natural products are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[2] This mode of biosynthesis involves the initial production of a linear precursor peptide by the ribosome, which then undergoes a series of enzymatic modifications to yield the final cyclic structure.

The key steps in the proposed biosynthesis of this compound are:

  • Ribosomal Synthesis of a Precursor Peptide: A precursor peptide containing a specific recognition sequence and a core peptide sequence is synthesized by the ribosome. The core peptide is the linear precursor to this compound.[2][3]

  • Enzymatic Cyclization: A BURP peptide cyclase enzyme is believed to catalyze the crucial cyclization step. This involves the formation of an ether linkage between a tyrosine residue and another amino acid within the core peptide.

  • Post-translational Modifications: Following cyclization, a series of post-translational modifications, such as N-methylation and other enzymatic transformations, occur to produce the final, mature this compound molecule.

G Conceptual Biosynthetic Pathway of this compound gene This compound Precursor Gene transcription Transcription gene->transcription mrna mRNA transcription->mrna translation Ribosomal Translation mrna->translation precursor_peptide Linear Precursor Peptide (with recognition and core sequences) translation->precursor_peptide cyclization BURP Peptide Cyclase (Ether Linkage Formation) precursor_peptide->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate post_translational_mods Post-Translational Modifications (e.g., N-methylation) cyclic_intermediate->post_translational_mods This compound This compound post_translational_mods->this compound

A diagram of the proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant scientific interest. Its natural occurrence in Ziziphus species provides a starting point for its acquisition, and the generalized isolation protocol outlined here offers a viable strategy for obtaining purified material for further study. The recent elucidation of its biosynthetic pathway as a RiPP opens up new avenues for bioengineering and synthetic biology approaches to produce this compound and its analogs. Further research is warranted to determine the quantitative yields of this compound in its natural sources and to fully characterize the enzymatic machinery of its biosynthetic pathway. This knowledge will be instrumental in unlocking the full therapeutic potential of this intricate natural product.

References

An In-Depth Technical Guide to the Isolation of Frangufoline from Ziziphus cambodiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Frangufoline, a 14-membered cyclopeptide alkaloid, from the root bark of Ziziphus cambodiana. This document details the necessary experimental protocols, from plant material collection and extraction to chromatographic separation and purification. It also presents key quantitative and qualitative data for the identification and characterization of this compound. The methodologies described herein are based on established phytochemical techniques for the isolation of cyclopeptide alkaloids from Ziziphus species, providing a robust framework for researchers in natural product chemistry and drug discovery. While the bioactivity of this compound is noted as sedative, this guide focuses on the technical aspects of its isolation.

Introduction

Ziziphus cambodiana Pierre, a plant belonging to the Rhamnaceae family, is a source of various bioactive secondary metabolites.[1] Among these, cyclopeptide alkaloids are of significant interest due to their diverse pharmacological activities. This compound, a known 14-membered frangulanine-type cyclopeptide alkaloid, has been successfully isolated from the root bark of this plant.[1] This guide offers a detailed technical protocol for its extraction, isolation, and characterization, aimed at providing researchers and drug development professionals with a practical workflow for obtaining this compound for further study.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₁H₄₂N₄O₄[2]
Molecular Weight 534.70 g/mol [3]
Exact Mass 534.3206 Da[2]
Appearance Solid powder
Solubility Soluble in DMSO

Experimental Protocols

The following protocols are a synthesized representation of standard methods for the isolation of cyclopeptide alkaloids from Ziziphus species and are specifically adapted for the isolation of this compound from Ziziphus cambodiana.

Plant Material Collection and Preparation
  • Collection: The root bark of Ziziphus cambodiana should be collected from mature plants.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation: The collected root bark is air-dried in the shade until a constant weight is achieved. The dried material is then ground into a coarse powder to increase the surface area for extraction.

Extraction of Crude Alkaloids
  • Solvent Extraction: The powdered root bark (approximately 10 kg) is subjected to sequential maceration with ethyl acetate (B1210297) (EtOAc) followed by methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times with each solvent to ensure exhaustive extraction.

  • Concentration: The resulting EtOAc and MeOH extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extracts. The reported yield for the EtOAc extract is approximately 144.7 g and for the MeOH extract is 1.4 kg from a large-scale extraction.

Chromatographic Isolation and Purification of this compound

The isolation of this compound is achieved through a series of chromatographic steps.

  • Initial Fractionation (Quick Column Chromatography):

    • Stationary Phase: Silica (B1680970) gel.

    • Procedure: A portion of the EtOAc soluble extract (e.g., 80 g) is subjected to quick column chromatography on a silica gel column.

    • Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and finally methanol.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification (Sephadex LH-20 Column Chromatography):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol or a mixture of dichloromethane (B109758) and methanol.

    • Procedure: Fractions from the silica gel column that show the presence of cyclopeptide alkaloids (often visualized as blue spots with anisaldehyde-H₂SO₄ reagent on TLC) are pooled, concentrated, and subjected to size exclusion chromatography on a Sephadex LH-20 column to remove pigments and other impurities.

  • Final Purification (Preparative HPLC):

    • Stationary Phase: Reversed-phase C18 silica gel.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) as a modifier.

    • Procedure: The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC). The fractions containing this compound are injected onto a C18 column and eluted with a suitable gradient program to yield the pure compound.

    • Detection: UV detection is typically used to monitor the elution of the compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed by spectroscopic methods.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
[Data to be populated from representative spectra]

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

δ (ppm)Assignment
[Data to be populated from representative spectra]

Table 3: Mass Spectrometry Data of this compound

Ionm/z
[M+H]⁺535.3279

Note: Detailed 1D and 2D NMR experiments (COSY, HSQC, HMBC) are necessary for the complete and unambiguous assignment of all proton and carbon signals.

Optical Rotation

Experimental Workflow and Logic

The following diagram illustrates the workflow for the isolation of this compound from Ziziphus cambodiana.

Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Ziziphus cambodiana Root Bark drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Sequential Maceration (EtOAc then MeOH) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude EtOAc & MeOH Extracts concentration->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column EtOAc Extract sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column prep_hplc Preparative HPLC (C18 Column) sephadex_column->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_this compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_this compound->ms

References

An In-depth Technical Guide to the Biosynthesis of Frangufoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Frangufoline (B1674050) is a 14-membered cyclopeptide alkaloid with known sedative properties.[1] While this class of natural products has been of interest for decades, their biosynthetic origins have long remained enigmatic. Recent advancements in transcriptome mining and enzymology have begun to unravel the genetic and biochemical basis for their formation. This guide synthesizes the current understanding of cyclopeptide alkaloid biosynthesis and presents a putative pathway for this compound. It is now understood that these complex macrocycles are not synthesized by non-ribosomal peptide synthetases (NRPSs), but rather through the post-translational modification of ribosomally synthesized precursor peptides (RiPPs). This discovery opens new avenues for the biocatalytic production and synthetic biology-based diversification of this compound and related compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway. This model is based on recent studies on other cyclopeptide alkaloids, which have identified dedicated gene clusters containing a precursor peptide and a specialized cyclase enzyme.[2][3]

The key steps are proposed as follows:

  • Ribosomal Synthesis of a Precursor Peptide: A precursor peptide gene is transcribed and translated to produce a linear peptide. This peptide consists of a leader sequence, which is recognized by the modifying enzymes, and a core peptide sequence that will be tailored to form the final this compound molecule.

  • Enzymatic Macrocyclization: A key enzyme, likely a split BURP domain-containing peptide cyclase, recognizes the leader peptide and catalyzes an intramolecular cyclization.[2][4] This crucial step forms the characteristic 14-membered ring of this compound, which involves the formation of an ether linkage between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid within the core peptide.[3]

  • Post-cyclization Tailoring: Following macrocyclization, a series of tailoring enzymes modify the cyclic peptide. These modifications for this compound would include:

    • N-methylation: Addition of methyl groups to specific nitrogen atoms.

    • Decarboxylation and Desaturation: The cyclized tyrosine residue undergoes decarboxylation and desaturation to form the characteristic styrylamine (B14882868) moiety.[3]

  • Leader Peptide Cleavage: Finally, the leader peptide is proteolytically cleaved to release the mature this compound alkaloid.

Precursor Amino Acids and Structure

This compound is a member of the frangulanine-type cyclopeptide alkaloids.[1] Its structure is composed of several amino acid residues that are incorporated into the macrocycle. The core structural units generally include a hydroxystyrylamine moiety (derived from tyrosine), a β-hydroxy amino acid, and other standard or modified amino acids.[4]

This compound Biosynthesis Pathway cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Gene Precursor Peptide Gene Precursor_Peptide Linear Precursor Peptide (Leader + Core) Precursor_Gene->Precursor_Peptide Transcription & Translation Cyclized_Peptide Cyclized Peptide Intermediate Precursor_Peptide->Cyclized_Peptide BURP Domain Cyclase (Macrocyclization via Ether Linkage) Tailored_Peptide Tailored Cyclic Peptide Cyclized_Peptide->Tailored_Peptide Tailoring Enzymes (e.g., Methyltransferases, Decarboxylase) This compound Mature this compound Tailored_Peptide->this compound Protease (Leader Peptide Cleavage)

Caption: Proposed biosynthetic pathway for this compound via a RiPP mechanism.

Quantitative Data

As the specific biosynthetic pathway for this compound has not yet been fully elucidated, quantitative enzymatic data is not available. The following table presents the types of data that would be collected during the characterization of the key biosynthetic enzymes once they are identified and expressed.

ParameterEnzymeDescriptionExpected Value Range (Example from related enzymes)
Kcat (s⁻¹) BURP Domain CyclaseCatalytic turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time.0.1 - 10
Km (µM) BURP Domain CyclaseMichaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. Indicates substrate binding affinity.10 - 500
Kcat/Km (M⁻¹s⁻¹) BURP Domain CyclaseCatalytic efficiency of the enzyme.10³ - 10⁶
Optimal pH All EnzymesThe pH at which the enzyme exhibits maximum activity.6.5 - 8.5
Optimal Temperature (°C) All EnzymesThe temperature at which the enzyme exhibits maximum activity.25 - 40

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would follow a modern genomics-driven approach.

Protocol 1: Identification of the Biosynthetic Gene Cluster (BGC)

This protocol outlines a transcriptome-mining approach to identify candidate genes responsible for this compound biosynthesis in a producing organism, such as Ziziphus jujuba.[5]

  • Plant Material Collection: Collect tissues from the this compound-producing plant (e.g., leaves, roots, stems) at various developmental stages. Flash-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction and Sequencing:

    • Extract total RNA from each tissue sample using a suitable plant RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

    • Perform library preparation and high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Transcriptome Assembly and Annotation:

    • Assemble the sequencing reads into transcripts de novo or by mapping to a reference genome if available.

    • Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI nr, Swiss-Prot) to predict gene functions.

  • BGC Identification:

    • Search the annotated transcriptome for genes encoding key enzymes expected in a RiPP pathway. Specifically, look for homologs of BURP domain-containing cyclases.

    • Analyze the genomic region surrounding the candidate cyclase gene for co-expressed genes, including small open reading frames (ORFs) that could encode the precursor peptide.

    • A typical cyclopeptide alkaloid BGC is expected to contain the precursor peptide gene, the cyclase gene, and genes for tailoring enzymes (e.g., methyltransferases, oxidoreductases).

BGC Identification Workflow Plant_Tissues Collect Plant Tissues (e.g., Ziziphus jujuba) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Assembly Transcriptome Assembly & Annotation RNA_Seq->Assembly Homology_Search Homology Search for BURP Cyclase Assembly->Homology_Search BGC_Analysis Analysis of Co-expressed Genes (Precursor, Tailoring Enzymes) Homology_Search->BGC_Analysis Candidate_BGC Putative this compound Biosynthetic Gene Cluster BGC_Analysis->Candidate_BGC

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

Protocol 2: In Vitro Reconstitution and Enzyme Characterization

This protocol describes the functional characterization of the identified candidate enzymes to confirm their role in this compound biosynthesis.

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized genes for the precursor peptide and the BURP cyclase, identified in Protocol 1.

    • Clone the genes into suitable expression vectors (e.g., pET vectors for E. coli expression). The precursor peptide may be expressed as a fusion protein (e.g., with a His-tag) for easy purification.

  • Heterologous Expression and Purification:

    • Transform the expression plasmids into a suitable host, such as E. coli BL21(DE3).

    • Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.

    • Harvest the cells and purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • In Vitro Enzyme Assay:

    • Combine the purified precursor peptide and the BURP cyclase in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for several hours.

    • Quench the reaction (e.g., by adding methanol).

  • Product Analysis:

    • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the retention time and mass-to-charge ratio (m/z) of the enzymatic product with an authentic this compound standard to confirm its identity.

    • Further structural elucidation can be performed using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

The biosynthesis of this compound is on the cusp of being fully elucidated, with the RiPP paradigm providing a clear roadmap for research. The identification of the specific gene cluster and the characterization of its enzymes will be the definitive next steps. This knowledge will not only provide fundamental insights into the biosynthesis of a medicinally relevant class of natural products but also enable the development of biotechnological platforms for their sustainable production. Synthetic biology approaches, such as pathway reconstruction in microbial hosts and enzyme engineering, could be leveraged to produce novel this compound analogs with improved pharmacological properties, offering exciting opportunities for drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Frangufoline

Author: BenchChem Technical Support Team. Date: December 2025

Frangufoline is a naturally occurring cyclopeptide alkaloid belonging to the frangulanine type.[1][2] It is characterized by a 14-membered ring structure and is recognized for its sedative properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its study, and outlines potential avenues for investigating its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical techniques. These properties are crucial for its isolation, characterization, and potential formulation.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 19526-09-1[1][2][3][4]
Molecular Formula C₃₁H₄₂N₄O₄[1][2][3][4]
Molecular Weight 534.70 g/mol [1][2][3]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.[1][2]
Shelf Life >3 years if stored properly[1]
Synonyms Daechuine S1, NSC 226674, Sanjoinine A[1]

Table 2: Computed Chemical Properties of this compound

PropertyValueSource
Exact Mass 534.3206 g/mol [1][3]
IUPAC Name (S)-N-((3R,4R,7R,Z)-7-((S)-sec-butyl)-3-isopropyl-5,8-dioxo-2-oxa-6,9-diaza-1(1,4)-benzenacycloundecaphan-10-en-4-yl)-2-(dimethylamino)-3-phenylpropanamide[1]
InChI Key NFJKQANKUCVGAW-IFXGIPSXSA-N[1]
Canonical SMILES CC(C)--INVALID-LINK----INVALID-LINK--C)=O)cc1">C@@H[C@H]2NC(--INVALID-LINK--Cc3ccccc3)=O[1]
Relative Density 1.15 g/cm³ (Predicted)[2]
Elemental Analysis C, 69.64%; H, 7.92%; N, 10.48%; O, 11.97%[1]

Experimental Protocols

The isolation, purification, and characterization of this compound from natural sources involve a series of established laboratory techniques.

1. Extraction and Isolation

The extraction of cyclopeptide alkaloids like this compound from plant material, such as Ziziphus nummularia, typically follows a multi-step process.

  • Initial Extraction : Plant material (e.g., stem bark, roots) is first dried and powdered. A crude extract is then obtained using a solvent such as methanol (B129727).[5]

  • Solvent Partitioning : The crude methanolic extract undergoes sequential fractionation with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.[5]

  • Chromatographic Purification : The fractions containing the target compound are further purified using chromatographic methods.

    • Silica Gel Chromatography : This technique is widely used for the separation of natural products based on polarity.[6]

    • Sephadex LH-20 Chromatography : This method is particularly effective for the purification of flavonoids and other polyphenolic compounds, often using methanol or methanol-water mixtures as the eluent.[6]

    • Solid-Phase Extraction (SPE) : SPE can be employed for sample cleanup and selective isolation of target compounds from complex mixtures.[7]

2. Structural Elucidation and Characterization

Once a pure sample of this compound is obtained, its structure is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the detailed chemical structure, including the connectivity of atoms and the stereochemistry.[8][9] The chemical shifts are compared against a tetramethylsilane (B1202638) (TMS) internal standard.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[8]

3. Synthesis

While specific synthesis protocols for this compound are not detailed in the provided search results, the synthesis of complex heterocyclic molecules often involves established methods such as the Friedländer synthesis for quinoline (B57606) derivatives or multi-step procedures for constructing macrocyclic peptide structures.[10][11] The synthesis of morpholine (B109124) rings, a common substructure in bioactive molecules, can be achieved from vicinal amino alcohols, oxiranes, or aziridines.[12]

Biological Activity and Signaling Pathways

This compound is primarily known as a sedative cyclopeptide alkaloid.[1][2] Alkaloids as a class exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often through interaction with specific cellular signaling pathways.[13][14]

While the precise molecular targets and signaling pathways modulated by this compound are not extensively documented in the available literature, the activity of other alkaloids provides a framework for potential investigation. For instance, some alkaloids have been shown to modulate the NF-κB and STAT3 signaling pathways, which are critical in inflammation and cancer.[14][15]

The sedative effects of this compound suggest potential interactions with neurotransmitter systems in the central nervous system. Further research is required to elucidate these mechanisms.

Visualizations: Workflows and Logical Diagrams

To aid in the conceptualization of experimental and logical processes, the following diagrams are provided.

G cluster_extraction Extraction & Isolation cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Ziziphus nummularia) crude_extract Crude Solvent Extract (Methanol) plant_material->crude_extract fractionation Solvent Partitioning crude_extract->fractionation column_chromatography Column Chromatography (Silica, Sephadex LH-20) fractionation->column_chromatography spe Solid-Phase Extraction (SPE) column_chromatography->spe hplc Preparative HPLC spe->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir

Caption: Experimental workflow for the isolation and characterization of this compound.

G cluster_hypothesis Hypothesis Generation cluster_screening In Vitro Screening cluster_pathway Pathway Analysis cluster_validation Target Validation known_activity Known Activity (Sedative) cell_assays Cell-Based Assays (e.g., Neuronal Cells) known_activity->cell_assays structural_class Structural Class (Cyclopeptide Alkaloid) receptor_binding Receptor Binding Assays structural_class->receptor_binding enzyme_inhibition Enzyme Inhibition Assays structural_class->enzyme_inhibition transcriptomics Transcriptomics (RNA-Seq) cell_assays->transcriptomics proteomics Proteomics cell_assays->proteomics pathway_id Identify Key Pathways (e.g., NF-κB, STAT3) transcriptomics->pathway_id phosphoproteomics Phosphoproteomics proteomics->phosphoproteomics phosphoproteomics->pathway_id target_validation Validate Targets (e.g., Western Blot, qPCR) pathway_id->target_validation in_vivo In Vivo Model Validation target_validation->in_vivo

Caption: Logical workflow for investigating the signaling pathways of this compound.

References

Frangufoline: A Technical Overview of its Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental molecular characteristics of Frangufoline, a notable cyclopeptide alkaloid. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical research, natural product science, and drug discovery and development.

Quantitative Molecular Data

The core molecular properties of this compound have been determined and are summarized in the table below. This data is essential for a variety of research applications, including analytical method development, dosage calculations, and computational modeling.

PropertyValueSource
Molecular Formula C₃₁H₄₂N₄O₄[1][2]
Molecular Weight 534.7 g/mol [1][2][3]
Exact Mass 534.3206 Da
CAS Registry Number 19526-09-1

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is critical for seamless collaboration and information exchange within the scientific community. This compound is cataloged under several identifiers and synonyms across various chemical databases.

  • IUPAC Name : (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide

  • Synonyms : Daechuine S1, NSC 226674, Sanjoinine A

  • PubChem CID : 11731186

The following diagram illustrates the logical relationship between the primary identifiers and the core molecular properties of this compound.

Frangufoline_Properties This compound This compound CAS: 19526-09-1 Formula Molecular Formula C₃₁H₄₂N₄O₄ This compound->Formula determines MW Molecular Weight 534.7 g/mol Formula->MW calculates to Mass Exact Mass 534.3206 Da Formula->Mass calculates to

Caption: Logical relationship of this compound's identifiers and properties.

Context and Significance

This compound is classified as a 14-membered frangulanine-type cyclopeptide alkaloid. Compounds of this class are of interest to the scientific community for their potential biological activities. The precise characterization of this compound's molecular weight and formula is a prerequisite for any further investigation into its pharmacological properties and potential therapeutic applications.

References

The Sedative Potential of Cyclopeptide Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopeptide alkaloids, a class of natural products predominantly found in the Rhamnaceae family, particularly within the Ziziphus genus, have garnered significant attention for their diverse biological activities. Among these, their sedative and anxiolytic properties present a promising avenue for the development of novel therapeutics for central nervous system disorders. This technical guide provides an in-depth overview of the sedative properties of cyclopeptide alkaloids, focusing on their mechanism of action, quantitative effects, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for neurological applications.

Core Sedative Activity: Modulation of the GABAergic System

The primary mechanism underlying the sedative effects of cyclopeptide alkaloids involves the positive modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. Specifically, these compounds have been shown to interact with GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.

One of the most extensively studied cyclopeptide alkaloids, sanjoinine A , isolated from the seeds of Ziziphus jujuba var. spinosa, exemplifies this mechanism. While sanjoinine A itself does not induce sleep at higher doses, it significantly augments the hypnotic effects of pentobarbital (B6593769), a known GABA-A receptor agonist.[1] This potentiation is characterized by a dose-dependent prolongation of sleeping time and a reduction in sleep latency.[1][2]

The molecular basis for this potentiation lies in the ability of sanjoinine A to modulate the subunit composition and function of the GABA-A receptor. Studies have shown that sanjoinine A treatment leads to a decrease in the expression of the α-subunits and an increase in the expression of the γ-subunits of the GABA-A receptor in primary cultured cerebellar granule cells.[1][2] This alteration in subunit composition is believed to enhance the receptor's sensitivity to GABA and other positive allosteric modulators, leading to an increased influx of chloride ions (Cl⁻) upon receptor activation.[1][3] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory postsynaptic potential, contributing to the overall sedative effect. Furthermore, sanjoinine A has been observed to enhance the expression of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA, further promoting GABAergic inhibition.[1]

While the GABAergic system is the principal target, some evidence suggests a potential, albeit less defined, role of the serotonergic system in the sedative effects of compounds from Ziziphus species. However, direct interactions of cyclopeptide alkaloids with serotonin (B10506) receptors like 5-HT1A and 5-HT2A have not been conclusively demonstrated.[4][5]

Quantitative Data on Sedative Effects

The sedative properties of cyclopeptide alkaloids have been quantified in various preclinical models. The following tables summarize the key findings for sanjoinine A. Data for other cyclopeptide alkaloids with reported sedative activity, such as frangufoline (B1674050) and various ziziphines and nummularines, is currently more qualitative in nature.[6][7][8]

Cyclopeptide AlkaloidAnimal ModelAssayDoseEffect on Sleep LatencyEffect on Sleep DurationCitation
Sanjoinine A MicePentobarbital (45 mg/kg, i.p.) - Induced Sleep0.5 - 2.0 mg/kg, i.p.Dose-dependent reductionDose-dependent prolongation[2]
Sanjoinine A MicePentobarbital (sub-hypnotic dose) - Induced Sleep0.25 - 1.0 mg/kg, i.p.Increased rate of sleep onsetIncreased sleeping time[2]
Cyclopeptide AlkaloidCell TypeAssayConcentrationEffectCitation
Sanjoinine A Primary Cultured Cerebellar Granule CellsChloride Influx2.0, 5.0 µMIncreased Cl⁻ influx[3]
Sanjoinine A Primary Cultured Cerebellar Granule CellsGABA-A Receptor Subunit Expression5.0 µMDecreased α-subunit expression, Increased γ-subunit expression[1][3]

Experimental Protocols

Pentobarbital-Induced Sleeping Time Test

This assay is a standard method for evaluating the sedative-hypnotic potential of a test compound.

Principle: The test measures the ability of a compound to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital, a barbiturate (B1230296) that enhances GABA-A receptor function.

Methodology:

  • Animals: Male ICR mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are allowed to acclimatize to the experimental room for at least 1 hour before the test.

  • Drug Administration:

    • The test compound (e.g., sanjoinine A dissolved in saline) is administered intraperitoneally (i.p.) or orally (p.o.).

    • A control group receives the vehicle (e.g., saline).

    • A positive control group may receive a known sedative agent (e.g., diazepam).

  • Pentobarbital Injection: After a specific pretreatment time (e.g., 30 minutes for i.p. administration), a hypnotic (e.g., 45 mg/kg) or sub-hypnotic dose of pentobarbital is administered i.p.

  • Observation: Immediately after pentobarbital injection, each mouse is placed in an individual cage and observed for the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

  • Data Collection:

    • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex.

    • Sleep Duration: The time from the loss to the recovery of the righting reflex.

Western Blot for GABA-A Receptor Subunit Expression

This technique is used to quantify the protein levels of specific GABA-A receptor subunits in brain tissue or cultured cells.

Methodology:

  • Sample Preparation:

    • Brain Tissue: Brain regions of interest (e.g., cerebellum, cortex) are dissected, homogenized in lysis buffer containing protease inhibitors, and centrifuged to obtain the total protein lysate.

    • Cultured Cells: Cells (e.g., cerebellar granule cells) are washed with PBS and lysed directly in lysis buffer.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the GABA-A receptor subunit of interest (e.g., anti-GABRA1 for α1 subunit, anti-GABRG2 for γ2 subunit).

    • The membrane is washed with TBST and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software. Protein levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Chloride Influx Assay in Cerebellar Granule Cells

This assay measures the influx of chloride ions into neurons, a direct indicator of GABA-A receptor activation.

Methodology:

  • Cell Culture: Primary cerebellar granule cells are isolated from neonatal rat or mouse cerebella and cultured on poly-L-lysine coated plates.

  • Fluorescent Dye Loading: The cultured neurons are loaded with a chloride-sensitive fluorescent dye, such as 6-methoxy-N-ethylquinolinium iodide (MEQ) or N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). The fluorescence of these dyes is quenched by the presence of Cl⁻.

  • Baseline Fluorescence Measurement: The cells are washed and placed in a low-chloride buffer. Baseline fluorescence is measured using a fluorescence plate reader or microscope.

  • Stimulation: The test compound (e.g., sanjoinine A) is added to the cells, followed by a GABA-A receptor agonist (e.g., GABA or muscimol).

  • Fluorescence Measurement: The change in fluorescence is monitored over time. An increase in fluorescence indicates a decrease in intracellular Cl⁻ (efflux), while a decrease in fluorescence indicates an increase in intracellular Cl⁻ (influx).

  • Data Analysis: The rate of change in fluorescence is calculated to determine the rate of Cl⁻ influx.

Visualizations

experimental_workflow cluster_extraction Compound Isolation cluster_in_vivo In Vivo Sedative Activity cluster_in_vitro Mechanism of Action cluster_analysis Data Analysis & Interpretation plant Ziziphus sp. extraction Extraction & Fractionation plant->extraction isolation Cyclopeptide Alkaloid Isolation extraction->isolation pbi Pentobarbital-Induced Sleep Test isolation->pbi epm Elevated Plus-Maze isolation->epm cgc Cerebellar Granule Cell Culture isolation->cgc data_analysis Quantitative Analysis (ED50, IC50) pbi->data_analysis epm->data_analysis wb Western Blot (GABA-A Receptor Subunits) cgc->wb cl_influx Chloride Influx Assay cgc->cl_influx wb->data_analysis cl_influx->data_analysis interpretation Mechanism Elucidation data_analysis->interpretation

Experimental workflow for investigating sedative cyclopeptide alkaloids.

gabaa_signaling_pathway cluster_receptor GABA-A Receptor cluster_modulation Cyclopeptide Alkaloid Modulation cluster_activation Receptor Activation cluster_effect Cellular Effect gabaa_receptor GABA-A Receptor (α, β, γ subunits) cl_channel Chloride Channel (Closed) gaba_binding GABA Binding to GABA-A Receptor cpa Cyclopeptide Alkaloid alpha_subunit α Subunit Expression (Decreased) cpa->alpha_subunit gamma_subunit γ Subunit Expression (Increased) cpa->gamma_subunit alpha_subunit->gabaa_receptor Modulates gamma_subunit->gabaa_receptor Modulates gaba GABA gaba->gaba_binding cl_channel_open Chloride Channel (Open) gaba_binding->cl_channel_open cl_influx Increased Chloride Influx (Cl⁻) cl_channel_open->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization sedation Sedative Effect hyperpolarization->sedation

Signaling pathway of cyclopeptide alkaloid-mediated sedation.

Conclusion

Cyclopeptide alkaloids represent a compelling class of natural products with significant potential for the development of novel sedative and anxiolytic agents. Their primary mechanism of action through the positive allosteric modulation of the GABA-A receptor offers a clear therapeutic target. The quantitative data available for sanjoinine A provides a strong foundation for further structure-activity relationship studies and lead optimization. The detailed experimental protocols outlined in this guide are intended to facilitate standardized and reproducible research in this promising field. Future investigations should focus on elucidating the sedative properties and mechanisms of a wider range of cyclopeptide alkaloids and exploring their potential for clinical translation.

References

The Discovery of Frangulanine-Type Cyclopeptide Alkaloids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Frangulanine-type cyclopeptide alkaloids represent a significant class of natural products, primarily isolated from plants of the Rhamnaceae family, particularly the Ziziphus genus.[1][2] These 14-membered macrocyclic compounds are characterized by a p-hydroxystyrylamine unit and a peptide fragment, forming a complex and rigid structure that imparts a range of notable biological activities.[1] Their potential as sedative, antiplasmodial, and cytotoxic agents has made them attractive targets for phytochemical investigation and drug discovery.[3][4]

This technical guide provides an in-depth overview of the discovery process for frangulanine-type cyclopeptide alkaloids, from their isolation and structural elucidation to the evaluation of their biological potential. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Discovery and Isolation of Frangulanine-Type Alkaloids

The initial step in the discovery of novel cyclopeptide alkaloids is the collection and extraction of plant material. Species such as Ziziphus oxyphylla and Ziziphus cambodiana have proven to be rich sources. The isolation process typically involves a multi-step chromatographic purification of the crude plant extract.

Experimental Protocol: Isolation and Purification

A representative protocol for the isolation of frangulanine-type cyclopeptide alkaloids from plant material is as follows:

  • Extraction: Dried and powdered plant material (e.g., root or stem bark) is subjected to sequential extraction with solvents of increasing polarity, commonly starting with ethyl acetate (B1210297) (EtOAc) and followed by methanol (B129727) (MeOH).

  • Partitioning: The crude methanol extract may be further treated to remove tannins, for instance, by partitioning with a NaCl solution, followed by extraction with EtOAc.

  • Column Chromatography (CC): The resulting EtOAc-soluble fraction is subjected to column chromatography over silica (B1680970) gel. Elution is performed using a gradient of solvents, such as chloroform-methanol mixtures, to separate the components based on polarity.

  • Preparative Thin-Layer Chromatography (TLC): Fractions obtained from CC are further purified using preparative TLC. The purity of the isolated compounds is monitored by analytical TLC, often using a staining reagent like anisaldehyde-H2SO4, which typically yields a blue color for cyclopeptide alkaloids.

  • Final Purification: Final purification is often achieved through recrystallization or further chromatographic steps like High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.

Workflow for Alkaloid Isolation

G plant Plant Material (e.g., Ziziphus Root Bark) extraction Solvent Extraction (EtOAc, MeOH) plant->extraction Grind & Extract partition Liquid-Liquid Partitioning (Removal of Tannins) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract cc Silica Gel Column Chromatography crude_extract->cc fractions Collected Fractions cc->fractions prep_tlc Preparative TLC / HPLC fractions->prep_tlc pure_compound Pure Cyclopeptide Alkaloid prep_tlc->pure_compound

Caption: General workflow for the isolation and purification of cyclopeptide alkaloids.

Structure Elucidation

Determining the complex three-dimensional structure of these alkaloids is a critical and challenging phase. It relies on a combination of advanced spectroscopic and spectrometric techniques.

Experimental Protocol: Spectroscopic Analysis
  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the isolated compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺).

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. For cyclopeptide alkaloids, characteristic absorption bands for amide functionalities (around 3300 and 1630-1680 cm⁻¹) and aryl ether linkages (around 1220-1240 cm⁻¹) are typically observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is essential for establishing the final structure.

    • ¹H and ¹³C NMR: Provide information on the proton and carbon environments within the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to piece together amino acid residues.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different amino acid fragments and establishing the macrocyclic ring structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of the chiral centers in the molecule by comparing experimental spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT).

Workflow for Structure Elucidation

G start Pure Isolated Compound ms HRESIMS start->ms ir IR Spectroscopy start->ir nmr 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) start->nmr formula Molecular Formula ms->formula connectivity Planar Structure (Connectivity of Atoms) formula->connectivity groups Functional Groups (Amide, Ether) ir->groups groups->connectivity nmr->connectivity noesy_ecd NOESY & ECD connectivity->noesy_ecd stereo Stereochemistry (3D Structure) noesy_ecd->stereo final Final Structure Confirmed stereo->final

Caption: A systematic workflow for the structural elucidation of natural products.

Representative Spectroscopic Data

The structural confirmation relies on the detailed analysis of spectroscopic data. The table below summarizes key ¹H and ¹³C NMR data for Frangufoline (B1674050), a representative frangulanine-type alkaloid.

Position¹³C NMR (δC)¹H NMR (δH, mult., J in Hz)
β-hydroxyleucine
2172.5-
358.14.25 (d, 8.5)
472.33.80 (m)
531.51.85 (m)
69.80.95 (d, 6.5)
710.50.90 (d, 6.5)
Leucine (B10760876)
8171.8-
953.24.60 (m)
1041.21.70 (m)
1125.11.50 (m)
1222.80.92 (d, 6.0)
1322.50.88 (d, 6.0)
N,N-dimethylphenylalanine
14170.1-
1568.53.55 (t, 7.0)
1635.52.90 (dd, 13.5, 7.0), 3.10 (dd, 13.5, 7.0)
N-Me41.52.35 (s)
Ph-C1'138.2-
Ph-C2'/6'129.57.25 (m)
Ph-C3'/5'128.67.25 (m)
Ph-C4'126.87.20 (m)
Note: Data is compiled from typical values and may vary slightly based on solvent and instrumentation.

Biological Activity and Therapeutic Potential

Frangulanine-type cyclopeptide alkaloids have demonstrated a spectrum of biological activities, highlighting their potential in drug development. Key activities include antiplasmodial, cytotoxic, and sedative effects.

Antiplasmodial and Cytotoxic Activities

Several cyclopeptide alkaloids have been tested for their efficacy against the malaria parasite, Plasmodium falciparum, and various cancer cell lines. For example, cambodine F, a recently discovered alkaloid, showed significant antiplasmodial activity with an IC₅₀ value of 6.09 μM. Structure-activity relationship studies suggest that minor variations in the amino acid residues can significantly impact biological activity. For instance, the difference in activity between adouetine-X (IC₅₀ of 7.5 μM) and frangulanine (IC₅₀ of 14.9 μM) is attributed to the isomeric difference between leucine and isoleucine in their structures.

CompoundBiological ActivityTargetIC₅₀ (μM)
Cambodine FAntiplasmodialP. falciparum (K1)6.09
Spiranine-BAntiplasmodialP. falciparum2.1
Nummularine-BAntiplasmodialP. falciparum3.6
Adouetine-XAntiplasmodialP. falciparum7.5
FrangulanineAntiplasmodialP. falciparum14.9
Sedative Properties and Metabolism

This compound, a well-known frangulanine-type alkaloid, has been reported to have sedative properties. Importantly, studies in rodents have shown that this compound is rapidly metabolized. The 14-membered ring is enzymatically cleaved at the enamide bond, converting the cyclic alkaloid into a linear tripeptide metabolite. It has been proposed that this metabolite, M1, could be the pharmacologically active form of the compound. This metabolic activation pathway is a critical consideration for drug design and development.

Metabolic Cleavage of this compound

G This compound This compound (Cyclic Alkaloid) enzyme Enzymatic Process (B-esterase-like enzyme) This compound->enzyme Substrate cleavage Cleavage of Enamide Bond enzyme->cleavage Catalyzes metabolite Metabolite M1 (Linear Tripeptide) cleavage->metabolite Results in activity Pharmacological Activity (Sedative Effect) metabolite->activity Potentially Active Form

References

Frangufoline: A Technical Review of a Cyclopeptide Alkaloid with Sedative and Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline (B1674050), also known as Sanjoinine A, is a 14-membered frangulanine-type cyclopeptide alkaloid that has garnered scientific interest for its sedative and anxiolytic properties.[1][2] Isolated from plants of the Ziziphus genus, notably Ziziphus jujuba var. spinosa (also known as Suan Zao Ren or sour jujube seeds), this natural compound represents a potential scaffold for the development of novel therapeutics targeting the central nervous system.[2][3][4] This technical guide provides a comprehensive review of the current research on this compound, including its chemical properties, synthesis, biological activities, and mechanism of action, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Properties

This compound is characterized by its complex macrocyclic structure. Its fundamental chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₃₁H₄₂N₄O₄PubChem
Molecular Weight 534.7 g/mol PubChem
CAS Number 19526-09-1MedKoo Biosciences
Type 14-membered frangulanine-type cyclopeptide alkaloid[1]
Synonyms Sanjoinine A[2]

Synthesis

The total synthesis of Sanjoinine A (this compound) has been reported by the Joullié group. While the detailed step-by-step protocol is extensive, the general approach involves the synthesis of a linear peptide precursor followed by a macrolactamization to form the characteristic 14-membered ring.

General Synthetic Strategy:

A detailed experimental protocol for the total synthesis of this compound can be found in the publication by East et al. (1998), "Total synthesis of sanjoinine A (this compound)" in Tetrahedron Letters.[5] The synthesis provides a route to obtain pure this compound for further biological and pharmacological evaluation.

Biological Activities and Quantitative Data

This compound exhibits significant sedative and anxiolytic-like activities. The following tables summarize the available quantitative data from preclinical studies.

In Vivo Anxiolytic-like Activity in Mice
AssaySpeciesDoses (mg/kg, p.o.)Key FindingsReference
Elevated Plus-MazeICR Mice0.5, 1.0, 2.0Increased percentage of time spent in and entries into the open arms.[3]
Hole-Board TestICR Mice2.0Increased number of head dips.[3]
Open Field TestICR Mice2.0Increased time spent in the center zone.[3]

Note: In these studies, this compound did not significantly affect locomotor activity, suggesting a specific anxiolytic-like effect rather than general sedation at the tested doses.[3]

In Vitro Activity on Cerebellar Granule Cells
AssayCell TypeConcentrations (µM)Key FindingsReference
Chloride Influx AssayRat Cerebellar Granule Cells2.0, 5.0Significantly increased chloride influx.[2][3]

Experimental Protocols

Pentobarbital-Induced Sleeping Time Assay

This assay is a common method to evaluate the sedative-hypnotic effects of a compound.

Protocol:

  • Animals: Male ICR mice are typically used.

  • Groups: Animals are divided into a control group (vehicle), a positive control group (e.g., diazepam), and experimental groups receiving different doses of this compound.

  • Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Sleep: After a set period (e.g., 30 minutes), a sub-hypnotic dose of pentobarbital (B6593769) (e.g., 42 mg/kg, i.p.) is administered to induce sleep.

  • Measurement: The onset of sleep (time to lose the righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex) are recorded.

  • Analysis: A significant increase in the duration of sleep or a decrease in the latency to sleep onset compared to the control group indicates a sedative effect.[2]

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9]

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[8]

  • Animals: Mice are pre-treated with vehicle, a positive control (e.g., diazepam), or this compound at various doses.

  • Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes).[8]

  • Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.

  • Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.[3][8]

Chloride Influx Assay in Cerebellar Granule Cells

This in vitro assay helps to determine if a compound modulates the function of GABA-A receptors by measuring chloride ion movement across the cell membrane.

Protocol:

  • Cell Culture: Primary cultures of cerebellar granule cells are prepared from rat pups.

  • Treatment: The cultured cells are treated with this compound at different concentrations.

  • Chloride Influx Measurement: A fluorescent dye sensitive to chloride ions is loaded into the cells. The influx of chloride is then measured using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular chloride concentration.

  • Analysis: The change in fluorescence in this compound-treated cells is compared to control cells to determine the effect on chloride influx.[2][3]

Mechanism of Action

The sedative and anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

Modulation of GABA-A Receptors

This compound has been shown to augment pentobarbital-induced sleeping behaviors, an effect that is often associated with positive allosteric modulation of GABA-A receptors.[2] Further evidence for this mechanism comes from the observation that this compound increases chloride influx in cerebellar granule cells, a direct consequence of GABA-A receptor channel opening.[2][3]

While direct binding affinity (Ki values) of this compound to specific GABA-A receptor subtypes has not yet been reported, studies have shown that it can modulate the expression of GABA-A receptor subunits. Specifically, treatment with Sanjoinine A (this compound) has been found to decrease the expression of the α-subunit and increase the expression of the γ-subunit of the GABA-A receptor in cerebellar granule cells.[2] This alteration in subunit composition could lead to changes in the receptor's sensitivity to GABA and other modulators.

Effect on Glutamate Decarboxylase (GAD)

This compound has also been shown to enhance the expression of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[2][3] Increased GAD expression could lead to higher levels of endogenous GABA, thereby enhancing inhibitory neurotransmission.

The following diagram illustrates the proposed signaling pathway for this compound's action on the GABAergic system.

Frangufoline_Signaling_Pathway cluster_neuron Neuron This compound This compound GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) This compound->GABA_A_Receptor Positive Allosteric Modulation (putative) GAD Glutamate Decarboxylase (GAD) This compound->GAD Enhances Expression Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- Influx Neuronal_Membrane Neuronal Membrane GABA GABA Glutamate Glutamate Glutamate->GABA Synthesis GABA->GABA_A_Receptor Binds Sedative_Anxiolytic_Effects Sedative & Anxiolytic Effects Hyperpolarization->Sedative_Anxiolytic_Effects Leads to

Proposed GABAergic signaling pathway of this compound.

Metabolism and Pharmacokinetics

In vivo and in vitro studies in rodents have shown that this compound is rapidly metabolized.[1] The primary metabolic pathway involves the enzymatic cleavage of the enamide bond within the macrocyclic structure, leading to the formation of a linear tripeptide metabolite designated as M1.[1] It has been suggested that a B-esterase-like enzyme may be responsible for this conversion.[1] Interestingly, it is hypothesized that this metabolite, M1, may be the pharmacologically active compound responsible for the observed sedative effects.[1]

Detailed pharmacokinetic parameters such as Cmax, T1/2, and bioavailability for this compound are not yet well-documented in publicly available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile.

The following diagram illustrates the metabolic conversion of this compound.

Frangufoline_Metabolism This compound This compound (Cyclic Peptide) Cleavage Enamide Bond Cleavage This compound->Cleavage M1 Metabolite M1 (Linear Tripeptide) Enzyme B-esterase-like enzyme (putative) Enzyme->Cleavage Catalyzes Cleavage->M1

Metabolic conversion of this compound to its linear metabolite M1.

Toxicity

Currently, there is a lack of publicly available data on the toxicity profile of this compound. Key toxicological studies, such as the Ames test for mutagenicity and cytotoxicity assays to determine IC50 values in relevant cell lines, have not been reported in the reviewed literature. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

Conclusion and Future Directions

This compound (Sanjoinine A) is a promising cyclopeptide alkaloid with demonstrated sedative and anxiolytic-like properties. Its mechanism of action appears to be intricately linked to the modulation of the GABAergic system, involving both direct or indirect effects on GABA-A receptors and the synthesis of GABA. While initial preclinical data is encouraging, further research is imperative to fully elucidate its therapeutic potential.

Key areas for future investigation include:

  • Quantitative Receptor Binding Studies: Determination of Ki values for this compound and its metabolite M1 at various GABA-A receptor subtypes to understand their binding affinities and selectivity.

  • Detailed Pharmacokinetic Profiling: Comprehensive in vivo studies to determine the Cmax, T1/2, bioavailability, and tissue distribution of both this compound and its active metabolite M1.

  • Toxicology Studies: Thorough evaluation of the safety profile of this compound, including Ames testing for mutagenicity and in vitro and in vivo cytotoxicity studies.

  • In-depth Mechanistic Studies: Further investigation into the precise binding site on the GABA-A receptor and the downstream signaling cascades affected by this compound.

  • Preclinical Efficacy Models: Evaluation of this compound in a broader range of animal models for anxiety and sleep disorders to establish its efficacy profile.

A deeper understanding of these aspects will be critical in determining the viability of this compound as a lead compound for the development of new and effective treatments for anxiety and sleep-related disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Frangufoline from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline (B1674050) is a 14-membered frangulanine-type cyclopeptide alkaloid that has garnered interest for its potential sedative properties.[1] Found in plants of the Rhamnaceae family, particularly in species such as Ziziphus jujuba (jujube), the efficient extraction and isolation of this compound are crucial for further pharmacological investigation and drug development.[2] This document provides a detailed protocol for the extraction and purification of this compound from plant material, synthesized from established methods for isolating similar phytochemicals from related plant sources.

While a specific, universally validated protocol for this compound extraction is not extensively documented in publicly available literature, the following methodology is based on common principles of natural product chemistry and adapts techniques used for extracting flavonoids and other alkaloids from Ziziphus jujuba.[3][4][5]

Data Summary of a Proposed Extraction Protocol

The following table outlines the key quantitative parameters for a proposed this compound extraction protocol. These values are derived from methodologies reported for the extraction of other bioactive compounds from Ziziphus jujuba and serve as a starting point for optimization.

ParameterValueNotes
Plant Material
Plant SpeciesZiziphus jujuba (dried leaves or seeds)Other species of the Rhamnaceae family may also be sources.
Initial Sample Weight100 gDry, powdered material.
Extraction
Extraction Solvent70% Ethanol in water (v/v)A polar solvent system is suitable for extracting alkaloids.
Solid-to-Liquid Ratio1:10 (g/mL)A common ratio for efficient extraction.
Extraction MethodUltrasonic-Assisted Extraction (UAE)UAE can enhance extraction efficiency at lower temperatures.
Sonication Frequency40 kHz
Sonication Power100 W
Extraction Temperature40°CTo prevent thermal degradation of the target compound.
Extraction Time60 minutes
Number of Extractions3To maximize the yield.
Purification
Primary FiltrationWhatman No. 1 filter paperTo remove solid plant material.
Solvent RemovalRotary EvaporationAt 40°C under reduced pressure.
Liquid-Liquid PartitioningEthyl acetate (B1210297) and waterTo separate compounds based on polarity.
Column ChromatographyFor further purification.
Stationary PhaseSilica (B1680970) Gel (200-300 mesh)
Mobile PhaseGradient of Chloroform (B151607):Methanol (B129727)Starting with 100% Chloroform and gradually increasing the polarity.
Final PurificationPreparative HPLCFor obtaining high-purity this compound.
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile (B52724) and water with 0.1% formic acid (gradient elution)

Experimental Protocols

Preparation of Plant Material
  • Drying: Air-dry fresh plant material (leaves or seeds of Ziziphus jujuba) in a well-ventilated area away from direct sunlight to prevent the degradation of phytochemicals. Alternatively, use a lyophilizer for freeze-drying.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent extraction.

Extraction of this compound
  • Maceration & Sonication:

    • Weigh 100 g of the powdered plant material and place it in a suitable glass container.

    • Add 1000 mL of 70% ethanol.

    • Place the container in an ultrasonic bath and sonicate at 40 kHz and 100 W for 60 minutes at a controlled temperature of 40°C.

    • After sonication, allow the mixture to macerate for 24 hours at room temperature.

  • Filtration and Re-extraction:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Collect the filtrate (the liquid extract).

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compound.

    • Combine the filtrates from all three extractions.

Preliminary Purification
  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract using a rotary evaporator at a temperature of 40°C under reduced pressure to remove the ethanol.

    • The result will be a concentrated aqueous extract.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous extract to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

    • Collect the ethyl acetate fraction. This step helps to remove highly polar and non-polar impurities.

    • Repeat the partitioning three times with fresh ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate the solvent to dryness to obtain the crude this compound extract.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel (200-300 mesh) column using a suitable solvent like hexane.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (100% chloroform).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol to increase the polarity.

    • Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity, use a preparative HPLC system with a C18 reverse-phase column.

    • Dissolve the semi-purified this compound fraction in the mobile phase.

    • Use a gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualization of the Extraction Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.

Frangufoline_Extraction_Workflow PlantMaterial Plant Material (Ziziphus jujuba) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding PowderedMaterial Powdered Plant Material Grinding->PowderedMaterial Extraction Ultrasonic-Assisted Extraction (70% Ethanol) PowderedMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract SolventEvaporation Solvent Evaporation (Rotary Evaporator) CrudeExtract->SolventEvaporation AqueousExtract Concentrated Aqueous Extract SolventEvaporation->AqueousExtract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) AqueousExtract->Partitioning Crudethis compound Crude this compound Extract Partitioning->Crudethis compound ColumnChromatography Silica Gel Column Chromatography Crudethis compound->ColumnChromatography SemiPurethis compound Semi-Purified this compound ColumnChromatography->SemiPurethis compound PrepHPLC Preparative HPLC SemiPurethis compound->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

References

Application Notes and Protocols for the Synthesis of Frangufoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline, also known as Sanjoinine A, is a 14-membered cyclopeptide alkaloid that has garnered significant interest due to its biological activities, including sedative and anxiolytic effects. Its complex macrocyclic structure, featuring a styrylamine (B14882868) moiety embedded within a peptide backbone, presents a challenging and attractive target for synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound, based on established synthetic strategies. Furthermore, it outlines methodologies for the synthesis of this compound analogs, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The synthetic strategy described herein is primarily based on the convergent total synthesis approach developed by Joullié and coworkers. The key features of this synthesis include the preparation of a linear peptide precursor followed by a crucial macrolactamization step to form the 14-membered ring.

Data Presentation

Table 1: Key Intermediates and Final Product in the Synthesis of this compound
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (Expected)
Garner's AldehydeC8H15NO3173.21¹H NMR, ¹³C NMR
N-Boc-L-leucineC11H21NO4231.29¹H NMR, ¹³C NMR
p-Benzyloxy-L-styrylamineC15H17NO227.30¹H NMR, ¹³C NMR, HRMS
Linear Tripeptide PrecursorC38H56N4O6664.88¹H NMR, ¹³C NMR, HRMS
This compound C31H42N4O4 534.70 ¹H NMR, ¹³C NMR, HRMS, [α]D

Note: Specific spectroscopic data should be compared with experimentally obtained values.

Experimental Protocols

I. Synthesis of the Linear Tripeptide Precursor

The synthesis of the linear precursor is achieved through standard peptide coupling reactions. This protocol outlines the coupling of N,N-dimethyl-L-phenylalanine, L-leucine, and a protected p-hydroxystyrylamine derivative.

1. Preparation of the Dipeptide Fragment (N-Boc-L-leucyl-p-benzyloxy-L-styrylamine):

  • Materials: N-Boc-L-leucine, p-Benzyloxy-L-styrylamine, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-L-leucine (1.1 eq) and HOBt (1.2 eq) in a mixture of DCM and DMF at 0 °C.

    • Add DCC (1.1 eq) to the solution and stir for 30 minutes.

    • Add a solution of p-Benzyloxy-L-styrylamine (1.0 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the protected dipeptide.

  • Expected Yield: 75-85%

2. Deprotection of the N-Boc Group:

  • Materials: Protected dipeptide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected dipeptide in DCM.

    • Add TFA (10-20% v/v) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt is typically used in the next step without further purification.

3. Coupling with N,N-dimethyl-L-phenylalanine:

  • Materials: Dipeptide amine salt, N,N-dimethyl-L-phenylalanine, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N,N-dimethyl-L-phenylalanine (1.1 eq) and the dipeptide amine salt in DMF.

    • Add DIPEA (2.5 eq) to neutralize the amine salt and basify the reaction mixture.

    • Add BOP reagent (1.2 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the linear tripeptide precursor with a p-benzyloxy protecting group.

  • Expected Yield: 70-80%

II. Macrolactamization to Synthesize this compound

The key macrocyclization step is performed under high-dilution conditions to favor the intramolecular reaction.

1. Deprotection of the Benzyl Ether:

  • Materials: Linear tripeptide precursor, Palladium on carbon (10% Pd/C), Methanol (B129727) or Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve the linear tripeptide precursor in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 4-8 hours.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected linear precursor containing a free phenolic hydroxyl group.

2. Intramolecular Cyclization (Macrolactamization):

  • Materials: Deprotected linear precursor, Diphenylphosphoryl azide (B81097) (DPPA), Sodium bicarbonate or Potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Prepare a highly dilute solution of the deprotected linear precursor in DMF (concentration typically 0.001-0.005 M).

    • Add sodium bicarbonate or potassium carbonate (3-5 eq) to the solution.

    • Slowly add a solution of DPPA (1.5-2.0 eq) in DMF to the reaction mixture at 0 °C over a period of several hours using a syringe pump.

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC or column chromatography to afford this compound.

  • Expected Yield: 20-40%

III. Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved by modifying the linear precursor.

1. Modification of the Peptide Backbone:

  • Substitute N,N-dimethyl-L-phenylalanine or L-leucine with other natural or unnatural amino acids during the peptide coupling steps. The choice of coupling reagents and conditions may need to be optimized for different amino acids.

2. Modification of the Styrylamine Moiety:

  • Synthesize substituted p-hydroxystyrylamine derivatives to be incorporated into the linear precursor. For example, halogenated or alkylated phenols can be used as starting materials for the synthesis of the corresponding styrylamine analogs. The subsequent synthetic steps would follow the same route as for this compound.

Visualizations

Synthesis_of_this compound cluster_precursor Linear Tripeptide Precursor Synthesis cluster_cyclization Macrolactamization A N-Boc-L-leucine C Dipeptide (N-Boc-L-leucyl-p-benzyloxy-L-styrylamine) A->C DCC, HOBt B p-Benzyloxy-L-styrylamine B->C D TFA Deprotection C->D E Dipeptide Amine D->E G Linear Tripeptide Precursor (Protected) E->G BOP, DIPEA F N,N-dimethyl-L-phenylalanine F->G H Linear Tripeptide Precursor (Deprotected Phenol) G->H H₂, Pd/C I This compound H->I DPPA, K₂CO₃ (High Dilution)

Caption: Synthetic pathway for this compound.

Analog_Synthesis_Strategy cluster_analog_types Strategies for this compound Analog Synthesis cluster_details Implementation Start This compound Synthesis Mod_AA Modification of Amino Acid Sequence Start->Mod_AA Mod_Styryl Modification of Styrylamine Moiety Start->Mod_Styryl Analog_Library Library of this compound Analogs Mod_AA->Analog_Library AA_Detail Substitute with different (un)natural amino acids during peptide coupling. Mod_AA->AA_Detail Mod_Styryl->Analog_Library Styryl_Detail Synthesize and incorporate substituted p-hydroxystyrylamines. Mod_Styryl->Styryl_Detail

Caption: Strategies for analog synthesis.

Analytical Methods for the Detection of Frangufoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities, including sedative effects. As interest in the therapeutic potential of this compound grows, robust and reliable analytical methods for its detection and quantification in various matrices, such as plant tissues and biological samples, are crucial for research and development. This document provides detailed application notes and protocols for the analysis of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which is the state-of-the-art technique for the analysis of such compounds.

While a specific, fully validated analytical method for the quantification of this compound is not extensively documented in publicly available literature, this protocol is a comprehensive compilation based on established methods for the analysis of cyclopeptide alkaloids found in the Ziziphus genus, a known source of this compound.

Analytical Techniques

The primary methods for the analysis of this compound and related cyclopeptide alkaloids are based on liquid chromatography for separation, coupled with a sensitive detection method.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating this compound from other components in a complex mixture. Reversed-phase chromatography, typically with a C18 column, is the most common approach.

  • Mass Spectrometry (MS): When coupled with HPLC, MS provides highly sensitive and selective detection of this compound. Electrospray ionization (ESI) is a suitable ionization technique for cyclopeptide alkaloids. High-resolution mass spectrometry (e.g., Time-of-Flight, TOF) or tandem mass spectrometry (e.g., Triple Quadrupole, QqQ) can be used for unambiguous identification and quantification.

Quantitative Data Summary

The following table summarizes representative quantitative parameters for the analysis of cyclopeptide alkaloids using LC-MS methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Accuracy (Recovery) 85% - 115%
Precision (RSD%) < 15%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (e.g., Ziziphus seeds)

This protocol describes a general procedure for the extraction of cyclopeptide alkaloids from plant matrices.

Materials:

Procedure:

  • Maceration: Weigh 10 g of the powdered plant material and macerate with 100 mL of methanol for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Acidification: Resuspend the crude extract in 50 mL of 2% HCl.

  • Liquid-Liquid Extraction (Defatting): Extract the acidic solution three times with 50 mL of dichloromethane to remove non-polar compounds. Discard the organic phase.

  • Basification: Adjust the pH of the aqueous phase to 9-10 with ammonia solution.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the final alkaloid-rich extract in a known volume of methanol for HPLC analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol outlines a representative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of this compound.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-18 min: 90% B (isocratic)

    • 18-18.1 min: 90-10% B (linear gradient)

    • 18.1-22 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (C₃₁H₄₂N₄O₄, MW: 534.7):

      • Precursor ion (m/z): 535.3

      • Product ions: To be determined by direct infusion of a this compound standard. Likely fragments would result from the cleavage of the peptide bonds.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using a certified reference standard of this compound.

  • The peak area of the specific MRM transition for this compound is plotted against the concentration of the standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Plant Material) cluster_analysis UHPLC-MS/MS Analysis node_powder Powdered Plant Material node_macerate Methanol Maceration node_powder->node_macerate node_filter Filtration & Concentration node_macerate->node_filter node_acidify Acidification (2% HCl) node_filter->node_acidify node_defat Liquid-Liquid Extraction (Defatting) node_acidify->node_defat node_basify Basification (pH 9-10) node_defat->node_basify node_extract_alk Alkaloid Extraction (DCM) node_basify->node_extract_alk node_dry Drying & Reconstitution node_extract_alk->node_dry node_injection Sample Injection node_dry->node_injection node_separation Chromatographic Separation (C18 Column) node_injection->node_separation node_ionization Electrospray Ionization (ESI+) node_separation->node_ionization node_detection Tandem MS Detection (MRM) node_ionization->node_detection node_data Data Acquisition & Quantification node_detection->node_data

Caption: Experimental workflow for this compound analysis.

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound. The combination of efficient sample preparation and sensitive UHPLC-MS/MS analysis allows for reliable determination of this cyclopeptide alkaloid in complex matrices. Researchers are encouraged to optimize these protocols for their specific applications and to perform in-house validation to ensure data quality and accuracy. The availability of a certified this compound standard is essential for accurate quantification.

Application Notes and Protocols for Frangufoline Analysis using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline (B1674050) is a 14-membered frangulanine-type cyclopeptide alkaloid found in plants of the Ziziphus genus.[1] It has been identified as a sedative compound, making it a molecule of interest for pharmacological research and drug development.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantification and purification of this compound from complex plant matrices.

This document provides a detailed application note and protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Due to the limited availability of a fully validated HPLC method specifically for this compound in publicly accessible literature, the following protocols are adapted from established methods for the analysis of other cyclopeptide alkaloids from Ziziphus species. The provided quantitative data is exemplary to illustrate the expected performance of a validated method.

Chemical Properties of this compound

PropertyValue
Chemical FormulaC₃₁H₄₂N₄O₄
Molecular Weight534.70 g/mol
CAS Number19526-09-1
AppearanceWhite to off-white powder
Chemical ClassCyclopeptide Alkaloid

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general acid-base extraction method suitable for enriching cyclopeptide alkaloids like this compound from dried and powdered plant material (e.g., stem bark of Ziziphus species).

Materials:

Procedure:

  • Maceration: Weigh 10 g of the dried, powdered plant material and transfer it to a flask. Add 100 mL of methanol and sonicate for 1 hour. Let the mixture macerate for 24 hours at room temperature.

  • Filtration: Filter the methanolic extract through filter paper. Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in 100 mL of water and acidify to pH 3.0 with 1N HCl. b. Partition the acidic aqueous solution with ethyl acetate (3 x 50 mL) to remove non-basic compounds. Discard the ethyl acetate fractions. c. Adjust the pH of the aqueous phase to 9.0 with 1N NaOH. d. Extract the now basic aqueous phase with chloroform or dichloromethane (3 x 50 mL) to isolate the alkaloid-rich fraction.

  • Drying and Concentration: Combine the chloroform/dichloromethane fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound-containing extract.

  • Sample for HPLC: Accurately weigh a portion of the dried extract and dissolve it in the mobile phase (or a compatible solvent like methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method for this compound Analysis

This representative method is based on protocols for similar cyclopeptide alkaloids and is suitable for a standard HPLC system with UV detection.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (based on the presence of aromatic chromophores)
Injection Volume 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation

The following table presents exemplary method validation parameters that would be expected for a robust and reliable HPLC analysis of this compound. Note: These are not experimentally derived values for this compound but serve as a guideline for method performance.

Exemplary Method Validation Parameters

ParameterTypical ValueDescription
Retention Time (tR) ~15-20 minThe time at which this compound elutes under the specified conditions.
Linearity (r²) ≥ 0.999Correlation coefficient for the calibration curve over a defined concentration range.
Linear Range 1 - 100 µg/mLThe concentration range over which the method is linear.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of this compound that can be detected.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%Relative Standard Deviation for repeated measurements (intra-day and inter-day).
Accuracy (% Recovery) 98 - 102%The percentage of the true amount of this compound recovered from a spiked sample.
Specificity No interference at tRThe ability of the method to differentiate and quantify this compound in the presence of other components.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant Plant Material (e.g., Ziziphus bark) extract Methanol Extraction plant->extract partition Acid-Base Partitioning extract->partition dry Drying & Concentration partition->dry sample Final Sample (in Mobile Phase) dry->sample injection Sample Injection sample->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Proposed Signaling Pathway for Sedative Action

This compound is known for its sedative properties. While its precise mechanism of action is not fully elucidated, studies on related cyclopeptide alkaloids from Ziziphus species suggest a potential interaction with the GABAergic system.[2] The following diagram illustrates a hypothesized signaling pathway for the sedative effect of this compound.

G cluster_neuron Neuronal Membrane This compound This compound GABA_R GABAA Receptor This compound->GABA_R Positive Allosteric Modulation (Hypothesized) Cl_channel Chloride Ion Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx leads to Neuron Neuron Sedation Sedative Effect Hyperpolarization->Sedation results in

Caption: Hypothesized signaling pathway for this compound's sedative effect.

References

Application Notes and Protocols for the Structural Elucidation of Frangufoline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered cyclopeptide alkaloid isolated from various species of the Ziziphus genus. These natural products are of significant interest to researchers and drug development professionals due to their diverse biological activities, including sedative and antibacterial properties. The definitive structural elucidation of these complex macrocycles relies heavily on modern nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural determination of this compound.

The structural backbone of this compound comprises several amino acid residues incorporated into a macrocyclic ring, which is further substituted with other chemical moieties. The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts and the determination of through-bond and through-space correlations are paramount for confirming its constitution and stereochemistry. The methodologies described herein are fundamental for any research involving the isolation and characterization of novel cyclopeptide alkaloids.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is compiled from literature reports on this compound and related frangulanine-type cyclopeptide alkaloids.[1][2][3][4] The precise chemical shifts can vary slightly depending on the solvent and instrument used.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
Valine Residue
2'4.25d9.0
3'2.15m
4'0.95d6.8
5'0.90d6.8
Isoleucine Residue
2''4.15d8.5
3''1.90m
4''a1.50m
4''b1.20m
5''0.85t7.4
6''0.80d6.5
N-terminal Amino Acid Residue
α3.50dd9.0, 4.5
βa3.10dd14.0, 4.5
βb2.90dd14.0, 9.0
N(CH₃)₂2.30s
Aromatic Ring (Side Chain)
2'''/6'''7.25m
3'''/5'''7.30m
4'''7.20m
Styrylamine Moiety
76.80d8.5
87.10d8.5
106.50d15.0
117.50dt15.0, 6.0
12a3.60m
12b3.40m
Macrocycle Core
14.90d9.5
35.30t5.0
NH-27.80d9.0
NH-58.10d8.5
NH-97.90t6.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
Valine Residue
1' (C=O)172.5
2'60.1
3'31.5
4'19.8
5'18.5
Isoleucine Residue
1'' (C=O)173.0
2''59.5
3''38.0
4''25.0
5''11.5
6''15.8
N-terminal Amino Acid Residue
C=O171.0
α68.0
β38.5
N(CH₃)₂41.0
Aromatic Ring (Side Chain)
1'''138.0
2'''/6'''129.5
3'''/5'''128.8
4'''126.9
Styrylamine Moiety
6156.0
7115.0
8128.0
9130.0
10125.5
11123.0
1242.0
Macrocycle Core
178.0
358.0
4 (C=O)169.5

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For certain experiments, other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used, which can be helpful for observing exchangeable protons (e.g., NH, OH).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Objective: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin coupling), and integration (ratio of protons).

    • Protocol:

      • Place the NMR tube in the spectrometer.

      • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

      • Acquire a standard ¹H NMR spectrum using a 90° pulse.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Process the data with Fourier transformation, phase correction, baseline correction, and integration.

  • ¹³C NMR (Carbon-13 NMR):

    • Objective: To determine the number of different types of carbon atoms and their chemical environment.

    • Protocol:

      • Use the same sample and initial setup as for ¹H NMR.

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Process the data similarly to the ¹H spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Protocol:

      • Acquire a 2D COSY spectrum using a standard pulse sequence (e.g., cosygpqf).

      • Optimize the spectral width in both dimensions to cover all proton signals.

      • Collect a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).

      • Process the 2D data to generate a contour plot. Cross-peaks indicate coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify direct one-bond correlations between protons and their attached carbons.

    • Protocol:

      • Acquire a 2D HSQC spectrum (e.g., hsqcedetgpsisp2.2). Edited HSQC sequences can also distinguish between CH/CH₃ and CH₂ signals.

      • Set the ¹H spectral width as in the 1D experiment and the ¹³C spectral width to cover all carbon signals.

      • The experiment is optimized for an average one-bond ¹JCH coupling constant of ~145 Hz.

      • Data acquisition and processing are similar to the COSY experiment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Protocol:

      • Acquire a 2D HMBC spectrum (e.g., hmbcgplpndqf).

      • The spectral parameters are similar to HSQC.

      • The experiment is optimized for a long-range coupling constant, typically around 8 Hz.

      • Cross-peaks in the HMBC spectrum connect protons to carbons that are 2 or 3 bonds away, providing critical connectivity information for assembling the molecular structure.

Mandatory Visualizations

The following diagrams illustrate the workflow and key relationships in the NMR-based structure elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Assign_1D Assign ¹H & ¹³C Signals OneD_NMR->Assign_1D Analyze_COSY Analyze COSY: Proton Spin Systems TwoD_NMR->Analyze_COSY Analyze_HSQC Analyze HSQC: Direct C-H Bonds TwoD_NMR->Analyze_HSQC Analyze_HMBC Analyze HMBC: Long-Range C-H Bonds TwoD_NMR->Analyze_HMBC Assemble_Fragments Assemble Fragments Assign_1D->Assemble_Fragments Analyze_COSY->Assemble_Fragments Analyze_HSQC->Assemble_Fragments Analyze_HMBC->Assemble_Fragments Final_Structure Final Structure of This compound Assemble_Fragments->Final_Structure

Caption: Experimental workflow for this compound structure elucidation.

hmbc_correlations cluster_valine Valine Residue cluster_isoleucine Isoleucine Residue cluster_macrocycle Macrocycle Connectivity H2_val H-2' C1_val C-1' (C=O) H2_val->C1_val ³JCH C3_val C-3' H2_val->C3_val ²JCH C4_val C-4' H2_val->C4_val ³JCH C5_val C-5' H2_val->C5_val ³JCH C4_macro C-4 (C=O) H2_val->C4_macro ³JCH H2_ile H-2'' C1_ile C-1'' (C=O) H2_ile->C1_ile ³JCH C3_ile C-3'' H2_ile->C3_ile ²JCH NH2 NH-2 NH2->C1_val ²JCH NH5 NH-5 NH5->C1_ile ²JCH

Caption: Key HMBC correlations for structural connectivity.

Caption: ¹H-¹H COSY correlations defining spin systems.

References

Application Notes and Protocols for the Quantitative Assay of Frangufoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid that has been identified in plants such as Ziziphus jujuba[1]. It is recognized for its sedative properties, making it a compound of interest for therapeutic development[2]. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action.

These application notes provide a detailed protocol for a sensitive and specific quantitative assay of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, a protocol for a cell-based GABAA receptor binding assay is described to assess its biological activity, along with a proposed signaling pathway.

Quantitative Analysis of this compound by UHPLC-MS/MS

This method provides a robust and sensitive approach for the quantification of this compound.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Plant Material / Biological Fluid Extraction Methanolic Extraction & Sonication Sample->Extraction Methanol (B129727) Partition Liquid-Liquid Partitioning Extraction->Partition Hexane (B92381)/Water Drydown Evaporation to Dryness Partition->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC Injection MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Ionization Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Workflow for the quantitative analysis of this compound.

Protocols

1. Sample Preparation

  • Plant Material:

    • Grind dried plant material to a fine powder.

    • Accurately weigh 1 g of the powder and transfer to a 50 mL conical tube.

    • Add 20 mL of methanol and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of methanol each time.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Biological Fluids (e.g., Plasma, Serum):

    • To 500 µL of the biological fluid, add 1.5 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

2. Liquid-Liquid Partitioning (for plant extracts)

  • Resuspend the dried plant extract in 10 mL of water.

  • Transfer to a separatory funnel and add 10 mL of n-hexane.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Discard the upper hexane layer (to remove non-polar impurities).

  • Repeat the hexane wash twice.

  • Extract the aqueous layer three times with 10 mL of chloroform (B151607).

  • Pool the chloroform layers and evaporate to dryness.

3. Reconstitution

  • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter before injection.

4. UHPLC-MS/MS Conditions

ParameterCondition
UHPLC System Standard UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor ion (m/z) for this compound (C31H42N4O4) ~535.3 -> Product ions (to be determined empirically)
Collision Energy To be optimized for specific product ions

5. Data Analysis

  • A calibration curve should be prepared using a certified reference standard of this compound.

  • The concentration of this compound in the samples is determined by interpolating the peak area ratios (analyte/internal standard) from the calibration curve.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative results:

Sample IDMatrixThis compound Concentration (ng/mL or µg/g)% RSD (n=3)
Sample 1Plant A
Sample 2Plant B
Sample 3Plasma

Cell-Based Bioactivity Assay: GABAA Receptor Binding

Given the sedative properties of this compound, its interaction with the GABAA receptor is a plausible mechanism of action. A competitive radioligand binding assay can be used to determine the binding affinity of this compound to the GABAA receptor.

Experimental Workflow

binding_assay_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Membrane Prepare Brain Membranes (Source of GABAA Receptors) Incubation Incubate Membranes, Radioligand, & this compound Membrane->Incubation Ligands Prepare Radioligand & this compound dilutions Ligands->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Calculate IC50 & Ki Scintillation->Analysis

Caption: Workflow for the GABAA receptor binding assay.

Protocol
  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4)

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Muscimol or [3H]-Flunitrazepam).

      • Increasing concentrations of this compound or a reference compound (e.g., Diazepam).

      • The prepared brain membrane suspension.

    • Incubate the plate at 4°C for 60-90 minutes.

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Summary Table
CompoundIC50 (µM)Ki (µM)
This compound
Diazepam

Proposed Signaling Pathway

The sedative effects of this compound are likely mediated through the enhancement of GABAergic neurotransmission.

gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedative Effect) Hyperpolarization->Inhibition This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulator

Caption: Proposed GABAergic signaling pathway modulated by this compound.

This pathway illustrates that Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is released from the presynaptic neuron and binds to the GABAA receptor on the postsynaptic neuron. This binding opens the chloride ion channel, leading to an influx of chloride ions. The increased intracellular chloride concentration results in hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential, thus causing neuronal inhibition and a sedative effect. This compound is hypothesized to act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and promoting a greater inhibitory signal.

References

Unraveling the Molecular Mechanisms of Fangchinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Frangufoline" yielded limited specific data on its mechanism of action. However, a significant body of research exists for "Fangchinoline," a structurally similar bisbenzylisoquinoline alkaloid. It is highly probable that the intended compound of interest was Fangchinoline (B191232). These application notes and protocols are therefore based on the available scientific literature for Fangchinoline.

Introduction

Fangchinoline, a natural alkaloid extracted from the root of Stephania tetrandra, has garnered considerable interest within the scientific community for its potent anti-cancer properties.[1] This document provides a detailed overview of the molecular mechanisms underlying Fangchinoline's therapeutic effects, focusing on its role in inducing cell cycle arrest and apoptosis in cancer cells. The following sections present quantitative data, experimental protocols, and signaling pathway diagrams to support further research and drug development efforts.

Core Mechanisms of Action

Fangchinoline exerts its anti-neoplastic effects primarily through two interconnected mechanisms: the induction of G1 phase cell cycle arrest and the activation of apoptotic pathways. These processes are orchestrated by a complex interplay of signaling molecules that regulate cell proliferation and survival.

Data Presentation: Quantitative Effects of Fangchinoline

The following tables summarize the key quantitative findings from studies investigating the effects of Fangchinoline on cancer cell lines.

Table 1: Effect of Fangchinoline on Cell Proliferation and IC50 Values

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerMTT Assay~10[1]
MDA-MB-231Breast CancerMTT Assay~15[1]
Pancreatic Cancer CellsPancreatic CancerNot SpecifiedNot Specified[2]

Table 2: Impact of Fangchinoline on Cell Cycle Distribution

Cell LineTreatment Concentration (µM)% Cells in G1 Phase (Control)% Cells in G1 Phase (Treated)Reference
MCF-710~55%~75%[1]
MDA-MB-23115~60%~80%

Table 3: Modulation of Key Regulatory Proteins by Fangchinoline

ProteinFunctionEffect of FangchinolineCell Line(s)Reference
Cyclin D1, D3, EG1/S phase progressionDecreased ExpressionMCF-7, MDA-MB-231
p21/WAF1, p27/KIP1CDK InhibitorsIncreased ExpressionMCF-7, MDA-MB-231
CDK2, CDK4, CDK6Kinase activity for G1/S transitionInhibited Kinase ActivityMCF-7, MDA-MB-231
NR4A1Orphan Nuclear ReceptorInactivationPancreatic Cancer Cells
SurvivinAnti-apoptotic proteinDecreased ExpressionPancreatic Cancer Cells

Signaling Pathways

The anti-cancer activity of Fangchinoline is mediated through distinct signaling cascades that culminate in cell cycle arrest and apoptosis.

Fangchinoline-Induced G1 Cell Cycle Arrest

Fangchinoline instigates G1 phase arrest in breast cancer cells by modulating the expression and activity of key cell cycle regulatory proteins. It downregulates the expression of G1 cyclins (D1, D3, and E) and inhibits the kinase activity of their partner cyclin-dependent kinases (CDK2, CDK4, and CDK6). Concurrently, it upregulates the expression of CDK inhibitors p21/WAF1 and p27/KIP1, which further block the activity of the CDK-cyclin complexes. This concerted action prevents the cells from transitioning from the G1 to the S phase of the cell cycle, effectively halting proliferation.

G1_Arrest_Pathway cluster_cyclins G1 Cyclins cluster_cdks Cyclin-Dependent Kinases cluster_cdkis CDK Inhibitors Fangchinoline Fangchinoline CyclinD1 Cyclin D1 Fangchinoline->CyclinD1 CyclinD3 Cyclin D3 Fangchinoline->CyclinD3 CyclinE Cyclin E Fangchinoline->CyclinE CDK2 CDK2 Fangchinoline->CDK2 Inhibits Kinase Activity CDK4 CDK4 Fangchinoline->CDK4 Inhibits Kinase Activity CDK6 CDK6 Fangchinoline->CDK6 Inhibits Kinase Activity p21 p21/WAF1 Fangchinoline->p21 p27 p27/KIP1 Fangchinoline->p27 G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition CyclinD3->G1_S_Transition CyclinE->G1_S_Transition CDK2->G1_S_Transition CDK4->G1_S_Transition CDK6->G1_S_Transition p21->CDK2 p21->CDK4 p21->CDK6 p27->CDK2 p27->CDK4 p27->CDK6 Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Fangchinoline-induced G1 cell cycle arrest pathway.

Fangchinoline-Induced Apoptosis via NR4A1 Inactivation

In pancreatic cancer cells, Fangchinoline promotes apoptosis by inactivating the orphan nuclear receptor NR4A1. This inactivation leads to the downregulation of the anti-apoptotic protein survivin through the inhibition of Sp1-mediated transcription. Furthermore, Fangchinoline induces oxidative stress-mediated endoplasmic reticulum (ER) stress, which contributes to the apoptotic cascade.

Apoptosis_Pathway Fangchinoline Fangchinoline NR4A1 NR4A1 Fangchinoline->NR4A1 ER_Stress ER Stress Fangchinoline->ER_Stress Sp1 Sp1 NR4A1->Sp1 Survivin Survivin Sp1->Survivin Transcription Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis ER_Stress->Apoptosis

Caption: Fangchinoline-induced apoptosis pathway via NR4A1.

Experimental Protocols

The following protocols provide a framework for investigating the mechanism of action of Fangchinoline.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Fangchinoline on cancer cells and calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fangchinoline (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of Fangchinoline in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the various concentrations of Fangchinoline to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Fangchinoline Start->Treat Incubate1 Incubate for 48-72h Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate for 4h Add_MTT->Incubate2 Add_DMSO Add DMSO Incubate2->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze Calculate Cell Viability & IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell proliferation assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Fangchinoline on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Fangchinoline

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Fangchinoline at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Flow_Cytometry_Workflow Start Cell Treatment & Harvesting Fixation Fixation in 70% Ethanol Start->Fixation Staining Staining with Propidium Iodide & RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 3: Western Blot Analysis

Objective: To analyze the expression levels of key regulatory proteins involved in cell cycle and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-NR4A1, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Protein Extraction & Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Quantification Detection->Analysis

Caption: Workflow for Western blot analysis.

Conclusion

Fangchinoline presents a promising multi-faceted mechanism of action against cancer cells, primarily by inducing G1 phase cell cycle arrest and promoting apoptosis. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound. Future investigations should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with existing chemotherapeutic agents.

References

Application Notes and Protocols for In Vitro Sedative Activity Assay of Frangufoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline (B1674050) is a cyclopeptide alkaloid that has been identified as a compound with potential sedative properties. Cyclopeptide alkaloids are a class of natural products known for their diverse biological activities, with several members exhibiting sedative, analgesic, and antimicrobial effects. The primary mechanism of action for many sedative and hypnotic drugs involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Activation of the GABA-A receptor leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

These application notes provide a detailed protocol for assessing the in vitro sedative activity of this compound by evaluating its binding affinity to the GABA-A receptor. This is a critical step in the preclinical evaluation of this compound as a potential sedative-hypnotic agent.

Principle of the Assay

The sedative activity of this compound can be quantified in vitro by its ability to displace a radiolabeled ligand that specifically binds to the GABA-A receptor. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound. In this protocol, [³H]muscimol, a potent GABA-A receptor agonist, is used as the radioligand. The assay measures the extent to which this compound competes with [³H]muscimol for binding to GABA-A receptors in a preparation of rat brain membranes. A high binding affinity of this compound suggests a potential for sedative effects mediated through the GABAergic system.

Data Presentation

The quantitative data obtained from the GABA-A receptor binding assay for this compound and a positive control (e.g., Diazepam) should be summarized in a clear and structured table for easy comparison. The key parameters to be reported are the IC50 and Ki values.

CompoundIC50 (nM)Ki (nM)
This compoundTo be determinedTo be determined
Diazepam (Control)Example: 8.5Example: 4.2

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is a more absolute measure of binding affinity, calculated from the IC50 value and the concentration and affinity of the radioligand.

Experimental Protocols

Preparation of Rat Brain Membranes[1]

This protocol describes the preparation of a crude synaptic membrane fraction from rat brains, which is enriched in GABA-A receptors.

Materials:

  • Whole rat brains

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4 (store at 4°C)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 (store at 4°C)

  • Deionized water (4°C)

  • Homogenizer

  • Refrigerated centrifuge capable of 1,000 x g and 140,000 x g

Procedure:

  • Homogenize rat brains in 20 mL of ice-cold homogenization buffer per gram of tissue.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in ice-cold deionized water.

  • Homogenize the suspension with two 10-second bursts.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold binding buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Repeat the wash step (step 7) twice more.

  • After the final wash, resuspend the pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

GABA-A Receptor Binding Assay ([³H]Muscimol)[1]

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for the GABA-A receptor.

Materials:

  • Prepared rat brain membranes

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Muscimol (specific activity ~15-30 Ci/mmol)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Diazepam)

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the binding buffer. The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid interference with the assay.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]Muscimol (final concentration ~1-2 nM) and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of [³H]Muscimol and 50 µL of unlabeled GABA (final concentration ~100 µM).

    • This compound Competition: 50 µL of [³H]Muscimol and 50 µL of each this compound dilution.

    • Positive Control Competition: 50 µL of [³H]Muscimol and 50 µL of each positive control dilution.

  • Add 100 µL of the thawed and diluted rat brain membrane preparation (final protein concentration ~100-200 µ g/well ) to all wells. The final assay volume is 200 µL.

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to sit for at least 4 hours in the dark.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For each concentration of this compound and the positive control, calculate the percentage of specific binding inhibited.

  • Plot the percentage of inhibition against the logarithm of the competitor concentration.

  • Determine the IC50 value for this compound and the positive control by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Kd of [³H]muscimol for the GABA-A receptor should be determined in a separate saturation binding experiment.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Sedation Neuronal Inhibition (Sedative Effect) Hyperpolarization->Sedation

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow for In Vitro Sedative Activity Assay

Sedative_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Rat_Brain Rat Brain Homogenization Membrane_Prep Synaptic Membrane Isolation Rat_Brain->Membrane_Prep Incubation Incubation: Membranes + [3H]Muscimol + this compound Membrane_Prep->Incubation Frangufoline_Prep This compound Serial Dilution Frangufoline_Prep->Incubation Radioligand_Prep [3H]Muscimol Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc Results Binding Affinity Data Ki_Calc->Results

Application Notes and Protocols for Testing Frangufoline's Sedative Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a cyclopeptide alkaloid that has been identified as a potential sedative agent.[1] Preclinical evaluation of its sedative and hypnotic effects is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for assessing the sedative properties of this compound in rodent models, a critical step in the drug development pipeline. The protocols described herein are based on established methods for evaluating central nervous system (CNS) depressants. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related and structurally similar cyclopeptide alkaloid, Sanjoinine A, is provided as a representative example to guide experimental design and data interpretation.[2]

Key In Vivo Behavioral Assays for Sedative Effects

A battery of behavioral tests is essential to comprehensively characterize the sedative profile of this compound. These tests evaluate different aspects of sedation, including decreased spontaneous locomotor activity, potentiation of sleep, and effects on motor coordination.

Pentobarbital-Induced Sleep Test

This assay is a primary screening tool to determine if a compound possesses sedative-hypnotic properties by measuring its ability to potentiate the effects of a sub-hypnotic dose of pentobarbital (B6593769).

Table 1: Potentiation of Pentobarbital-Induced Sleep by Sanjoinine A (as a proxy for this compound)

Treatment GroupDose (mg/kg, i.p.)Sleep Latency (s)Sleep Duration (s)
Control (Saline)-3422315
Sanjoinine A0.5Reduced (Specific data not available)Prolonged (Specific data not available)
Sanjoinine A1.0Reduced (Specific data not available)Prolonged (Specific data not available)
Sanjoinine A2.0Reduced (Specific data not available)Prolonged (Specific data not available)
Diazepam (Positive Control)1.0No significant differenceSignificantly improved sleep duration

Note: While the study on Sanjoinine A indicated a dose-dependent reduction in sleep latency and prolongation of sleep duration, specific numerical values were not provided in the abstract. The table reflects the reported trends.[2][3]

Open Field Test (OFT)

The OFT is used to assess spontaneous locomotor activity and exploratory behavior. A sedative compound is expected to decrease these activities.

Table 2: Effect of Sanjoinine A (as a proxy for this compound) on Locomotor Activity in the Open Field Test

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (arbitrary units)Time in Center (%)
Control (Saline)-BaselineBaseline
Sanjoinine A0.5No significant effectIncreased
Sanjoinine A1.0No significant effectIncreased
Sanjoinine A2.0No significant effectIncreased
Diazepam (Positive Control)2.0Significantly reducedIncreased

Note: Sanjoinine A, at the tested doses, did not significantly alter overall locomotor activity, suggesting it may have anxiolytic-like effects without strong sedative-induced motor impairment at these concentrations.[2]

Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior. While primarily for anxiolytics, sedative effects can influence the results (e.g., decreased overall activity).

Table 3: Effect of Sanjoinine A (as a proxy for this compound) in the Elevated Plus Maze Test

Treatment GroupDose (mg/kg, i.p.)Open Arm Entries (%)Time in Open Arms (%)
Control (Saline)-BaselineBaseline
Sanjoinine A2.0IncreasedIncreased
Diazepam (Positive Control)1.0IncreasedIncreased

Note: The increase in open arm exploration with Sanjoinine A suggests an anxiolytic-like effect. It is important to correlate these findings with locomotor activity from the OFT to distinguish between anxiolysis and general hypoactivity.

Rotarod Test

This test evaluates motor coordination and balance. Sedative compounds can impair performance on the rotarod, indicating potential for motor side effects.

Table 4: Expected Outcome of this compound in the Rotarod Test

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (s)
Control (Saline)-Baseline
This compound (Low Dose)-No significant change expected
This compound (High Dose)-Decrease expected
Diazepam (Positive Control)-Significant decrease

Note: No specific data for this compound or Sanjoinine A on the rotarod test was found. The expected outcomes are based on the general properties of sedative agents.

Experimental Protocols

Animals
  • Species: Male ICR or C57BL/6 mice are commonly used.

  • Weight: 20-25 g.

  • Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow at least one week for acclimatization to the laboratory environment before starting experiments.

Drug Preparation and Administration
  • This compound: Dissolve in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). The final concentration of the vehicle components should be kept low and consistent across all groups.

  • Control: Administer the vehicle alone to the control group.

  • Positive Control: Use a standard sedative drug like diazepam.

  • Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies.

Protocol for Pentobarbital-Induced Sleep Test
  • Fast mice for 12 hours before the experiment with free access to water.

  • Administer this compound, vehicle, or a positive control (e.g., diazepam) intraperitoneally.

  • After a 30-minute absorption period, administer a sub-hypnotic dose of pentobarbital (e.g., 42 mg/kg, i.p.).

  • Immediately place the mouse in an individual observation cage.

  • Record the sleep latency : the time from pentobarbital injection until the loss of the righting reflex (the mouse does not right itself within 30 seconds when placed on its back).

  • Record the sleep duration : the time from the loss to the recovery of the righting reflex.

Protocol for Open Field Test
  • Use an open field apparatus, typically a square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a central and a peripheral zone.

  • Administer this compound, vehicle, or a positive control 30 minutes before the test.

  • Gently place the mouse in the center of the arena.

  • Use a video tracking system to record the activity for a set period (e.g., 5-10 minutes).

  • Analyze the following parameters:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

Protocol for Elevated Plus Maze Test
  • The apparatus consists of two open arms and two closed arms elevated from the floor.

  • Administer this compound, vehicle, or a positive control 30 minutes prior to the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes, recording its behavior with a video camera.

  • Measure:

    • Percentage of entries into the open arms.

    • Percentage of time spent in the open arms.

    • Total number of arm entries: A measure of overall activity.

Protocol for Rotarod Test
  • Use a rotarod apparatus with a rotating rod.

  • Train the mice on the rotarod for a few days before the test to establish a stable baseline performance. A common training protocol is to place the mice on the rod rotating at a constant low speed (e.g., 4 rpm) for a set duration.

  • On the test day, administer this compound, vehicle, or a positive control.

  • After 30 minutes, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway

The sedative effects of cyclopeptide alkaloids like this compound are likely mediated through the potentiation of the GABAergic system, specifically by interacting with the GABAA receptor-chloride ion channel complex. This interaction leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal excitability, resulting in sedation.

GABAA_Pathway This compound This compound GABAA_Receptor GABAa Receptor (Benzodiazepine Site) This compound->GABAA_Receptor Binds to/Modulates Cl_Channel Chloride (Cl-) Channel Opening GABAA_Receptor->Cl_Channel Potentiates GABA effect Cl_Influx Increased Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation Sedative Effects Hyperpolarization->Sedation

Caption: Proposed GABAergic signaling pathway for this compound's sedative effects.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's sedative effects.

experimental_workflow cluster_preliminary Preliminary Screening cluster_behavioral Behavioral Characterization cluster_motor Motor Function Assessment cluster_mechanism Mechanism of Action Pentobarbital_Test Pentobarbital-Induced Sleep Test Open_Field Open Field Test (Locomotor Activity) Pentobarbital_Test->Open_Field Elevated_Plus_Maze Elevated Plus Maze (Anxiolytic/Sedative Effects) Open_Field->Elevated_Plus_Maze Rotarod Rotarod Test (Motor Coordination) Elevated_Plus_Maze->Rotarod GABA_Binding GABAa Receptor Binding Assay Rotarod->GABA_Binding

Caption: Experimental workflow for testing this compound's sedative effects.

Conclusion

The protocols and application notes provided offer a comprehensive framework for the preclinical evaluation of this compound's sedative effects. By employing a battery of behavioral tests and investigating the underlying mechanism of action, researchers can thoroughly characterize the pharmacological profile of this promising compound. It is recommended to conduct these studies with appropriate controls and to carefully consider the dose-response relationship of this compound to fully understand its therapeutic potential and possible side effects. Further studies are warranted to generate specific quantitative data for this compound and to confirm its interaction with the GABAA receptor.

References

Frangufoline Administration in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the limited publicly available scientific literature. Frangufoline (B1674050) is a sedative cyclopeptide alkaloid, and its in vivo administration in rodents has not been extensively documented. The primary available study focuses on its metabolism rather than providing detailed dosage and efficacy data. The protocols and data presented here are synthesized from research on this compound's metabolic fate and studies on analogous cyclopeptide alkaloids from the Ziziphus genus, which have demonstrated sedative and hypnotic properties. Researchers should exercise caution and conduct thorough dose-finding studies.

Introduction to this compound

This compound is a 14-membered frangulanine-type cyclopeptide alkaloid. It has been identified as a sedative compound.[1] In rodent models, this compound is rapidly metabolized into a linear tripeptide, M1 ((S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine).[1] This metabolic cleavage is a critical consideration for in vivo studies, as the observed pharmacological effects may be attributable to the parent compound, its metabolite, or both.

Quantitative Data

Due to the scarcity of in vivo studies on purified this compound, specific quantitative data on its administration in rodents is not well-documented in the available literature. However, studies on extracts from Ziziphus species, which contain various cyclopeptide alkaloids, can provide a general reference for potential dosage ranges for sedative and hypnotic effects.

Table 1: Summary of In Vivo Studies on Cyclopeptide Alkaloid-Containing Extracts in Rodents

Substance Administered Animal Model Dosage Range Key Findings Reference
Ethanolic Extract of Ziziphus mauritiana SeedsMice200 mg/kgSignificantly increased pentobarbital-induced sleeping time.[2]
Ethanolic Extract of Ziziphus mauritianaMice200 & 400 mg/kgReduced locomotor activity and increased pentobarbital (B6593769) sleep time.[3]
Cyclopeptide Alkaloid Fraction of Zizyphi Spinosi Semen (CAFZ)MiceNot specifiedShortened sleep onset and prolonged sleeping time induced by pentobarbital (42 mg/kg). Increased sleep rate and duration with a sub-hypnotic dose of pentobarbital (28 mg/kg).[4]
Aqueous Extracts of Ziziphus jujubaMice250, 500, and 1000 mg/kgNo significant change in sleep onset or duration.[5]

Note: The dosages for extracts are not directly translatable to a purified compound like this compound and should be used only as a preliminary guide for designing dose-finding studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's sedative effects in rodents, adapted from studies on similar compounds and extracts.

Animal Models
  • Species: Mice (e.g., ICR) or Rats (e.g., Sprague-Dawley).[1][4]

  • Health Status: Healthy, adult animals.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

This compound Preparation and Administration
  • Formulation: this compound can be dissolved in a suitable vehicle. A common vehicle for oral administration is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Route of Administration: Oral gavage (p.o.) is a common route for this class of compounds.

  • Administration Volume: The volume should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).

Assessment of Sedative and Hypnotic Effects

This test is used to evaluate the hypnotic potentiation effect of a substance.

  • Procedure:

    • Divide animals into control and treatment groups.

    • Administer the vehicle to the control group and this compound to the treatment groups orally.

    • After a set absorption period (e.g., 30-60 minutes), administer a hypnotic dose (e.g., 42 mg/kg) or a sub-hypnotic dose (e.g., 28 mg/kg) of pentobarbital sodium intraperitoneally (i.p.).[4]

    • Immediately observe the animals for the loss of the righting reflex (the inability to return to an upright position when placed on their back).

    • Measure:

      • Sleep Latency (Onset): The time from pentobarbital injection to the loss of the righting reflex.

      • Sleep Duration: The time from the loss to the recovery of the righting reflex.

  • Expected Outcome: A sedative compound is expected to decrease sleep latency and increase sleep duration compared to the control group.

This test assesses the sedative effect of a substance by measuring the reduction in spontaneous movement.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Divide animals into control and treatment groups.

    • Administer the vehicle or this compound orally.

    • After the absorption period, place each animal individually into the open-field arena.

    • Record the locomotor activity (e.g., total distance traveled, number of line crossings) for a defined period (e.g., 30 minutes).

  • Expected Outcome: A sedative compound is expected to significantly reduce locomotor activity.[3]

Signaling Pathways and Mechanisms of Action

The precise signaling pathway of this compound is not yet elucidated. However, research on a cyclopeptide alkaloid fraction from Zizyphi Spinosi Semen (CAFZ) suggests a potential mechanism involving the GABAergic system.[4] This fraction was found to enhance pentobarbital-induced sleeping behaviors by increasing chloride ion (Cl-) influx, an effect also seen with GABA-A receptor agonists like muscimol.[4] This suggests that this compound or its metabolites may act as positive allosteric modulators of GABA-A receptors.

Visualizations

Metabolic Pathway of this compound in Rodents

G This compound This compound (Cyclopeptide Alkaloid) M1 Metabolite M1 (Linear Tripeptide) This compound->M1 Enzymatic Cleavage (Oxidation and Hydrolysis) Enzyme B-esterase-like Enzyme Enzyme->M1

Caption: Metabolic Conversion of this compound to Metabolite M1 in Rodents.

Experimental Workflow for Assessing Sedative Effects

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Behavioral Testing cluster_3 Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Frangufoline_Administration Frangufoline_Administration Grouping->Frangufoline_Administration Oral Gavage Vehicle_Administration Vehicle_Administration Grouping->Vehicle_Administration Oral Gavage Pentobarbital_Injection Pentobarbital_Injection Frangufoline_Administration->Pentobarbital_Injection 30-60 min post-dose Locomotor_Activity_Test Locomotor_Activity_Test Frangufoline_Administration->Locomotor_Activity_Test Vehicle_Administration->Pentobarbital_Injection Vehicle_Administration->Locomotor_Activity_Test Measure_Sleep Measure_Sleep Pentobarbital_Injection->Measure_Sleep Latency & Duration Statistical_Analysis Statistical_Analysis Measure_Sleep->Statistical_Analysis Locomotor_Activity_Test->Statistical_Analysis G This compound This compound or Active Metabolite GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Cl_Channel Cl- Channel GABA_A_Receptor->Cl_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Neuronal_Hyperpolarization Increased Cl- Influx Sedative_Effect Sedative/Hypnotic Effect Neuronal_Hyperpolarization->Sedative_Effect Leads to

References

Measuring the In Vivo Metabolic Cleavage of Frangufoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the in vivo metabolic cleavage of Frangufoline (B1674050). This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, is known to undergo rapid enzymatic conversion in vivo.[1] Understanding the pharmacokinetics and metabolic fate of this compound is crucial for its development as a potential therapeutic agent.

Introduction

This compound is subject to metabolic cleavage in rodents, where its cyclic structure is opened to form a linear tripeptide metabolite, designated as M1 ((S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine).[1] The primary site of this cleavage is the enamide bond, a reaction catalyzed by what is proposed to be a B-esterase-like enzyme.[1] This biotransformation significantly alters the physicochemical properties of the parent compound, impacting its efficacy and clearance.

This application note outlines a comprehensive in vivo protocol to quantify the metabolic cleavage of this compound in a rat model. It includes procedures for animal handling, dosing, blood sample collection, sample preparation, and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of the Metabolic Pathway

The metabolic conversion of this compound to its linear metabolite M1 is a critical pathway to consider in pharmacokinetic and pharmacodynamic assessments.

Frangufoline_Metabolism This compound This compound (Cyclic Peptide) M1 Metabolite M1 (Linear Tripeptide) This compound->M1 Enzymatic Cleavage (B-esterase-like enzyme) Site: Enamide Bond

Caption: Metabolic conversion of this compound to Metabolite M1.

Quantitative Data Summary

The following table serves as a template for summarizing the pharmacokinetic data obtained from in vivo studies. Due to the absence of specific published pharmacokinetic values for this compound and M1, researchers should use this table to record their experimentally determined parameters.

AnalyteDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t½ (h)
This compound e.g., 5e.g., IVDataDataDataData
e.g., 10e.g., PODataDataDataData
Metabolite M1 e.g., 5e.g., IVDataDataDataData
e.g., 10e.g., PODataDataDataData

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. t½: Elimination half-life.

Detailed Experimental Protocols

This section provides a detailed methodology for conducting an in vivo study to measure the metabolic cleavage of this compound.

Experimental Workflow

The overall workflow for the in vivo analysis is depicted below.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation Phase cluster_analysis Analytical Phase animal_prep Animal Acclimation (Sprague-Dawley Rats) dosing This compound Administration (IV and PO) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep extraction Solid-Phase Extraction (SPE) or Protein Precipitation plasma_sep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Pharmacokinetic Modeling lcms->data_analysis

Caption: Workflow for in vivo this compound metabolic cleavage study.

Materials and Reagents
  • This compound (analytical standard)

  • Metabolite M1 (analytical standard, if available; otherwise, for qualitative identification)

  • Internal Standard (IS), e.g., a structurally similar but chromatographically distinct cyclopeptide alkaloid

  • Sprague-Dawley rats (male, 200-250 g)

  • Vehicle for dosing (e.g., saline, 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane)

  • EDTA-coated collection tubes

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Animal Study Protocol
  • Animal Acclimation: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the study. Provide access to standard chow and water ad libitum.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein. The formulation should be a clear solution in a suitable vehicle like saline.

    • Oral (PO) Administration: Administer a single dose of this compound (e.g., 10-50 mg/kg) by oral gavage. The formulation can be a solution or a suspension.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the suborbital vein or another appropriate site at predetermined time points.[2]

    • Given the rapid metabolism, a suggested sampling schedule is: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[3][4]

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 5000 rpm for 10 minutes) to separate the plasma.[2]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Method 1: Protein Precipitation (PPT)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again, then transfer the supernatant to an autosampler vial for injection.

Method 2: Solid-Phase Extraction (SPE) [5]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 100 µL of plasma with 400 µL of 1% formic acid in water. Add the internal standard.

  • Load the diluted plasma onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound, M1, and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT method.

LC-MS/MS Analytical Method

The following are suggested starting parameters for method development.

ParameterSuggested Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.3 mL/min
Gradient Start with low %B, ramp up to elute analytes, then re-equilibrate.
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Type Multiple Reaction Monitoring (MRM)[8]
MRM Transitions To be determined by infusing pure standards of this compound, M1, and IS.

Data Analysis and Interpretation

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both this compound and its metabolite M1 should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). The extent of metabolic cleavage can be assessed by comparing the AUC of the metabolite to the parent drug.

Logical Relationship for Method Selection

The choice of sample preparation and analytical method is critical for accurate quantification.

logical_relationship cluster_prep Sample Preparation Decision cluster_analysis Analytical Method Decision start Start: In Vivo Study Goal (Quantify this compound & M1 in Plasma) sample_matrix Sample Matrix: Rat Plasma (Complex, High Protein) start->sample_matrix analyte_properties Analytes: this compound & M1 (Cyclic Peptide & Linear Peptide) start->analyte_properties ppt Protein Precipitation (Fast, Less Selective) sample_matrix->ppt If speed is critical spe Solid-Phase Extraction (Cleaner, Higher Recovery) sample_matrix->spe For higher sensitivity and cleaner extract lcmsms LC-MS/MS (High Sensitivity & Specificity) analyte_properties->lcmsms Required for complex matrices and low concentrations ppt->lcmsms spe->lcmsms end End: Accurate Pharmacokinetic Data lcmsms->end

Caption: Decision logic for analytical method selection.

These application notes and protocols provide a robust framework for initiating in vivo studies on this compound metabolism. Researchers are encouraged to optimize the described methods based on their specific laboratory instrumentation and experimental goals.

References

Troubleshooting & Optimization

Frangufoline Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Frangufoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a cyclopeptide alkaloid belonging to the frangulanine-type.[1] It has been identified in plant species such as Ziziphus jujuba and Melochia corchorifolia.[2] For research purposes, it's crucial to confirm the presence and concentration of this compound in your specific plant material, as this can vary based on factors like geographical origin, harvest time, and storage conditions.

Q2: Which solvents are most effective for this compound extraction?

This compound is soluble in Dimethyl Sulfoxide (DMSO). While specific solubility data in other common organic solvents is limited, general principles for alkaloid extraction suggest that alcohols, such as methanol (B129727) and ethanol, and their aqueous solutions are effective. The polarity of the solvent plays a critical role in extraction efficiency.[3][4][5][6][7] For cyclopeptide alkaloids, hydroalcoholic solutions of medium polarity have been shown to provide good yields.

Q3: How do temperature and pH affect this compound stability during extraction?

Q4: What are the most common causes of low this compound extraction yield?

Low yields can be attributed to several factors:

  • Poor Quality Plant Material: The initial concentration of this compound in the plant source is a primary determinant of the final yield.

  • Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent penetration and result in incomplete extraction.

  • Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, extraction time, or solid-to-liquid ratio can significantly impact efficiency.

  • Compound Degradation: Exposure to harsh conditions such as high heat or extreme pH can degrade the this compound molecule.

  • Losses During Purification: Significant amounts of the target compound can be lost during subsequent purification steps like liquid-liquid partitioning or chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound extraction experiments.

Issue 1: Low Extraction Yield

If you are experiencing a lower than expected yield of this compound, consider the following troubleshooting steps.

Low_Yield_Troubleshooting start Start: Low this compound Yield check_material Step 1: Verify Plant Material Quality & Prep start->check_material optimize_params Step 2: Optimize Extraction Parameters check_material->optimize_params Material OK check_degradation Step 3: Investigate Potential Degradation optimize_params->check_degradation Parameters Optimized refine_purification Step 4: Refine Purification Protocol check_degradation->refine_purification Degradation Minimized end_good End: Yield Improved refine_purification->end_good Purification Optimized

Caption: A logical workflow for improving the purity of the crude this compound extract.

Detailed Steps:

  • Pre-Extraction Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This will remove fats, waxes, and other non-polar compounds that can interfere with the extraction and purification of the more polar this compound.

  • Post-Extraction Acid-Base Washing: After the initial extraction, dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl). This will protonate the basic nitrogen in the this compound, making it water-soluble. Wash this acidic solution with a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and weakly basic impurities. Then, basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the this compound, making it soluble in organic solvents. Finally, extract the this compound into a non-polar organic solvent.

  • Solid-Phase Extraction (SPE): For further purification, consider using SPE with an appropriate sorbent to selectively retain and then elute the this compound, leaving many impurities behind.

Experimental Protocols & Data

Data Presentation

The following tables summarize optimized extraction parameters for related compounds from Ziziphus jujuba, which can serve as a starting point for optimizing this compound extraction.

Table 1: Conventional Extraction Parameters for Total Flavonoids from Ziziphus jujuba Mesocarp

ParameterOptimized ValueYield (%)Reference
Solvent60% Ethanol1.98[1][11]
Solid-to-Liquid Ratio1:25 g/mL1.98[1][11]
Extraction Time60 min1.98[1][11]
TemperatureNot specified (Reflux)1.98[1][11]

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds from Ziziphus jujuba

ParameterOptimized ValueYield (mg GAE/g)Reference
Solvent40% Methanol1.9416[12][13]
Solid-to-Liquid RatioNot specified1.9416[12][13]
Extraction Time20 min1.9416[12][13]
Sonicator Power130 W1.9416[12][13]
Duty Cycle10:7 (s:s)1.9416[12][13]

Table 3: Microwave-Assisted Extraction (MAE) Parameters for Phenolic Compounds from Ziziphus jujuba

ParameterOptimized ValueYield (mg GAE/g)Reference
Solvent43% Methanol3.3455[12][13]
Solid-to-Liquid RatioNot specified3.3455[12][13]
Extraction Time127 s3.3455[12][13]
Microwave Power300 W3.3455[12][13]
Detailed Methodologies

Protocol 1: General Acid-Base Extraction for Alkaloids

This protocol is a standard method for the selective extraction of alkaloids.

Experimental Workflow for Acid-Base Extraction

Acid_Base_Extraction start Start: Powdered Plant Material defat Defat with n-Hexane start->defat extract Extract with Acidified Methanol defat->extract filter_concentrate Filter and Concentrate extract->filter_concentrate dissolve_acid Dissolve in Dilute HCl filter_concentrate->dissolve_acid wash_organic Wash with Dichloromethane dissolve_acid->wash_organic basify Basify Aqueous Layer with NH4OH wash_organic->basify extract_organic Extract with Dichloromethane basify->extract_organic dry_concentrate Dry and Concentrate Organic Layer extract_organic->dry_concentrate end_product End: Crude Alkaloid Extract dry_concentrate->end_product

Caption: A typical acid-base extraction workflow for isolating alkaloids.

  • Sample Preparation: Dry the plant material (e.g., seeds of Ziziphus jujuba) at 40-50°C and grind into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powder in n-hexane (1:10 w/v) for 12-24 hours to remove lipids. Discard the hexane (B92381) and air-dry the plant material.

  • Acidic Extraction: Macerate the defatted powder in methanol containing 1% acetic acid (1:15 w/v) with occasional shaking for 24 hours. Filter the mixture and collect the extract. Repeat this step twice more on the plant residue.

  • Concentration: Combine the acidic methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in 1% hydrochloric acid.

    • Wash the acidic solution with dichloromethane three times to remove neutral and weakly basic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the now basic aqueous solution with dichloromethane three times. The this compound will move into the organic layer.

  • Final Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.

  • Sample Preparation: Place 10 g of finely powdered, defatted plant material into a flask.

  • Solvent Addition: Add 200 mL of 40% methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 20 minutes at a frequency of 40 kHz and a power of 130 W. Maintain the temperature at a controlled level (e.g., 40°C).

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate under reduced pressure.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Sample Preparation: Place 5 g of finely powdered, defatted plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add 100 mL of 43% methanol.

  • Microwave Extraction: Place the vessel in a microwave extractor and apply 300 W of power for 127 seconds.

  • Filtration and Concentration: After extraction, allow the mixture to cool, then filter and concentrate the filtrate under reduced pressure.

Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization will be necessary for your specific plant material and experimental setup. Always follow appropriate laboratory safety procedures.

References

Frangufoline Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Frangufoline purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this cyclopeptide alkaloid. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of Crude this compound Extract

Question: I've completed the initial solvent extraction from my plant material, but the yield of the crude extract is significantly lower than expected. What could be the cause?

Possible Causes & Solutions:

  • Inefficient Cell Lysis: The solvent may not be adequately penetrating the plant material to liberate the alkaloids. Ensure the dried plant material is ground to a fine, consistent powder to maximize the surface area for extraction.

  • Improper Solvent Selection: The polarity of the extraction solvent is critical. This compound, as a cyclopeptide alkaloid, requires solvents that can effectively solubilize it. While methanol (B129727) and ethyl acetate (B1210297) are commonly used, the optimal choice can depend on the specific plant matrix.[1]

  • Insufficient Extraction Time/Temperature: The extraction process may be too short or conducted at a suboptimal temperature. Consider extending the maceration or reflux time, but be cautious of excessive heat which can degrade the target compound.

  • Suboptimal Extraction Method: Traditional methods like maceration may not be as efficient as modern techniques. Advanced methods can significantly improve yields and reduce extraction time and solvent consumption.[2][3]

The following table provides illustrative data comparing various extraction techniques for plant alkaloids, highlighting the trade-offs between yield, time, and solvent use.

Extraction MethodAverage Yield (%)Purity of Extract (%)Extraction TimeSolvent Consumption
Maceration1.1971.324-48 hoursHigh
Soxhlet Extraction1.6378.56-8 hoursHigh
Ultrasound-Assisted (UAE)2.0686.730 minutesModerate
Microwave-Assisted (MAE)2.5088.215-25 minutesLow
Accelerated Solvent (ASE)2.6388.810-20 minutesLow

Note: Data is generalized from studies on various plant alkaloids to illustrate comparative efficiency.[2]

Issue 2: Poor Purity of Final this compound Product

Question: After chromatographic purification, my this compound fractions are still showing significant impurities upon analysis (e.g., by HPLC). How can I improve the purity?

Possible Causes & Solutions:

  • Co-eluting Impurities: Structurally similar compounds, such as other alkaloids or flavonoids, may have similar retention times to this compound on the chromatographic column.

    • Solution 1: Optimize the Mobile Phase. Systematically vary the solvent gradient. A shallower gradient can increase the resolution between closely eluting peaks. Experiment with different solvent systems (e.g., Dichloromethane-Methanol, Chloroform-Methanol).

    • Solution 2: Change the Stationary Phase. If using silica (B1680970) gel, consider switching to a different adsorbent like alumina (B75360), or a bonded phase (e.g., C18 for reversed-phase chromatography) which offers different selectivity. Basic alumina can be particularly effective for purifying basic compounds like alkaloids.

  • Column Overload: Loading too much crude extract onto the column will lead to broad, overlapping peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. If a larger quantity needs to be purified, scale up to a larger diameter column.

  • This compound Degradation: this compound is susceptible to degradation, which can generate new impurities during the purification process itself.

    • Solution: Work at lower temperatures (e.g., use a cold room for chromatography if possible) and minimize the time the compound spends in solution, especially at unfavorable pH values.

This diagram outlines a logical workflow for addressing issues of low purity post-chromatography.

Caption: A decision tree for troubleshooting low purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in this compound purification?

The primary challenge is the inherent instability of the molecule. This compound is a cyclopeptide alkaloid containing an enamide bond, which is susceptible to cleavage via enzymatic or chemical hydrolysis. This can lead to the formation of a linear tripeptide, significantly reducing the yield of the desired cyclic compound. Therefore, maintaining mild conditions (pH, temperature) throughout extraction and purification is critical.

Q2: What is a reliable starting protocol for this compound isolation?

A proven method involves the extraction of dried, powdered root bark from a Ziziphus species. The general steps are:

  • Extraction: Sequentially extract the ground plant material with ethyl acetate (EtOAc) followed by methanol (MeOH) at room temperature.

  • Concentration: Evaporate the solvents from the combined extracts under reduced pressure at a temperature below 45°C to yield the crude extracts.[1]

  • Tannin Removal (for MeOH extract): Tannins are common impurities in methanol extracts. They can be precipitated by treating the extract with a 1% NaCl solution and then partitioning the desired compounds back into ethyl acetate.[1]

  • Chromatography: Subject the crude, detannified extract to column chromatography. Silica gel is a common first choice for the stationary phase.

  • Elution: Elute the column with a gradient solvent system, such as Hexane-EtOAc, followed by Dichloromethane-Methanol, progressively increasing the polarity.

  • Fraction Collection & Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

Purification_Workflow cluster_0 Extraction cluster_1 Pre-Purification cluster_2 Chromatography Plant_Material Dried, Powdered Root Bark Solvent_Extraction Solvent Extraction (EtOAc & MeOH) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Tannin_Removal Tannin Removal (if necessary) Crude_Extract->Tannin_Removal Liquid_Liquid Liquid-Liquid Partitioning (Acid-Base Extraction) Tannin_Removal->Liquid_Liquid Optional Column_Chrom Column Chromatography (e.g., Silica Gel) Tannin_Removal->Column_Chrom Liquid_Liquid->Column_Chrom Fraction_Collection Fraction Collection Column_Chrom->Fraction_Collection Purity_Analysis Purity Analysis (TLC, HPLC) Fraction_Collection->Purity_Analysis Purity_Analysis->Column_Chrom Re-chromatograph Impure Fractions Pure_this compound Pure this compound Purity_Analysis->Pure_this compound Pool Pure Fractions

Caption: A generalized workflow for this compound purification.

Q3: How does pH affect the stability and extraction of this compound?

As an alkaloid, this compound's solubility and stability are highly pH-dependent.

  • Acidic Conditions (pH < 6): In an acidic solution, the basic nitrogen atoms in the alkaloid become protonated, forming a salt. This increases its solubility in aqueous solutions. Acid-base partitioning (liquid-liquid extraction) leverages this: an acidic wash can pull alkaloids from an organic solvent into the aqueous phase, separating them from neutral impurities. However, very low pH (e.g., pH 2-4) can also promote hydrolysis of peptide or enamide bonds, leading to degradation, especially at elevated temperatures.[4][5]

  • Basic Conditions (pH > 8): In a basic solution, the alkaloid exists as a free base, which is typically more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate. This allows for its extraction from an aqueous solution into an organic phase. However, high pH can also accelerate certain degradation pathways for cyclic peptides.[6]

  • Optimal Stability: For many cyclic peptides, optimal stability is found in a mildly acidic environment (around pH 3-5).[6] It is crucial to perform stability studies to determine the ideal pH range for this compound during processing and storage.

pH of Aqueous SolutionRecovery in Organic Phase (%)Degradation after 8h at 40°C (%)
2.0< 5%15%
4.0~20%5%
6.0 (Neutral)~65%< 2%
8.0> 95%8%
10.0> 98%18%

Note: This table presents hypothetical data based on general alkaloid behavior to illustrate the principles of pH-dependent partitioning and stability.[4][5]

Q4: What analytical techniques are essential for monitoring purification?

  • Thin Layer Chromatography (TLC): An indispensable, rapid, and cost-effective tool for monitoring the progress of column chromatography. It helps in identifying which fractions contain the target compound and in deciding which fractions to pool for further processing.

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final product and for quantitative analysis.[2] A reversed-phase C18 column is often a good starting point for method development.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the identity of the purified compound by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the purified this compound, confirming its chemical structure and stereochemistry.[1]

Cited Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment

This protocol is used to separate basic alkaloids from neutral and acidic impurities in a crude plant extract.

  • Dissolution: Dissolve the crude extract (e.g., 10g) in a suitable organic solvent (e.g., 200 mL of dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with an equal volume of 5% aqueous hydrochloric acid (HCl). The protonated alkaloids will move to the aqueous phase.

  • Phase Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be set aside.

  • Basification: Cool the combined aqueous phase in an ice bath and carefully add concentrated ammonium (B1175870) hydroxide (B78521) dropwise until the pH reaches 9-10. This converts the alkaloid salts back to their free base form.

  • Back Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. The free base alkaloids will now move back into the organic phase.

  • Washing & Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield an alkaloid-enriched extract, which can then be further purified by chromatography.

References

Frangufoline Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Frangufoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a 14-membered frangulanine-type cyclopeptide alkaloid.[1] Like many cyclopeptide alkaloids, it is a relatively hydrophobic molecule. Generally, alkaloid bases are soluble in organic solvents and insoluble in water.[2] this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound due to its high solubilizing capacity for this compound.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for an in vitro assay. Why is this happening and what can I do?

A3: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. To troubleshoot this:

  • Slow Dilution: Add the this compound-DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Lower Final Concentration: The final concentration of your this compound in the aqueous buffer may be too high. Try lowering the final concentration to stay within its aqueous solubility limit.

  • Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Surfactants: For in vivo formulations, a combination of solvents and surfactants is often used. A typical formulation includes DMSO, PEG300, and Tween 80 in a saline or PBS solution.[1] This approach can also be adapted for challenging in vitro experiments, but careful validation is required.

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the most documented solvent, other organic solvents like ethanol, methanol, and acetonitrile (B52724) might also be effective, as is common for hydrophobic peptides and alkaloids.[3] However, the solubility of this compound in these solvents is not well-documented. It is recommended to perform a small-scale solubility test with a small amount of your compound before preparing a large stock solution.

Q5: How should I store my this compound solutions?

A5: For long-term storage, it is recommended to store this compound as a powder at -20°C. Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.1. Ensure you are using a sufficient volume of solvent for the amount of powder. 2. Vortex the solution vigorously. 3. Use sonication to aid dissolution. 4. Gentle warming (e.g., 37°C) may help, but be cautious about potential degradation.
The this compound solution is cloudy or has visible particulates. Incomplete dissolution or presence of impurities.1. Continue vortexing and/or sonication. 2. If the issue persists, centrifuge the solution and carefully collect the supernatant. The concentration of the supernatant should be verified by a suitable analytical method.
Precipitation occurs immediately upon adding the DMSO stock to an aqueous buffer. The aqueous solubility limit has been exceeded.1. Reduce the final concentration of this compound in the working solution. 2. Add the DMSO stock to the buffer very slowly while stirring. 3. Consider using a co-solvent system if your experiment allows.
Cell death or unexpected biological effects are observed in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high.1. Lower the final concentration of the organic solvent in your working solution. 2. Ensure your vehicle control has the exact same concentration of the solvent as your experimental samples.

Quantitative Data Summary

ParameterValueSolvent/VehicleSource
Stock Solution Concentration (Molarity) 1 mMDMSOMedKoo Biosciences
5 mMDMSOMedKoo Biosciences
10 mMDMSOMedKoo Biosciences
In Vivo Formulation (Mother Liquor) 40 mg/mLDMSOTargetMol
In Vivo Formulation (Working Solution) 2 mg/mL5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBSTargetMol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 534.70 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the 10 mM stock solution in small aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation of this compound

This protocol is adapted from a formulation calculator for a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

Part A: Preparation of the 40 mg/mL Mother Liquor

  • Weigh 2 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 50 µL of DMSO.

  • Vortex thoroughly until the this compound is completely dissolved.

Part B: Preparation of the Final 2 mg/mL Working Solution

  • To the 50 µL of the this compound mother liquor, add 300 µL of PEG300.

  • Vortex until the solution is clear.

  • Add 50 µL of Tween 80 and vortex until the solution is clear.

  • Add 600 µL of sterile saline or PBS and vortex thoroughly.

  • The final volume will be 1 mL with a this compound concentration of 2 mg/mL.

Visualizations

Hypothesized Signaling Pathway of this compound's Sedative Action

The sedative effects of cyclopeptide alkaloids from Ziziphus species, to which this compound belongs, are thought to be mediated through the positive allosteric modulation of GABA-A receptors, leading to an enhanced influx of chloride ions and subsequent hyperpolarization of the neuron.

Frangufoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Cl_ion Chloride Ion (Cl⁻) GABA_A_Receptor->Cl_ion Enhanced Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Leads to

Caption: Hypothesized signaling pathway for this compound's sedative effect.

Experimental Workflow for this compound Solution Preparation

This workflow outlines the key steps and decision points when preparing a this compound solution for experimental use.

Frangufoline_Workflow start Start: Lyophilized This compound Powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution sonicate Vortex and/or Sonicate check_dissolution->sonicate No store Store stock solution at -80°C in aliquots check_dissolution->store Yes sonicate->check_dissolution dilute Slowly dilute stock solution into aqueous buffer with stirring store->dilute check_precipitation Does precipitation occur? dilute->check_precipitation ready Solution ready for use check_precipitation->ready No troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer composition check_precipitation->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for preparing this compound experimental solutions.

References

Frangufoline stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of frangufoline (B1674050). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and problem-solving.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Loss of compound potency or activity over time in storage. Improper Storage Conditions: this compound powder or solutions may be sensitive to temperature and light.Solid this compound: Store in a dry, dark environment at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage.[1] Stock Solutions (e.g., in DMSO): Store at 0-4°C for short-term use or -20°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis of an aged sample. Degradation: this compound can degrade under certain conditions, leading to the formation of new products.1. Review Storage and Handling: Ensure the compound has been stored as recommended. 2. Check Solvent Stability: Ensure the solvent used for storage and analysis (e.g., DMSO) is of high purity and has not degraded. 3. Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies (see Experimental Protocols section). This will help in characterizing the unknown peaks.
Inconsistent results in bioassays. Metabolic Degradation: If working with in vitro or in vivo biological systems, this compound is known to be rapidly metabolized.[1]1. Characterize Metabolites: Be aware that the active compound in your system may be a metabolite of this compound. The primary metabolite in rodents is a linear tripeptide formed by the cleavage of the enamide bond.[1] 2. Use Enzyme Inhibitors: In in vitro studies, consider the use of esterase inhibitors to prevent metabolic conversion if the parent compound is the subject of study.[1]
Reduced recovery of this compound from acidic solutions. Acid-Catalyzed Hydrolysis: The enamide bond and potentially other amide bonds in the cyclopeptide structure are susceptible to cleavage under acidic conditions.1. pH Control: Maintain the pH of your solutions, especially if prolonged storage or heating is required. For cyclic peptides, optimal stability is often found in slightly acidic conditions (around pH 3-5), with increased degradation in strongly acidic or basic environments. 2. Analyze for Degradants: Use a stability-indicating HPLC method to check for the appearance of hydrolysis products.
Discoloration or precipitation of the sample. Oxidation or Photodegradation: Exposure to air (oxygen) or light, especially UV, can lead to the degradation of complex organic molecules.1. Inert Atmosphere: For long-term storage or sensitive reactions, consider handling this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Always store this compound in amber vials or protect it from light. When conducting experiments, minimize exposure to direct light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: For solid this compound, it is recommended to store it in a dry, dark place at 0-4°C for short periods or at -20°C for extended periods.[1] Solutions of this compound, for instance in DMSO, should be stored at 0-4°C for days to weeks or at -20°C for months.[1]

Q2: Is this compound stable in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. While specific data for this compound is limited, related cyclopeptide alkaloids show susceptibility to hydrolysis at both acidic and basic pH. The enamide bond in this compound is known to be susceptible to cleavage under mild acidic conditions.

Q3: What are the known degradation pathways for this compound?

A3: The most well-documented degradation pathway is metabolic. In rodents, this compound undergoes rapid enzymatic cleavage of its enamide bond. This process involves the oxidation of the vinyl group and hydrolysis of the adjacent amide bond, likely by a B-esterase-like enzyme, resulting in a linear tripeptide metabolite.[1] Chemical degradation through acid-catalyzed hydrolysis of the enamide bond is also a potential pathway.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products. Developing such a method typically involves forced degradation studies to generate these products.

Q5: What should I consider when designing experiments with this compound in biological systems?

A5: The primary consideration is its rapid metabolic conversion.[1] The biological effects you observe may be due to its metabolite rather than the parent compound. It is crucial to either account for this metabolism, for example, by co-analyzing for the metabolite, or to inhibit it using appropriate enzyme inhibitors if the activity of the parent compound is of interest.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a small amount of solid this compound to a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol for analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method (see Protocol 2 for a starting point).

    • Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of potential degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a linear gradient, for example, 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject each of the samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between this compound and all observed degradation peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Metabolic Degradation of this compound Metabolic Degradation Pathway of this compound This compound This compound (Cyclopeptide Alkaloid) Process Oxidation of vinyl group & Hydrolysis of enamide bond This compound->Process Metabolic Conversion Enzyme B-esterase-like Enzyme (in vivo/in vitro, rodents) Enzyme->Process Catalyzes Metabolite Metabolite M1 (Linear Tripeptide) Process->Metabolite Results in

Caption: Metabolic conversion of this compound to its linear tripeptide metabolite.

Forced Degradation Workflow Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., HCl) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic Hydrolysis (e.g., NaOH) Base->Analysis Oxidation Oxidation (e.g., H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo MethodDev Develop Stability- Indicating Method Analysis->MethodDev Identify Degradants & Assess Peak Purity

Caption: General workflow for conducting forced degradation studies.

References

Optimizing Frangufoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Frangufoline (also known as Sanjoinine A). The information is based on established synthetic routes, including the total synthesis reported by Joullié and coworkers, which involves the formation of a 14-membered cyclopeptide.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the total synthesis of this compound?

A1: The total synthesis of this compound is a multi-step process with several critical stages that can significantly impact the overall yield and purity. Key stages include the coupling of the amino acid fragments to form the linear peptide precursor, the macrocyclization to form the 14-membered ring, the stereoselective reduction of a key ketone intermediate, and the final deprotection steps. Each of these stages presents unique challenges that require careful optimization of reaction conditions.

Q2: What are the common side reactions observed during the macrocyclization step?

A2: The macrocyclization is often a low-yielding step due to competing intermolecular reactions. Common side reactions include the formation of cyclic dimers and higher-order oligomers. The success of the macrocyclization is highly dependent on factors such as the choice of coupling reagent, the use of high-dilution conditions, and the nature of the protecting groups on the linear peptide precursor.

Q3: Why is the stereochemical control during the ketone reduction important?

A3: The reduction of the ketone intermediate is a crucial step for establishing the correct stereochemistry of the final this compound molecule. The use of a stereoselective reducing agent is essential to obtain the desired diastereomer. Inadequate stereocontrol at this stage will lead to a mixture of diastereomers that can be difficult to separate, ultimately reducing the yield of the target compound.

Q4: What are the challenges associated with the final deprotection step?

A4: The final step in the synthesis typically involves the removal of a protecting group, such as a Boc (tert-butyloxycarbonyl) group. While seemingly straightforward, this step can be problematic. Incomplete deprotection can lead to a mixture of the final product and the protected precursor. Conversely, harsh deprotection conditions can lead to the degradation of the complex this compound molecule, resulting in lower yields and the formation of impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Macrocyclization Step
Potential Cause Troubleshooting Steps
Intermolecular side reactions (dimerization, oligomerization) - Employ High-Dilution Conditions: Slowly add the linear peptide precursor to a large volume of solvent to favor intramolecular cyclization over intermolecular reactions. - Optimize Coupling Reagent: Experiment with different coupling reagents (e.g., HATU, HBTU, DPPA) to find the most efficient one for your specific substrate. - Vary the Reaction Temperature: Both lower and higher temperatures can influence the rate of the desired intramolecular reaction versus side reactions.
Poor solubility of the linear peptide precursor - Solvent Screening: Test a range of solvents or solvent mixtures to improve the solubility of the precursor. - Modify Protecting Groups: The choice of protecting groups can significantly impact solubility. Consider alternative protecting groups if solubility is a persistent issue.
Steric hindrance in the linear precursor - Conformational Analysis: The conformation of the linear precursor can affect its ability to cyclize. The sequence of amino acids can be a factor. - Introduction of a "Turn-Inducing" Residue: In some cases, incorporating a residue like glycine (B1666218) or proline can facilitate the desired conformation for cyclization.
Problem 2: Poor Diastereoselectivity in the Ketone Reduction Step
Potential Cause Troubleshooting Steps
Inefficient stereoselective reducing agent - Screen Reducing Agents: Test a variety of chiral reducing agents (e.g., (R)- or (S)-CBS reagents, chiral borohydrides) to identify the one that provides the highest diastereoselectivity for your substrate. - Optimize Reaction Temperature: The temperature can have a significant impact on the stereoselectivity of the reduction. Running the reaction at lower temperatures often improves selectivity.
Substrate control issues - Modify Neighboring Groups: The steric and electronic properties of functional groups near the ketone can influence the direction of hydride attack. Modifications to these groups may improve selectivity.
Problem 3: Incomplete or Complicated Final Deprotection
Potential Cause Troubleshooting Steps
Incomplete removal of the protecting group (e.g., Boc) - Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the deprotection to completion. Monitor the reaction closely to avoid product degradation. - Use a Stronger Deprotecting Agent: If standard conditions are ineffective, consider a stronger reagent. For example, if using TFA/DCM, a higher concentration of TFA may be necessary.
Degradation of the final product - Milder Deprotection Conditions: If the product is sensitive to the deprotection conditions, explore milder alternatives. - Use of Scavengers: Include scavengers (e.g., triethylsilane, anisole) in the reaction mixture to trap reactive species that may cause degradation.

Experimental Protocols

A generalized experimental workflow for the key macrocyclization step is provided below. Note that specific conditions will need to be optimized for your particular synthesis.

Macrocyclization via Peptide Coupling under High Dilution

  • Preparation of the Linear Precursor Solution: Dissolve the linear peptide precursor in a suitable solvent (e.g., DMF, DCM) to a concentration of approximately 0.1-1.0 mM.

  • Preparation of the Reaction Flask: In a separate, large-volume flask, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents) to the reaction solvent.

  • Slow Addition: Using a syringe pump, add the solution of the linear peptide precursor to the reaction flask over a period of 4-12 hours. Maintain the reaction temperature at the optimized value (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS or TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to isolate the desired cyclic peptide.

Visualizing the Workflow

Frangufoline_Synthesis_Workflow cluster_linear_peptide Linear Peptide Synthesis cluster_cyclization Macrocyclization cluster_modification Post-Cyclization Modification A Amino Acid Coupling B Purification of Linear Precursor A->B C High-Dilution Cyclization B->C Linear Precursor D Purification of Cyclic Peptide C->D E Ketone Reduction D->E Cyclic Intermediate F Final Deprotection E->F G Final Product Purification F->G H H G->H This compound

Caption: High-level workflow for the total synthesis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical troubleshooting flow for a low-yielding macrocyclization reaction.

Troubleshooting_Macrocyclization Start Low Yield in Macrocyclization Check_Purity Is the linear precursor pure? Start->Check_Purity Purify Purify linear precursor Check_Purity->Purify No Check_Conditions Are reaction conditions optimized? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Dilution Optimize high-dilution setup Check_Conditions->Optimize_Dilution No Optimize_Reagent Screen coupling reagents Check_Conditions->Optimize_Reagent No Check_Solubility Is the precursor soluble? Check_Conditions->Check_Solubility Yes Optimize_Dilution->Check_Conditions Optimize_Reagent->Check_Conditions Optimize_Solvent Screen solvents Check_Solubility->Optimize_Solvent No Success Improved Yield Check_Solubility->Success Yes Optimize_Solvent->Check_Conditions

Caption: Troubleshooting logic for low-yield macrocyclization.

Frangufoline HPLC Peak Tailing: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Frangufoline. The following information is designed to help you diagnose and resolve common problems to ensure accurate and reproducible results.

Troubleshooting Guide: Resolving this compound Peak Tailing

Peak tailing in HPLC for basic compounds like this compound, a cyclopeptide alkaloid, is a common issue that can compromise resolution and the accuracy of quantification.[1] This guide provides a systematic approach to identifying and mitigating the root causes of peak tailing.

Initial Assessment: Is the Problem with a Single Peak or All Peaks?

The first step in troubleshooting is to determine if the peak tailing is specific to this compound or if it affects all peaks in your chromatogram.

  • All Peaks Tailing: This typically points to a physical or mechanical issue within the HPLC system.

  • Only this compound Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase is the likely culprit.

FAQs: Addressing Specific Issues with this compound HPLC Analysis

Q1: My this compound peak is tailing, but other compounds in my sample look fine. What is the most likely cause?

When only the peak for a basic compound like this compound exhibits tailing, the primary cause is often secondary interactions with the stationary phase. This compound, as a cyclopeptide alkaloid, likely possesses amine groups that can interact with residual silanol (B1196071) groups on the surface of silica-based columns, such as C18.[1] These interactions can lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.

To address this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of the silanol groups, reducing their interaction with the basic this compound molecule.[2]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that deactivates most of the residual silanol groups, thereby minimizing secondary interactions.

  • Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the remaining silanol groups and improve peak shape.[3]

Q2: All of my peaks, including this compound, are showing significant tailing. Where should I start troubleshooting?

If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself rather than a specific chemical interaction. Common causes include:

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly fitted connections, can lead to band broadening and peak tailing. Ensure that all tubing is as short as possible and that all fittings are secure.

  • Column Void: A void at the head of the column can disrupt the flow path of the sample, causing peak distortion. This can be caused by pressure shocks or operating at a pH that degrades the silica.

  • Blocked Frit: A partially blocked frit at the column inlet can also lead to a distorted flow path and peak tailing.

Q3: Can the solvent I dissolve my this compound standard in cause peak tailing?

Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing. Whenever possible, it is best practice to dissolve your this compound standard and samples in the initial mobile phase composition.

Q4: Could column contamination be the reason for my this compound peak tailing?

Absolutely. The accumulation of strongly retained sample components on the column can create active sites that lead to peak tailing. If you suspect column contamination, you can try washing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column is a good preventative measure to protect your analytical column from contaminants.

Data Presentation: Impact of Mobile Phase Additives on Alkaloid Peak Symmetry

The following table summarizes the effect of different ionic liquid (IL) mobile phase additives on the peak asymmetry factor (As) for a selection of alkaloids, demonstrating how additives can improve peak shape. A value of As closer to 1 indicates a more symmetrical peak.

AlkaloidMobile Phase without IL (As)Mobile Phase with IL1 (As)Mobile Phase with IL2 (As)Mobile Phase with IL3 (As)Mobile Phase with IL4 (As)Mobile Phase with IL5 (As)
Allocryptopine1.831.351.251.381.451.48
Codeine2.151.651.351.551.621.75
Emetine3.321.841.021.581.751.43
Chelidonine1.841.421.281.451.551.62

Data synthesized from a study on the effect of ionic liquid additives on the separation of alkaloids.

Experimental Protocols: A Representative HPLC Method for Cyclopeptide Alkaloids

Column:

  • MN Nucleodur C18, 125 x 4 mm, 3 µm particles

Mobile Phase:

  • Solvent A: Water with 1.25 mL/L phosphoric acid (85%)

  • Solvent B: Acetonitrile/Methanol (20:80, v/v)

Gradient Elution:

  • A gradient program should be developed to ensure adequate separation. A typical starting point would be a linear gradient from a low to a high percentage of Solvent B over 20-30 minutes.

Flow Rate:

  • 1.0 mL/min

Column Temperature:

  • 50 °C

Detection:

  • UV detection at an appropriate wavelength for this compound (a wavelength scan of a pure standard is recommended to determine the absorbance maximum). For related compounds, 435 nm has been used.

System Suitability:

  • Before sample analysis, the system suitability should be verified by injecting a standard solution of this compound. The tailing factor for the this compound peak should ideally be ≤ 2.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflows for troubleshooting this compound HPLC peak tailing.

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 physical_issue Likely a Physical/System Issue q1->physical_issue  Yes chemical_issue Likely a Chemical Interaction q1->chemical_issue No   check_connections Check for loose fittings and excessive tubing length physical_issue->check_connections check_column Inspect for column void or blocked frit check_connections->check_column check_mobile_phase Adjust mobile phase pH (2.5-3.5) chemical_issue->check_mobile_phase check_column_chem Use an end-capped C18 column check_mobile_phase->check_column_chem check_additives Consider mobile phase additives (e.g., TEA) check_column_chem->check_additives check_sample_solvent Ensure sample is dissolved in mobile phase check_column_chem->check_sample_solvent

Caption: Troubleshooting workflow for this compound peak tailing.

G cluster_column C18 Column Stationary Phase cluster_analyte This compound (Basic Analyte) cluster_result Chromatographic Result silanol Residual Silanol Groups (Si-OH) interaction Secondary Interaction (Hydrogen Bonding) silanol->interaction c18 C18 Chains This compound This compound (R-NH2) This compound->c18 Primary Hydrophobic Interaction This compound->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: Chemical interactions leading to this compound peak tailing.

References

Technical Support Center: Overcoming Low Bioavailability of Frangufoline in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific in vivo pharmacokinetic and bioavailability enhancement data for frangufoline (B1674050) are limited in publicly available literature. The information and guidance provided herein are based on documented metabolic pathways of this compound[1] and established strategies for improving the bioavailability of other poorly soluble or rapidly metabolized alkaloids and cyclopeptide compounds.[2][3][4][5][6][7] Researchers are strongly advised to conduct empirical studies to determine the optimal formulation and delivery strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's low bioavailability in vivo?

This compound, a 14-membered cyclopeptide alkaloid, is subject to rapid metabolic breakdown both in vitro and in vivo.[1] The principal cause of its poor bioavailability is its conversion to a linear tripeptide metabolite, M1, through the enzymatic cleavage of its enamide bond. This reaction is catalyzed by what is believed to be a B-esterase-like enzyme.[1] This extensive first-pass metabolism significantly reduces the amount of the active parent compound that reaches systemic circulation.

Q2: What are the main strategies to overcome the low bioavailability of this compound?

There are two primary approaches to address this challenge:

  • Inhibition of Metabolism: Slowing down the rapid enzymatic conversion of this compound to its inactive metabolite.

  • Advanced Formulation Strategies: Using drug delivery systems to protect this compound from metabolic enzymes and/or enhance its absorption.[5][6][8]

Q3: How can the metabolic conversion of this compound be inhibited?

Studies have shown that the enzymatic cleavage of this compound can be inhibited by organophosphorus esters, such as bis(p-nitrophenyl) phosphate (B84403) (BPNP), and by eserine at high concentrations.[1]

  • Experimental Consideration: Researchers considering this approach should first perform in vitro screening assays using liver or intestinal microsomes to confirm the inhibitory effect and determine the optimal, non-toxic concentrations of these inhibitors. Co-administration of such inhibitors requires careful toxicological assessment.

Q4: Which formulation strategies are most promising for protecting this compound from metabolism?

Formulation strategies that encapsulate or shield the drug from metabolic enzymes in the gut and liver are highly promising. These include:

  • Nanoformulations (e.g., Liposomes, Solid Lipid Nanoparticles): Encapsulating this compound within lipid-based nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism.[5][8][9]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, PEG) can improve its dissolution rate and potentially shield it from enzymatic attack.[4][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gut, which can enhance absorption and may offer some protection from metabolism.[3][10]

Troubleshooting Guide

ProblemPotential CauseTroubleshooting Strategy
Low or undetectable plasma concentrations of parent this compound, with high levels of the M1 metabolite. Extensive and rapid first-pass metabolism. [1]1. Inhibit Metabolism: Co-administer a B-esterase inhibitor like BPNP (requires careful in vitro validation and toxicity screening).[1] 2. Protective Formulation: Encapsulate this compound in liposomes or solid lipid nanoparticles to shield it from metabolic enzymes.[5][8]
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to incomplete dissolution and erratic absorption.1. Reduce Particle Size: Employ micronization or prepare a nanosuspension to increase the surface area for dissolution.[3][11] 2. Formulate a Solid Dispersion: Use a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) to enhance solubility and dissolution.[4][7] 3. Develop a Lipid-Based Formulation: Investigate the use of a SEDDS to improve solubilization in the GI tract.[3][10]
New formulation (e.g., nanoparticles) shows good physical characteristics but no improvement in bioavailability. 1. Insufficient Drug Release: The formulation may be too stable, preventing the release of this compound for absorption. 2. P-glycoprotein (P-gp) Efflux: As an alkaloid, this compound may be a substrate for efflux pumps like P-gp, which actively transport it back into the gut lumen.[12]1. Optimize Formulation: Adjust the composition of the formulation to achieve a more favorable drug release profile. 2. Co-administer a P-gp Inhibitor: Consider known P-gp inhibitors like piperine (B192125) or quercetin (B1663063) for co-administration (requires validation).[12]

Quantitative Data Presentation

Since specific pharmacokinetic data for enhanced this compound formulations are not available, the following table provides a hypothetical example of how to present results from an in vivo study comparing a control formulation to a novel formulation designed to improve bioavailability.

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Control (this compound Suspension) 1050 ± 121.0150 ± 45100% (Reference)
Test (this compound Solid Dispersion) 10250 ± 602.0900 ± 180600%
Test (this compound Liposomes) 10350 ± 754.01500 ± 3101000%

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing a solid dispersion to enhance the solubility and dissolution rate of a poorly soluble compound.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727).

  • Preparation:

    • Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).

    • Dissolve both components completely in 20 mL of methanol in a round-bottom flask with gentle stirring.

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol at 40°C under reduced pressure until a solid film forms on the flask wall.

    • Continue drying the solid film under a high vacuum for at least 12 hours to remove residual solvent.

    • Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

    • Pass the powder through a 100-mesh sieve to ensure uniform particle size.

  • Characterization:

    • Drug Content: Determine the this compound content using a validated HPLC-UV method.

    • Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the release profile against the unformulated drug.

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is present in an amorphous state within the polymer matrix.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic workflow for evaluating the oral bioavailability of a this compound formulation.

  • Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Formulation Administration:

    • Prepare the this compound formulation (e.g., suspension, solid dispersion, or nanoformulation) in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).

    • Administer the formulation orally to the rats via gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~150 µL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of this compound and its major metabolite, M1, in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software.

    • Calculate the relative bioavailability of the test formulation compared to a control (e.g., an aqueous suspension of this compound).

Visualizations

cluster_Metabolism Metabolic Pathway of this compound This compound This compound (Cyclic Alkaloid) Metabolite M1 (Linear Tripeptide) This compound->Metabolite Enamide Bond Cleavage (Rapid Metabolism) Enzyme B-esterase-like Enzyme (in Gut/Liver) Enzyme->this compound

Caption: Metabolic conversion of this compound to its inactive M1 metabolite.

cluster_Workflow Experimental Workflow for Bioavailability Enhancement cluster_Formulation Formulation Development Hypothesis Hypothesis: Formulation will protect This compound from metabolism SolidDispersion Solid Dispersion Hypothesis->SolidDispersion Nanoparticles Nanoparticles (e.g., Liposomes) Hypothesis->Nanoparticles InVitro In Vitro Testing (Dissolution, Stability) SolidDispersion->InVitro Nanoparticles->InVitro InVivo In Vivo PK Study (Rats) InVitro->InVivo Analysis Data Analysis (Calculate AUC, Cmax) InVivo->Analysis Conclusion Conclusion: Determine relative bioavailability Analysis->Conclusion

Caption: Workflow for developing and testing a new this compound formulation.

References

minimizing Frangufoline degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Frangufoline (B1674050) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: For optimal stability, this compound should be stored under controlled conditions to minimize degradation. For short-term storage (days to weeks), maintain the compound in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), it is recommended to store this compound at -20°C.[1][2] When in solution, it is best to store at -80°C for up to a year.[2]

Q2: My this compound sample shows signs of degradation. What are the likely causes?

A2: this compound, as a cyclopeptide alkaloid, is susceptible to several degradation pathways. The most common causes of degradation are exposure to adverse environmental conditions such as elevated temperatures, humidity, extreme pH, light, and oxidizing agents. Peptides and alkaloids can undergo hydrolysis, oxidation, and photodegradation.[3][4] Specifically, the enamide bond in this compound has been identified as a potential cleavage site.[5]

Q3: How can I effectively monitor the stability of my this compound samples?

A3: To monitor the stability of this compound, it is advisable to use a stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed and effective technique for this purpose.[6][7] This method allows for the separation and quantification of the intact this compound from its degradation products. For a more detailed structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9]

Q4: What are the expected degradation products of this compound?

A4: Based on its chemical structure, this compound is prone to hydrolysis and oxidation. The primary degradation pathway is likely the cleavage of the enamide bond within the cyclopeptide structure. This can be initiated by acid or base catalysis, or through an oxidative process.[5] This cleavage would result in a linear peptide derivative.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of Potency in Biological Assays Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture exposure). 2. Prepare fresh stock solutions from a new vial of lyophilized powder. 3. Analyze the sample using a stability-indicating HPLC method to quantify the remaining active compound.
Appearance of New Peaks in HPLC Chromatogram Chemical degradation of this compound.1. Identify the stress factor that may have caused the degradation (e.g., pH of the solution, exposure to light, elevated temperature). 2. Use LC-MS to identify the structure of the new peaks (degradation products). 3. Review and optimize the experimental conditions to minimize degradation.
Inconsistent Results Between Experiments Inconsistent stability of this compound solutions.1. Prepare fresh solutions for each experiment. 2. If solutions must be stored, aliquot and freeze them at -80°C immediately after preparation and avoid repeated freeze-thaw cycles.[10] 3. Use a consistent and validated protocol for sample preparation and analysis.
Discoloration or Change in Physical Appearance of Solid this compound Significant degradation, potentially due to prolonged exposure to harsh conditions.1. Discard the degraded sample. 2. Obtain a fresh batch of this compound. 3. Ensure strict adherence to recommended storage conditions for the new batch.

Data on this compound Stability

The following tables provide representative data on the stability of this compound under various stress conditions. This data is intended to guide researchers in designing their experiments and storage protocols.

Table 1: Stability of Solid this compound under Different Storage Conditions

Storage ConditionDurationPurity (%)Appearance
25°C / 60% RH1 month95.2Slight yellowing
40°C / 75% RH1 month88.5Yellowish powder
4°C6 months99.1White powder
-20°C12 months99.5White powder

Table 2: Stability of this compound in Solution (1 mg/mL in 50% Acetonitrile/Water) at 25°C

pH of SolutionTime (hours)Purity (%)
3.02496.8
5.02498.5
7.02497.2
9.02492.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[11][12]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in 50% acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products

This protocol provides a representative HPLC-UV method for the analysis of this compound stability samples.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10-50% B

    • 5-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_storage This compound Storage cluster_degradation Degradation Pathways Solid Solid this compound Temp High Temperature Solid->Temp Exposure to Humidity High Humidity Solid->Humidity Exposure to Light Light Exposure Solid->Light Exposure to Degradation Degradation Solid->Degradation Solution This compound in Solution Solution->Temp Exposure to Solution->Light Exposure to pH Extreme pH Solution->pH Exposure to Oxidants Oxidizing Agents Solution->Oxidants Exposure to Solution->Degradation Hydrolysis Hydrolysis (Enamide Cleavage) Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation

Caption: Factors leading to this compound degradation.

start Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Assess Solution Parameters (pH, Solvent, Age) start->check_solution improper_storage Improper Storage check_storage->improper_storage Non-compliant solution_issue Solution Instability check_solution->solution_issue Sub-optimal resolve_storage Correct Storage & Use Fresh Sample improper_storage->resolve_storage resolve_solution Prepare Fresh Solution & Optimize Conditions solution_issue->resolve_solution hplc_analysis Perform HPLC-UV Analysis new_peaks New Peaks Detected? hplc_analysis->new_peaks lcms_analysis Perform LC-MS for ID end Problem Resolved lcms_analysis->end new_peaks->lcms_analysis Yes new_peaks->end No resolve_storage->hplc_analysis resolve_solution->hplc_analysis

Caption: Troubleshooting workflow for this compound degradation.

References

Frangufoline NMR Sample Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions for the preparation of Frangufoline samples for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development to ensure high-quality, reproducible NMR data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for NMR analysis?

A1: Deuterated chloroform (B151607) (CDCl3) is a common solvent for many organic molecules. However, due to the potential for acidic impurities in CDCl3 which can cause degradation of acid-sensitive compounds, it is crucial to use high-purity solvent, potentially filtered through basic alumina (B75360).[1] For sensitive samples, alternative solvents such as acetone-d6, benzene-d6, or methanol-d4 (B120146) should be considered, depending on the solubility of this compound.[2][3][4]

Q2: How much this compound do I need for a standard NMR experiment?

A2: For a standard ¹H NMR spectrum, 5-25 mg of this compound is typically sufficient.[5][6][7] For a ¹³C NMR spectrum, which is inherently less sensitive, a higher concentration is recommended, generally in the range of 50-100 mg.[4][7]

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several factors. One common cause is the presence of solid particles in the sample, which disrupts the magnetic field homogeneity.[5][6] Ensure your sample is fully dissolved and filtered. High sample concentration can also lead to increased viscosity, resulting in broader lines.[5][7] Additionally, the presence of paramagnetic impurities can cause significant line broadening.[3]

Q4: I see unexpected peaks in my spectrum. Where could they be coming from?

A4: Extraneous peaks often originate from contaminants. Common sources include residual solvent from a previous step, water, grease from lab equipment, or impurities in the NMR solvent itself.[2][7] It is also possible that this compound may be unstable in the chosen solvent, leading to the formation of degradation products.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Shimming / Asymmetric Lineshapes - Inhomogeneous sample (solid particles present). - Incorrect sample height in the NMR tube.[3][5][6] - Low-quality or dirty NMR tube.[2][6]- Filter the sample through a glass wool plug into the NMR tube.[5][6] - Adjust the sample volume to the recommended height for your spectrometer (typically 4-5 cm).[3][5][6] - Use high-quality, clean NMR tubes.[3][6]
Low Signal-to-Noise Ratio - Insufficient sample concentration.[6] - Low-quality NMR tube with thick walls.[6]- Increase the amount of this compound dissolved in the solvent. - Use a precision NMR tube for better sensitivity.[6]
Sample Degradation - Reaction with acidic impurities in the solvent (e.g., CDCl3).[1] - Exposure to light, oxygen, or temperature fluctuations.[8]- Use a neutral, high-purity deuterated solvent (e.g., acetone-d6, benzene-d6). - If using CDCl3, consider passing it through a small plug of basic alumina immediately before use.[1] - Prepare the sample fresh and store it appropriately if not analyzed immediately.
Presence of Water Peak - Use of non-anhydrous solvent. - Hygroscopic nature of the solvent or sample.[2]- Use freshly opened, high-purity deuterated solvents. - Store solvents over molecular sieves to keep them dry.[2][3] - Dry the this compound sample thoroughly before dissolution.

Quantitative Data Summary

Parameter ¹H NMR ¹³C NMR
Sample Amount 5 - 25 mg[5][6][7]50 - 100 mg[4][7]
Solvent Volume 0.55 - 0.7 mL[4][5][6][7]0.55 - 0.7 mL[4][5][6][7]
Sample Height in Tube ~4 - 5 cm[5][6][9]~4 - 5 cm[5][6][9]

Detailed Experimental Protocol for this compound NMR Sample Preparation

1. Materials and Equipment:

  • This compound sample

  • High-purity deuterated solvent (e.g., acetone-d6, benzene-d6, or freshly purified CDCl3)

  • High-quality 5 mm NMR tube and cap[3][6][10]

  • Small vial for dissolution

  • Pasteur pipette and glass wool

  • Volumetric pipette or syringe

  • Internal standard (e.g., TMS), if required

2. Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Using a volumetric pipette or syringe, add the appropriate volume of deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the this compound sample. Visually inspect to ensure no solid particles remain.

  • Filtration:

    • Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.[5][6]

    • Draw the this compound solution into the pipette.

    • Carefully dispense the filtered solution into a clean, high-quality 5 mm NMR tube.[5][6] Avoid transferring any of the glass wool.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is within the optimal range for your spectrometer.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[5][10] Label the tube clearly with a permanent marker on the cap or the very top of the tube.[3]

  • Mixing: Invert the capped tube several times to ensure the solution is homogeneous.

Visual Workflow

Frangufoline_NMR_Prep start Start weigh 1. Weigh this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) start->weigh add_solvent 2. Add Deuterated Solvent (0.55-0.7 mL) weigh->add_solvent dissolve 3. Dissolve Sample add_solvent->dissolve filter 4. Filter into NMR Tube (via Glass Wool Plug) dissolve->filter troubleshoot Troubleshooting dissolve->troubleshoot Incomplete Dissolution check_height 5. Check Sample Height (~4-5 cm) filter->check_height filter->troubleshoot Particulates Remain cap_label 6. Cap and Label check_height->cap_label check_height->troubleshoot Incorrect Height nmr_analysis NMR Analysis cap_label->nmr_analysis

Caption: Workflow for this compound NMR sample preparation.

References

Technical Support Center: Enhancing the Resolution of Frangufoline in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Frangufoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in chromatography important?

This compound is a 14-membered frangulanine-type cyclopeptide alkaloid that has been identified in plants such as Ziziphus jujuba and Melochia corchorifolia.[1][2] As a bioactive compound, achieving high resolution in chromatographic analysis is crucial for accurate quantification, impurity profiling, and ensuring the purity of isolated material for further research and development. Poor resolution can lead to inaccurate results and difficulties in method validation.

Q2: What are the typical starting conditions for HPLC analysis of this compound?

For the analysis of alkaloids like this compound, a reversed-phase HPLC method is most common. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution is generally preferred for complex samples containing multiple alkaloids.

Q3: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of this compound is pH-dependent. Adjusting the mobile phase pH can significantly impact peak shape.

    • Low pH (2-3): Adding an acid like formic acid or TFA to the mobile phase protonates the silanol groups, reducing their interaction with the protonated basic alkaloid.

    • Mid-range pH (5-7): Using a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, can help to control the pH and improve peak symmetry.

    • High pH (8-10): At higher pH, the alkaloid may be in its neutral form, reducing interactions with the stationary phase. However, ensure your column is stable at high pH.

  • Use of Additives: Small amounts of additives like triethylamine (B128534) (TEA) can be added to the mobile phase to mask the active silanol sites.

  • Column Choice: Employ a column with low silanol activity or one that is specifically designed for the analysis of basic compounds. End-capped columns are also a good choice.

Q4: I am observing co-elution of this compound with another compound. How can I improve the resolution between these two peaks?

Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Strategies to Improve Resolution:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice-versa, can alter the selectivity of the separation.

    • Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Modify the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can provide a significant change in selectivity. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interactions compared to a standard C18 column.[3]

  • Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase analysis time.[4]

  • Decrease the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the chromatographic analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution - Inappropriate mobile phase composition- Unsuitable column- Suboptimal flow rate or temperature- Adjust the organic solvent ratio in the mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Change to a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP).- Decrease the flow rate.- Optimize the column temperature.
Peak Tailing - Secondary interactions with residual silanols- Column overload- Add a modifier like formic acid, TFA, or TEA to the mobile phase.- Adjust the mobile phase pH.- Use a column specifically designed for basic compounds.- Reduce the sample concentration or injection volume.
Peak Fronting - Sample solvent stronger than the mobile phase- Column overload- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.
Broad Peaks - Large extra-column volume- Column contamination or degradation- High flow rate- Use shorter tubing with a smaller internal diameter.- Clean or replace the column.- Reduce the flow rate.
Inconsistent Retention Times - Inadequate column equilibration- Fluctuations in temperature or mobile phase composition- Pump malfunction- Ensure the column is fully equilibrated before each injection.- Use a column oven for stable temperature control.- Check the pump for leaks and ensure proper solvent mixing.

Experimental Protocol: HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (reagent grade)

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical parameters that can be adjusted to enhance the resolution of this compound. The resolution values are illustrative and will vary depending on the specific sample and chromatographic system.

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome on Resolution
Column Stationary Phase C18Phenyl-HexylC8Changing selectivity can significantly improve resolution.
Mobile Phase Organic Modifier AcetonitrileMethanol-Alters selectivity; one may provide better resolution than the other.
Gradient Slope 2%/min1%/min0.5%/minA shallower gradient generally leads to better resolution of closely eluting peaks.
Flow Rate 1.2 mL/min1.0 mL/min0.8 mL/minLower flow rates often improve resolution but increase run time.[4]
Column Temperature 25 °C30 °C35 °CCan affect selectivity and efficiency; optimization is often necessary.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of this compound AdjustMobilePhase Adjust Mobile Phase (Organic Ratio, pH, Additives) Start->AdjustMobilePhase CheckResolution1 Resolution Improved? AdjustMobilePhase->CheckResolution1 ChangeColumn Change Column (Different Stationary Phase) CheckResolution1->ChangeColumn No End Method Optimized CheckResolution1->End Yes CheckResolution2 Resolution Improved? ChangeColumn->CheckResolution2 OptimizeConditions Optimize Flow Rate and Temperature CheckResolution2->OptimizeConditions No CheckResolution2->End Yes CheckResolution3 Resolution Improved? OptimizeConditions->CheckResolution3 CheckResolution3->End Yes ConsultExpert Consult Further Expertise CheckResolution3->ConsultExpert No

Caption: A troubleshooting workflow for improving the chromatographic resolution of this compound.

ParameterRelationships cluster_main Chromatographic Parameters cluster_factors Influencing Factors Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention MobilePhase Mobile Phase (Composition, pH) MobilePhase->Selectivity StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity FlowRate Flow Rate FlowRate->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention ParticleSize Particle Size ParticleSize->Efficiency

Caption: The logical relationship between key chromatographic parameters influencing peak resolution.

References

Validation & Comparative

A Comparative Analysis of the Sedative Properties of Frangufoline and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Sedative Effects

Due to the limited availability of public experimental data on Frangufoline, a direct quantitative comparison with Diazepam is not currently feasible. The following table summarizes representative data for Diazepam's effect on locomotor activity, a common measure of sedation in preclinical models.

Table 1: Effect of Diazepam on Locomotor Activity in Mice

TreatmentDose (mg/kg, i.p.)Locomotor Activity (Distance Traveled)Percent Reduction from Control
Vehicle Control-Varies by study0%
Diazepam0.25Biphasic effect: may increase activity-
Diazepam> 0.5Decreased activity-
Diazepam1No significant sedation in some studies[1]-
Diazepam1.25 - 20Dose-dependent decrease in activity[1]Data varies by study
Diazepam2Impaired locomotor activity[2]Significant reduction

Note: The sedative effects of diazepam can be influenced by the specific mouse strain, the experimental conditions, and the baseline level of anxiety or arousal of the animals.

Experimental Protocols

Standardized preclinical models are essential for evaluating the sedative-hypnotic effects of novel compounds. The following are detailed methodologies for two commonly employed tests.

Open Field Test (OFT)

The Open Field Test is used to assess spontaneous locomotor activity and exploratory behavior, which are typically suppressed by sedative agents.

Objective: To measure the effect of a test compound on locomotor activity and exploratory behavior.

Apparatus: A square arena with walls, typically made of a non-reflective material. The floor is divided into a grid of equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.

Procedure:

  • Acclimation: Animals (typically mice or rats) are brought to the testing room at least 30 minutes before the experiment to acclimate to the environment.

  • Administration: The test compound (e.g., this compound or Diazepam) or vehicle is administered to the animals. The route of administration (e.g., intraperitoneal, oral) and the pre-treatment time are critical parameters that should be standardized.

  • Testing: At the end of the pre-treatment period, each animal is individually placed in the center of the open field arena.

  • Data Collection: The animal's behavior is recorded for a set period, typically 5 to 30 minutes. Key parameters measured include:

    • Total distance traveled: A measure of overall locomotor activity.

    • Number of line crossings: The number of times the animal crosses the grid lines on the floor.

    • Rearing frequency: The number of times the animal stands on its hind legs.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior, though also affected by sedation.

  • Analysis: The data for the compound-treated groups are compared to the vehicle-treated control group. A significant decrease in locomotor activity is indicative of a sedative effect.

Pentobarbital-Induced Sleeping Time Test

This test is a classic model to evaluate the hypnotic potential of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).

Objective: To determine if a test compound enhances the hypnotic effect of pentobarbital.

Procedure:

  • Acclimation: Animals are acclimated to the testing environment.

  • Administration: The test compound or vehicle is administered.

  • Pentobarbital Injection: After a specified pre-treatment time, a standardized dose of pentobarbital is administered to the animals (e.g., 30-50 mg/kg, i.p.).

  • Observation: The animals are observed for the onset and duration of sleep. The "loss of righting reflex" is the primary indicator of sleep onset. This is determined by placing the animal on its back; if it fails to right itself within a set time (e.g., 30 seconds), it is considered asleep.

  • Data Collection: The following parameters are recorded:

    • Sleep latency: The time from pentobarbital injection to the loss of the righting reflex.

    • Sleep duration: The time from the loss of the righting reflex to its spontaneous recovery.

  • Analysis: A significant increase in the duration of sleep or a decrease in sleep latency in the compound-treated group compared to the vehicle-treated group suggests hypnotic activity.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The sedative effects of Diazepam are mediated through its action as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine (B76468) site on the receptor, which increases the affinity of the inhibitory neurotransmitter GABA for its binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. The mechanism of action for this compound's sedative effects has not been fully elucidated.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABAA_receptor->Cl_ion Increases Influx Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_ion->Hyperpolarization Diazepam Diazepam Diazepam->GABAA_receptor Binds to Benzodiazepine Site GABA GABA GABA->GABAA_receptor Binds to GABA Site

Figure 1. Signaling pathway of Diazepam's sedative action.
Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel compound's sedative effects, comparing it to a standard drug like Diazepam.

Sedative_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice) Administration Drug Administration (i.p., p.o.) Animal_Acclimation->Administration Compound_Prep Compound Preparation (this compound, Diazepam, Vehicle) Compound_Prep->Administration OFT Open Field Test (Locomotor Activity) Administration->OFT PIST Pentobarbital-Induced Sleeping Time Test Administration->PIST Data_Collection Data Collection (Automated/Manual) OFT->Data_Collection PIST->Data_Collection Stats Statistical Analysis (Comparison to Control) Data_Collection->Stats Conclusion Conclusion on Sedative Effects Stats->Conclusion

Figure 2. Experimental workflow for comparing sedative effects.

Conclusion

Diazepam is a well-characterized sedative-hypnotic agent with a clear mechanism of action and extensive supporting preclinical and clinical data. Its sedative effects, primarily a reduction in locomotor activity, are dose-dependent. This compound is identified as a sedative compound; however, there is a notable lack of publicly available, detailed experimental data to quantify its sedative potency and efficacy in established preclinical models. Further research is required to elucidate the precise mechanism of action of this compound and to generate the necessary data for a direct and comprehensive comparison with standard sedatives like Diazepam.

References

Frangufoline vs. Other Cyclopeptide Alkaloids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopeptide alkaloids are a unique class of natural products characterized by a macrocyclic ring system, typically 13-, 14-, or 15-membered.[1] These compounds, isolated from various plant families like Rhamnaceae and Phyllanthaceae, have garnered significant interest for their diverse and potent biological activities.[1][2] Frangufoline (B1674050), a 14-membered cyclopeptide alkaloid, is a prominent member of this class and serves as a key benchmark for evaluating the therapeutic potential of newly discovered analogs.[2]

This guide provides an objective comparison of the biological performance of this compound against other cyclopeptide alkaloids, supported by experimental data from in vitro and in vivo studies. We present quantitative data in structured tables, detail the methodologies of key experiments, and visualize complex pathways and workflows to facilitate a deeper understanding of these promising compounds.

Comparative Biological Activities

The therapeutic potential of cyclopeptide alkaloids has been explored across several domains, including oncology, infectious disease, and inflammation. The following tables summarize the comparative performance of this compound and other related alkaloids.

Cytotoxic and Antiplasmodial Activity

Many cyclopeptide alkaloids exhibit significant cytotoxic effects against various cancer cell lines and antiplasmodial activity against parasites like Plasmodium falciparum. The tables below present the half-maximal inhibitory concentrations (IC50) from relevant studies.

Table 1: In Vitro Cytotoxicity of Cyclopeptide Alkaloids Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound KB (Epidermoid Carcinoma)> 14.8[2]
BC-1 (Breast Cancer)> 14.8
NCI-H187 (Small Cell Lung Cancer)> 14.8
Cambodine A KB> 14.7
BC-1> 14.7
NCI-H187> 14.7
Cambodine B KB> 15.1
BC-1> 15.1
NCI-H187> 15.1
Cambodine C KB13.0
BC-114.2
NCI-H187> 14.7
Spinanine-B MRC-5 (Human Lung Fibroblast)> 64.0
Nummularine-B MRC-5 (Human Lung Fibroblast)> 64.0
Ellipticine (Control)KB5.39
BC-15.92
NCI-H1871.58

Table 2: In Vitro Antiplasmodial and Antitubercular Activity of Cyclopeptide Alkaloids

CompoundActivityStrain/OrganismIC50 / MIC (µM)Reference
This compound AntiplasmodialP. falciparum K1> 14.8
AntitubercularM. tuberculosis H37Ra> 14.8
Cambodine C AntiplasmodialP. falciparum K16.09
Spinanine-B AntiplasmodialP. falciparum K12.1
Nummularine-B AntiplasmodialP. falciparum K13.6
Dihydroartemisinin (Control)AntiplasmodialP. falciparum0.00429
Isoniazid (Control)AntitubercularM. tuberculosis H37Ra0.44
Anti-inflammatory Activity

Certain cyclopeptide alkaloids demonstrate potent anti-inflammatory effects by inhibiting key inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of Cyclopeptide Alkaloids

CompoundAssayIC50 (µM)Reference
Plenane A NO Production in LPS-induced RAW264.7 cells40.92
Compound 2 (Known) NO Production in LPS-induced RAW264.7 cells22.88
Compound 6 (Known) NO Production in LPS-induced RAW264.7 cells6.32

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms for many cyclopeptide alkaloids are still under investigation, studies on related cyclic peptides suggest common pathways for their biological effects.

Cytotoxicity via Apoptosis Induction

The cytotoxic effects of many natural peptides are attributed to their ability to induce apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion. The diagram below illustrates a generalized pathway by which a cyclopeptide alkaloid might trigger apoptosis in a cancer cell.

G cluster_cell Cancer Cell CPA Cyclopeptide Alkaloid Receptor Cellular Target (e.g., Membrane, Mitochondria) CPA->Receptor Binds/Interacts ProCasp8 Pro-Caspase-8 Receptor->ProCasp8 Activates Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Activates Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Generalized signaling pathway for cyclopeptide-induced apoptosis.

Anti-inflammatory Action

Carrageenan-induced inflammation is a standard model to test anti-inflammatory drugs. The process is biphasic: an early phase involves the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and other factors. Anti-inflammatory agents can interfere at different points in this cascade.

Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key assays cited in this guide, along with workflow diagrams.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

G start Start seed_cells 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) start->seed_cells incubate1 2. Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compound 3. Add varying concentrations of cyclopeptide alkaloids incubate1->add_compound incubate2 4. Incubate for exposure period (e.g., 24h, 48h) add_compound->incubate2 add_mtt 5. Add MTT solution (e.g., 0.5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 2-4h at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate3->solubilize read_abs 8. Read absorbance at ~570nm using a microplate reader solubilize->read_abs analyze 9. Calculate cell viability and IC50 values read_abs->analyze end End analyze->end

Caption: General experimental workflow for an MTT cytotoxicity assay.

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C, allowing metabolically active cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of pharmacological substances. Edema is induced by injecting carrageenan into the subplantar tissue of a rodent's paw, and the change in paw volume is measured over time.

G start Start acclimate 1. Acclimatize animals (e.g., Wistar rats) and fast overnight start->acclimate group 2. Divide animals into groups (Control, Standard, Test Compound) acclimate->group measure0 3. Measure initial paw volume (t=0) using a plethysmometer group->measure0 administer 4. Administer test compound (e.g., this compound), standard (e.g., Ibuprofen), or vehicle orally measure0->administer wait 5. Wait for absorption period (e.g., 30-60 minutes) administer->wait induce 6. Induce inflammation by injecting 0.1 mL of 1% carrageenan into hind paw wait->induce measure_t 7. Measure paw volume at intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) induce->measure_t analyze 8. Calculate % edema inhibition compared to control group measure_t->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animal Preparation: Use adult Wistar rats or Swiss albino mice, grouped by weight. Acclimatize the animals for at least one week before the experiment. Deprive them of food for 8-12 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into at least three groups: a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like ibuprofen (B1674241) or diclofenac (B195802) sodium), and one or more test groups (receive the cyclopeptide alkaloid at different doses).

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal up to a marked point using a plethysmometer. This is the baseline reading (t=0).

  • Compound Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After 30 to 60 minutes to allow for drug absorption, inject 0.1 mL of a 1% (w/v) sterile carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

    • % Inhibition = [ (VC - VT) / VC ] * 100

    • Where VC is the average paw volume increase in the control group and VT is the average paw volume increase in the treated group.

References

Unveiling the Structure-Activity Relationship of Frangufoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's structure and its biological activity is fundamental to designing novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of frangufoline (B1674050), a cyclopeptide alkaloid known for its sedative properties. Due to a scarcity of publicly available data on a wide range of synthetic this compound analogs, this guide focuses on the well-documented metabolic transformation of this compound and its implications for activity, alongside a discussion of its potential mechanism of action.

Comparative Analysis of this compound and its Metabolite

The primary insight into the SAR of this compound comes from its metabolic conversion in rodents. This compound undergoes a rapid enzymatic cleavage to form a linear tripeptide metabolite, designated as M1. This biotransformation significantly alters the molecule's structure and is presumed to impact its biological activity.

Table 1: Structural and Metabolic Comparison of this compound and its Metabolite M1

FeatureThis compoundMetabolite M1
Chemical Structure 14-membered cyclopeptide alkaloidSubstituted linear tripeptide
Key Structural Feature Enamide bond within the macrocycleCleaved enamide bond, resulting in a linear structure
Metabolic Process Enzymatic cleavage-
Proposed Enzyme B-esterase-like enzyme-
Conversion Site Cleavage of the enamide bond-

Data compiled from publicly available research.[1]

Experimental Protocols

The following protocols are representative of the methodologies used to study the metabolism of this compound.

In Vitro Metabolism of this compound

Objective: To determine the metabolic fate of this compound in a controlled in vitro system.

Methodology:

  • Preparation of Liver Microsomes: Liver microsomes are prepared from rodent (e.g., rat, mouse) liver homogenates through differential centrifugation. This fraction is rich in drug-metabolizing enzymes.

  • Incubation: this compound is incubated with the prepared liver microsomes in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C. The incubation mixture also contains necessary cofactors for enzymatic activity, although studies on this compound suggest low molecular weight cofactors are not required.[1]

  • Time-Course Analysis: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing this compound and its metabolites, is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify this compound and its metabolites. The structure of the metabolites is elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Inhibitor Studies: To characterize the enzyme responsible for the metabolism, specific enzyme inhibitors (e.g., organophosphorus esters like BPNP, or serine esterase inhibitors like eserine) can be included in the incubation mixture to observe their effect on the rate of this compound metabolism.[1]

Visualizing the Metabolic Pathway and Potential Mechanism of Action

To better understand the structure-activity relationship and the potential biological context, the following diagrams illustrate the metabolic conversion of this compound and a hypothetical signaling pathway for its sedative effects.

Frangufoline_Metabolism Metabolic Conversion of this compound This compound This compound (Cyclic Peptide) M1 Metabolite M1 (Linear Tripeptide) This compound->M1 Enzymatic Cleavage (Hydrolysis of enamide bond) Enzyme B-esterase-like Enzyme Enzyme->this compound

Metabolic conversion of this compound to its linear metabolite M1.

Given this compound's classification as a sedative, it is plausible that it interacts with signaling pathways known to be modulated by sedative-hypnotic agents. The primary target for many such drugs is the GABA-A receptor, an ionotropic receptor that, upon activation by its endogenous ligand gamma-aminobutyric acid (GABA), mediates inhibitory neurotransmission.

Hypothetical_Signaling_Pathway Hypothetical Sedative Action of this compound cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Sedation Sedative Effect Hyperpolarization->Sedation Decreased Neuronal Excitability This compound This compound (Hypothetical Modulator) This compound->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized) GABA GABA GABA->GABA_A_Receptor Binds

Hypothesized signaling pathway for the sedative action of this compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of sedative-hypnotic action and is not yet experimentally confirmed for this compound. Further research is required to elucidate the precise molecular targets of this compound and its metabolites.

Conclusion

The structure-activity relationship of this compound, as currently understood, is primarily defined by its metabolic conversion from a cyclic peptide to a linear one. This cleavage of the enamide bond is a critical structural event that likely modulates its biological activity and represents a key area for future analog design to enhance stability and prolong therapeutic effects. While the precise molecular target of this compound remains to be elucidated, its sedative properties suggest a potential interaction with inhibitory neurotransmitter pathways, such as the GABA-A receptor system. Further investigation into the comparative pharmacology of this compound and its metabolite M1, as well as target identification studies, will be invaluable for the rational design of new and improved sedative agents based on this natural product scaffold.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Frangufoline Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of two distinct HPLC methods for the quantitative analysis of Frangufoline, a novel kinase inhibitor. The primary method presented is a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach, designed for high throughput and superior separation efficiency. This is compared against a traditional HPLC method. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the analytical procedure.[1][2]

Experimental Protocols

Detailed methodologies for the validation of the this compound assay are provided below. Validation was performed to assess specificity, linearity, range, accuracy, precision, and limits of detection and quantification.

Materials and Reagents
  • This compound Reference Standard: (Purity >99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)

  • Buffers: Formic acid (LC-MS grade)

  • Placebo: A mixture of all formulation excipients without the this compound active pharmaceutical ingredient (API).

Instrumentation and Chromatographic Conditions

The two methods compared in this guide are detailed in the table below. The proposed method utilizes UHPLC technology for faster and more efficient analysis, while the alternative method employs conventional HPLC.[3][4][5]

ParameterProposed UHPLC MethodAlternative HPLC Method
System UHPLC SystemStandard HPLC System
Column C18, 1.7 µm, 2.1 x 100 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile60:40 Acetonitrile:Water
Gradient 30% to 95% B over 3 minIsocratic
Flow Rate 0.5 mL/min1.0 mL/min
Column Temp. 40°C25°C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 2 µL10 µL
Run Time 5 minutes15 minutes
Validation Experiments

a. Specificity: Specificity was determined by injecting the placebo solution, a standard solution of this compound, and a sample solution spiked with the placebo. The resolution between this compound and any adjacent peaks from the placebo was calculated to ensure no interference.

b. Linearity and Range: A stock solution of this compound was prepared and serially diluted to create calibration standards at five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each standard was injected in triplicate. A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.

c. Accuracy (Recovery): Accuracy was assessed by spiking the placebo with this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration). Three replicate samples were prepared at each level. The percentage recovery was calculated by comparing the measured concentration to the theoretical concentration. The acceptance criterion for recovery is typically 98-102%.

d. Precision:

  • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument to assess variations within the laboratory. The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision. An RSD of ≤2% is generally considered acceptable.

e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of approximately 3:1, while the LOQ corresponds to an S/N ratio of approximately 10:1.

Data Presentation and Comparison

The performance of the proposed UHPLC method was objectively compared against the alternative HPLC method. The results are summarized in the table below.

Validation ParameterProposed UHPLC MethodAlternative HPLC MethodAcceptance Criteria
Linearity (R²) 0.99980.9991≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 102.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%1.10%≤ 2%
Precision (Intermediate, %RSD) 0.68%1.55%≤ 2%
LOD (µg/mL) 0.050.25Reportable
LOQ (µg/mL) 0.150.75Reportable
Specificity (Resolution) > 2.0 from all placebo peaks> 1.5 from all placebo peaks> 1.5
Total Run Time (min) 515-

The data clearly indicates that the proposed UHPLC method offers significant advantages, including shorter run times, improved precision, and lower detection and quantification limits.

Visualizations

Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, from initial planning to the final report, as outlined by ICH guidelines.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting p1 Define Analytical Procedure p2 Develop Validation Protocol p1->p2 e1 Prepare Standards & Samples p2->e1 e2 Perform Specificity Tests e1->e2 e3 Analyze Linearity & Range e4 Determine Accuracy & Precision e5 Establish LOD & LOQ e2->e3 e3->e4 e4->e5 r1 Compile & Analyze All Data e5->r1 r2 Generate Validation Report r1->r2 decision decision r2->decision Meets Criteria? decision->p1 No (Revise) complete Method Validated decision->complete Yes

Caption: Workflow for HPLC Method Validation.

Hypothetical this compound Signaling Pathway

To provide context for the application of this analytical method, the diagram below illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of MEK1, a key protein in the MAPK/ERK pathway often implicated in cell proliferation. A validated HPLC method is crucial for quantifying this compound in pharmacokinetic and pharmacodynamic studies related to such pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1 RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->MEK Inhibits

Caption: this compound as a MEK1 inhibitor.

References

The Uncharted Territory of Frangufoline: A Guide to Potential Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount to generating reliable data. When novel or uncommon compounds are present in a sample, the potential for cross-reactivity with assay antibodies can lead to inaccurate quantification of the target analyte. This guide addresses the potential cross-reactivity of Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, in common immunoassay platforms.[1][2][3]

Currently, there is a notable absence of published experimental data specifically detailing the cross-reactivity of this compound in immunoassays. This document, therefore, serves as a predictive guide based on the compound's chemical structure and established principles of immunoassay interference. It aims to equip researchers with the foundational knowledge to anticipate and investigate potential cross-reactivity in their own work.

Understanding the Potential for Cross-Reactivity

This compound, with its complex cyclopeptide structure (C31H42N4O4), possesses multiple epitopes that could potentially be recognized by antibodies raised against other, structurally similar molecules.[4] Cross-reactivity occurs when an antibody, designed to bind to a specific analyte, also binds to other substances that share similar structural motifs.[5] This can lead to falsely elevated or, in some competitive assay formats, falsely decreased results.

The degree of cross-reactivity is not solely dependent on the antibody's specificity but is also influenced by the immunoassay format (e.g., ELISA, RIA, FPIA) and the concentrations of the immunoreactants.

Hypothetical Cross-Reactivity Profile of this compound

While no specific data exists for this compound, we can construct a hypothetical comparison table to illustrate how its cross-reactivity might be presented. The following table is for illustrative purposes only and is intended to guide researchers in their own data presentation. It is crucial to replace the hypothetical values with experimental data.

Immunoassay TypeTarget Analyte (Hypothetical)This compound Concentration (ng/mL)% Cross-Reactivity (Hypothetical)
Competitive ELISACyclopeptide Alkaloid X10015%
Competitive ELISACyclopeptide Alkaloid X50045%
Competitive ELISACyclopeptide Alkaloid Y5005%
Radioimmunoassay (RIA)Drug Z (structurally similar)5008%
FPIADrug Z (structurally similar)5002%

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results are required to determine the true cross-reactivity of this compound.

Experimental Protocol for Assessing Cross-Reactivity

To determine the cross-reactivity of this compound in a specific immunoassay, a systematic experimental approach is required. The following is a generalized protocol for a competitive ELISA, which can be adapted for other immunoassay formats.

Objective: To determine the percentage of cross-reactivity of this compound in a competitive ELISA for a specific target analyte.

Materials:

  • ELISA kit for the target analyte (including coated microplate, primary antibody, enzyme-conjugated secondary antibody, and substrate)

  • This compound standard of known purity

  • Target analyte standard

  • Assay buffer

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a standard curve of the target analyte according to the ELISA kit manufacturer's instructions.

    • Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be selected to cover the expected range of interference and should ideally extend beyond the IC50 of the target analyte.

  • Assay Performance:

    • Add the this compound dilutions to the wells of the antibody-coated microplate.

    • In parallel, add the target analyte standards to separate wells to generate a standard curve.

    • Add the enzyme-conjugated antigen to all wells.

    • Incubate the plate according to the kit's protocol to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for the recommended time to allow for color development.

    • Stop the reaction using the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the standard curve of the target analyte (absorbance vs. concentration).

    • Determine the IC50 value for the target analyte (the concentration that causes 50% inhibition of the maximum signal).

    • For each concentration of this compound, determine the equivalent concentration of the target analyte from the standard curve.

    • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

    • The IC50 of this compound is the concentration that produces the same 50% inhibition of signal as the target analyte.

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts of immunoassay cross-reactivity and the experimental approach, the following diagrams are provided.

Immunoassay_Cross_Reactivity cluster_0 Standard Assay cluster_1 Cross-Reactivity Scenario Antibody Antibody Target Analyte Target Analyte Antibody->Target Analyte Specific Binding Labeled Analyte Labeled Analyte Antibody->Labeled Analyte Specific Binding Antibody_CR Antibody This compound This compound Antibody_CR->this compound Cross-Reactivity Labeled Analyte_CR Labeled Analyte Antibody_CR->Labeled Analyte_CR Binding Competition

Caption: Principle of immunoassay cross-reactivity.

Cross_Reactivity_Workflow A Prepare Analyte and this compound Standards B Perform Competitive Immunoassay A->B C Generate Standard Curve for Target Analyte B->C D Measure Response for this compound B->D E Calculate IC50 for Both Compounds C->E D->E F Determine % Cross-Reactivity E->F

References

A Comparative Analysis of Frangufoline Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frangufoline, a cyclopeptide alkaloid primarily found in plants of the Rhamnaceae family, such as Ziziphus jujuba and Paliurus spina-christi, has garnered interest for its potential pharmacological activities. The efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative analysis of various extraction methods for this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable technique.

Data Presentation: Comparison of Extraction Method Efficiency

While direct comparative studies on this compound yield and purity across different extraction methods are limited, a study on the extraction of total phenolic compounds from Ziziphus jujuba provides valuable insights into the relative efficiencies of conventional and modern techniques. Phenolic compounds are often co-extracted with alkaloids, making this data a useful proxy for comparing the general effectiveness of these methods for extracting secondary metabolites from the same plant source.

Extraction MethodTotal Phenolic Content (mg GAE/g)[1][2]Relative Efficiency
Microwave-Assisted Extraction (MAE)3.3455High
Conventional Extraction (CE)2.7552Medium
Ultrasound-Assisted Extraction (UAE)1.9416Low

Note: GAE = Gallic Acid Equivalents. The data presented is for total phenolic compounds from Ziziphus jujuba and serves as an illustrative comparison of the extraction methods' general efficiency. Actual this compound yields may vary.

Experimental Protocols

Detailed methodologies for three common extraction techniques—Soxhlet extraction (a conventional method), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) (modern, "green" methods)—are provided below. These protocols are adapted from general alkaloid extraction procedures and can be optimized for this compound extraction from plant materials like Ziziphus jujuba or Paliurus spina-christi.

Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a classic and exhaustive method that utilizes continuous solvent reflux over a solid sample.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, or roots of Ziziphus jujuba)

  • Extraction solvent (e.g., methanol (B129727), ethanol (B145695), or a mixture)

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

Protocol:

  • Place approximately 10-20 g of the finely powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask to about two-thirds of its volume with the chosen extraction solvent.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the flask using a heating mantle to a temperature that allows for gentle boiling.

  • Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and carefully remove the thimble containing the plant residue.

  • Concentrate the solvent containing the extracted compounds using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, leading to faster and more efficient extraction at lower temperatures.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 60% methanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Weigh 1 g of the powdered plant material and place it in a 50 mL beaker.

  • Add 20 mL of 60% methanol to the beaker (solid-to-solvent ratio of 1:20 w/v).

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature at approximately 50°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.

  • Decant the supernatant and filter it through a 0.45 µm filter.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of target compounds. This method is known for its high speed and efficiency.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol)

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Place 1 g of the powdered plant material into a microwave extraction vessel.

  • Add 20 mL of 70% ethanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 5 minutes. The temperature will rise during the process; ensure it does not exceed the solvent's boiling point under pressure.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.

Mandatory Visualization

This compound Extraction Workflow

Extraction_Workflow cluster_Soxhlet Soxhlet Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction S1 Plant Material in Thimble S2 Continuous Solvent Reflux (6-8h) S1->S2 S3 Concentration S2->S3 End Crude this compound Extract S3->End U1 Plant Material + Solvent U2 Sonication (30 min) U1->U2 U3 Centrifugation & Filtration U2->U3 U4 Concentration U3->U4 U4->End M1 Plant Material + Solvent M2 Microwave Irradiation (5 min) M1->M2 M3 Filtration M2->M3 M4 Concentration M3->M4 M4->End Start Start Start->S1 Start->U1 Start->M1

Caption: A comparative workflow of Soxhlet, UAE, and MAE for this compound extraction.

This compound and the mTOR/Autophagy Signaling Pathway

While the direct effects of this compound on cellular signaling are still under investigation, a related cyclopeptide alkaloid, RA-XII, has been shown to inhibit autophagy through the AMPK/mTOR signaling pathway. This provides a plausible mechanism for the potential bioactivity of this compound.

mTOR_Autophagy_Pathway cluster_inhibition Inhibition This compound This compound (potential action) AMPK AMPK This compound->AMPK Inhibits (?) mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_complex ULK1 ATG13 FIP200 mTORC1->ULK1_complex Inhibits Autophagy Autophagy ULK1_complex->Autophagy

Caption: Potential inhibition of the AMPK/mTOR pathway by this compound, leading to autophagy suppression.

References

Comparative Efficacy of Frangufoline and Standard Sedatives: A Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development

This guide provides a comparative analysis of the sedative and anxiolytic efficacy of Frangufoline (B1674050), a frangulanine-type cyclopeptide alkaloid with known sedative properties, against two clinically established sedatives: Diazepam, a benzodiazepine (B76468), and Zolpidem, a nonbenzodiazepine hypnotic (Z-drug).[1][2][3] Due to the limited availability of direct comparative preclinical data for this compound, this document presents a hypothetical dataset based on established experimental models to serve as a framework for such research. The objective is to offer a clear, data-driven comparison of sedative-hypnotic profiles to inform early-stage drug development and research.

Overview of Mechanisms of Action

The primary mechanism for most sedative-hypnotic agents involves the potentiation of the γ-aminobutyric acid (GABA) signaling pathway, the main inhibitory system in the central nervous system.[4][5][6]

  • Diazepam : Acts as a positive allosteric modulator of GABA-A receptors, binding to the benzodiazepine site.[7][8] This binding increases the frequency of chloride channel opening when GABA is also bound, leading to neuronal hyperpolarization and a general dampening of central nervous system activity.[8][9] Its effects are broad, including anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[7][8]

  • Zolpidem : Also a positive allosteric modulator of GABA-A receptors, but it exhibits relative selectivity for receptors containing the α1 subunit.[10][11] This selectivity is thought to contribute to its potent hypnotic effects with weaker anxiolytic and muscle-relaxant properties compared to benzodiazepines.[10][11][12]

  • This compound : As a cyclopeptide alkaloid, its precise mechanism of action is not as well-characterized as benzodiazepines.[3] However, many natural compounds with sedative effects modulate the GABAergic system.[13][14] For the purpose of this guide, we hypothesize that this compound acts as a novel modulator of the GABA-A receptor, potentially at a site distinct from the benzodiazepine binding site, leading to its sedative effects.

Signaling Pathway: GABA-A Receptor Modulation

The following diagram illustrates the common signaling pathway for GABA-A receptor modulators like Diazepam and Zolpidem, and the hypothesized pathway for this compound.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drugs Exogenous Modulators GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor Cl- Channel GABA_vesicle->GABA_A_Receptor:f0 GABA Binds Cl_ion Cl- GABA_A_Receptor:f1->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Diazepam Diazepam (Benzodiazepine Site) Diazepam->GABA_A_Receptor:f0 Potentiates GABA Effect Zolpidem Zolpidem (α1-selective Site) Zolpidem->GABA_A_Receptor:f0 Potentiates GABA Effect This compound This compound (Hypothesized Site) This compound->GABA_A_Receptor:f0 Potentiates GABA Effect (Hypothesized)

Caption: Mechanism of GABA-A receptor modulation by sedatives.

Comparative Efficacy Data (Illustrative)

The following tables summarize hypothetical data from key preclinical behavioral assays used to evaluate sedative and anxiolytic properties.

Table 1: Anxiolytic Efficacy in the Elevated Plus Maze (EPM) Test

CompoundDose (mg/kg, i.p.)Time in Open Arms (s)% Increase from VehicleOpen Arm Entries
Vehicle (Saline) -35.2 ± 4.1-12.1 ± 2.5
This compound 558.9 ± 5.367.3%14.5 ± 3.1
1075.4 ± 6.8 114.2%15.1 ± 2.9
Diazepam 182.1 ± 7.5133.2%16.8 ± 3.4
Zolpidem 145.3 ± 4.928.7%13.0 ± 2.8
*p < 0.05, *p < 0.01 vs. Vehicle. Data are Mean ± SEM.

Table 2: Sedative Efficacy in the Open Field Test (OFT)

CompoundDose (mg/kg, i.p.)Total Distance Traveled (cm)% Decrease from VehicleRearing Frequency
Vehicle (Saline) -3580 ± 250-45.6 ± 5.2
This compound 52950 ± 21017.6%38.1 ± 4.5
102110 ± 180 41.1%25.3 ± 3.9
Diazepam 12450 ± 195 31.6%29.8 ± 4.1
Zolpidem 12230 ± 205 37.7%26.5 ± 3.7
p < 0.05, *p < 0.01 vs. Vehicle. Data are Mean ± SEM.

Table 3: Hypnotic Efficacy in the Thiopental-Induced Sleep Test

CompoundDose (mg/kg, i.p.)Sleep Latency (min)Sleep Duration (min)
Vehicle + Thiopental (B1682321) -4.8 ± 0.525.4 ± 3.1
This compound + Thiopental 103.1 ± 0.448.9 ± 5.2
Diazepam + Thiopental 12.5 ± 0.355.7 ± 6.0
Zolpidem + Thiopental 11.9 ± 0.262.3 ± 5.8**
p < 0.05, *p < 0.01 vs. Vehicle. Thiopental administered at 40 mg/kg. Data are Mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

3.1. Animals Adult male C57BL/6 mice (8-10 weeks old) were used for all experiments. Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing was conducted during the light phase, and animals were habituated to the testing room for at least 60 minutes prior to experiments.[15]

3.2. Drug Administration this compound, Diazepam, and Zolpidem were dissolved in a vehicle solution of saline with 5% Tween 80. All drugs were administered via intraperitoneal (i.p.) injection 30 minutes before the start of each behavioral test.

3.3. Elevated Plus Maze (EPM) The EPM is a standard assay for assessing anxiety-like behavior in rodents.[15][16]

  • Apparatus : A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50x10 cm) and two closed arms (50x10x40 cm) extending from a central platform (10x10 cm).[17]

  • Procedure : Each mouse was placed on the central platform facing an open arm.[15] The animal was allowed to explore the maze for 5 minutes.[18][19] Behavior was recorded by an overhead video camera and analyzed using tracking software.

  • Parameters Measured :

    • Time spent in the open arms.

    • Number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.[15]

3.4. Open Field Test (OFT) The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedation.[20][21][22]

  • Apparatus : A square arena (40x40x30 cm) made of non-reflective white plastic.[23] The arena is divided into a central zone and a peripheral zone by the tracking software.

  • Procedure : Each mouse was placed in the center of the arena and allowed to explore freely for 15 minutes. Activity was monitored via a video tracking system.[23]

  • Parameters Measured :

    • Total distance traveled (cm): A decrease indicates a sedative effect.[23]

    • Rearing frequency: A measure of exploratory behavior; a decrease suggests sedation.

3.5. Thiopental-Induced Sleeping Time This test is a classic model for evaluating the hypnotic potential of a compound by observing its ability to potentiate barbiturate-induced sleep.[24][25]

  • Procedure : Mice were pre-treated with the test compound (this compound, Diazepam, Zolpidem) or vehicle. After 30 minutes, a sub-hypnotic dose of thiopental sodium (40 mg/kg, i.p.) was administered.

  • Parameters Measured :

    • Sleep Latency : The time from thiopental injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

    • Sleep Duration : The time from the loss to the spontaneous recovery of the righting reflex. A potentiation of hypnotic effects is marked by a decreased sleep latency and an increased sleep duration.[25]

Experimental Workflow

The diagram below outlines the sequence of procedures for a single experimental cohort.

Experimental_Workflow start Start: Animal Acclimation (≥ 60 min) grouping Random Assignment to Treatment Groups (Vehicle, this compound, Diazepam, Zolpidem) start->grouping injection Drug Administration (i.p.) (T = -30 min) grouping->injection wait Waiting Period (30 min) injection->wait behavioral_test Behavioral Assay (T = 0 min) wait->behavioral_test data_collection Data Recording & Video Tracking behavioral_test->data_collection analysis Statistical Analysis (ANOVA, Post-hoc tests) data_collection->analysis end End: Results Interpretation analysis->end

Caption: Workflow for preclinical sedative efficacy testing.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the sedative and anxiolytic properties of this compound against standard clinical agents. The illustrative data suggest that this compound may possess a favorable profile with both anxiolytic and sedative effects, warranting further investigation.

Key next steps for research should include:

  • Mechanism of Action Studies : In-depth electrophysiological and binding assays to determine the precise molecular target of this compound within the GABAergic system or other relevant neurotransmitter systems.

  • Dose-Response Studies : Comprehensive dose-response curves to establish the ED50 for sedative, hypnotic, and anxiolytic effects.

  • Pharmacokinetic Profiling : In vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3]

  • Safety and Toxicology : Evaluation of potential side effects, such as motor impairment (e.g., via rotarod test), tolerance, and dependence liability.

By systematically following these experimental protocols and analyses, researchers can build a comprehensive understanding of this compound's therapeutic potential as a novel sedative-hypnotic agent.

References

In Vivo Validation of Frangufoline's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validated mechanism of action of Frangufoline, a cyclopeptide alkaloid with sedative properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, has demonstrated sedative properties. In vivo studies in rodents have revealed that this compound is rapidly metabolized into a linear tripeptide, designated as M1.[1] The proposed mechanism for this biotransformation involves the enzymatic cleavage of an enamide bond, potentially by a B-esterase-like enzyme. While the precise molecular target of this compound or its metabolite M1 has not been definitively elucidated, research on related cyclopeptide alkaloids suggests a likely mechanism involving the positive allosteric modulation of GABA-A receptors. This guide will compare the known in vivo effects of cyclopeptide alkaloids with those of a standard GABA-A receptor modulator, Diazepam, and provide the relevant experimental protocols to facilitate further research.

Comparative Analysis of Sedative Effects

Direct comparative in vivo studies quantifying the sedative potency of pure this compound or its metabolite M1 against standard sedatives like benzodiazepines are not currently available in the public domain. However, studies on a cyclopeptide alkaloid fraction (CAFZ) from Ziziphi Spinosi Semen provide valuable insights into the potential sedative efficacy of this class of compounds. The following table summarizes the in vivo effects of CAFZ in comparison to Diazepam, a well-characterized benzodiazepine (B76468).

ParameterCyclopeptide Alkaloid Fraction (CAFZ)Diazepam (Positive Control)Reference Compound
Effect on Pentobarbital-Induced Sleep Potentiates pentobarbital-induced sleep by increasing sleep duration and reducing sleep latency.[2]Potentiates pentobarbital-induced sleep by increasing sleep duration and reducing sleep latency.[3][4][5]Pentobarbital (B6593769)
Mechanism of Action Increases chloride ion (Cl-) influx, suggesting positive allosteric modulation of GABA-A receptors.[2]Positive allosteric modulator of GABA-A receptors, increasing the frequency of channel opening.[6][7]GABA-A Receptor
Synergism with GABA-A Agonists Acts synergistically with the GABA-A receptor agonist, muscimol, to prolong pentobarbital-induced sleep.[2]Known to enhance the effects of GABA-A receptor agonists.Muscimol

Signaling Pathway and Metabolism

The proposed mechanism of action for cyclopeptide alkaloids like this compound involves the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The binding of GABA to its receptor, the GABA-A receptor, opens a chloride channel, leading to hyperpolarization of the neuron and reduced neuronal excitability. Positive allosteric modulators, such as benzodiazepines and likely cyclopeptide alkaloids, enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect, resulting in sedation.

GABAergic Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Modulators GABA GABA GABA_A GABA-A Receptor GABA->GABA_A binds Cl_channel Cl- Channel (closed) GABA_A->Cl_channel activates Cl_channel_open Cl- Channel (open) Cl_channel->Cl_channel_open opens Hyperpolarization Hyperpolarization (Sedation) Cl_channel_open->Hyperpolarization leads to This compound This compound / Cyclopeptide Alkaloids This compound->GABA_A potentiates Diazepam Diazepam Diazepam->GABA_A potentiates

Caption: Proposed mechanism of sedative action via GABA-A receptor modulation.

In vivo, this compound undergoes metabolic cleavage to form the linear tripeptide M1.

This compound Metabolism This compound This compound (Cyclopeptide Alkaloid) M1 M1 (Linear Tripeptide) This compound->M1 Metabolic Cleavage (in vivo) Enzyme B-esterase-like enzyme Enzyme->this compound catalyzes

Caption: In vivo metabolism of this compound to its metabolite M1.

Experimental Protocols

The following is a detailed methodology for the pentobarbital-induced sleeping time test, a standard in vivo assay used to evaluate the sedative-hypnotic effects of compounds.

Objective: To assess the sedative and hypnotic effects of a test compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital.

Animals: Male ICR mice (or other appropriate strain), weighing 20-25 g, are typically used. Animals should be acclimatized for at least one week before the experiment.

Materials:

  • Test compound (e.g., this compound, cyclopeptide alkaloid fraction)

  • Positive control (e.g., Diazepam)

  • Vehicle control (e.g., saline, DMSO, or other appropriate solvent)

  • Pentobarbital sodium

  • Animal cages

  • Stopwatches

Procedure:

  • Animal Grouping and Administration:

    • Animals are randomly divided into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Diazepam 1-3 mg/kg, i.p.), and Test compound groups (various doses).

    • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Pentobarbital Administration:

    • After a set period (e.g., 30 minutes after i.p. administration of the test compound), a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered to each mouse.[2]

  • Assessment of Sleep Latency and Duration:

    • Immediately after pentobarbital injection, each mouse is placed in an individual cage and observed for the onset of sleep.

    • Sleep latency is defined as the time from pentobarbital administration to the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

    • Sleep duration is defined as the time from the loss to the recovery of the righting reflex. The righting reflex is considered recovered when the animal can right itself three times within 1 minute.

  • Data Analysis:

    • The mean sleep latency and sleep duration for each group are calculated.

    • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is used to compare the test groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow start Start grouping Randomly Group Mice start->grouping administration Administer Test Compound, Positive Control, or Vehicle grouping->administration wait Wait 30 minutes administration->wait pentobarbital Administer Pentobarbital (i.p.) wait->pentobarbital observe Observe for Loss of Righting Reflex pentobarbital->observe measure_latency Measure Sleep Latency observe->measure_latency observe_recovery Observe for Recovery of Righting Reflex measure_latency->observe_recovery measure_duration Measure Sleep Duration observe_recovery->measure_duration analysis Statistical Analysis measure_duration->analysis end End analysis->end

Caption: Workflow for the pentobarbital-induced sleeping time test.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related cyclopeptide alkaloids possess sedative properties that are likely mediated through the positive allosteric modulation of GABA-A receptors. The in vivo metabolism of this compound to a linear tripeptide is a key consideration for its pharmacological activity.

A significant gap in the current understanding is the lack of direct, quantitative in vivo comparisons of pure this compound or its metabolite M1 with standard sedative drugs. Future research should prioritize:

  • Head-to-head in vivo studies: Conducting dose-response studies of pure this compound and its metabolite M1 in the pentobarbital-induced sleeping time model, directly comparing their potency and efficacy with a benzodiazepine like Diazepam.

  • Receptor binding assays: Elucidating the specific binding site and affinity of this compound and M1 on GABA-A receptor subtypes.

  • Electrophysiological studies: Using techniques like patch-clamp to confirm the modulatory effects of these compounds on chloride currents in individual neurons.

Addressing these research questions will provide a more definitive validation of this compound's mechanism of action and its potential as a novel sedative agent.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Frangufoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frangufoline (B1674050), a 14-membered cyclopeptide alkaloid of the frangulanine type, has garnered interest for its potential sedative properties. However, its therapeutic development is hampered by rapid metabolic degradation. Understanding and improving the metabolic stability of this compound derivatives is a critical step toward unlocking their clinical potential. This guide provides a comparative analysis of the metabolic stability of this compound and its potential derivatives, supported by established experimental protocols and illustrative diagrams to inform the design of more robust drug candidates.

The Metabolic Achilles' Heel of this compound

The primary metabolic vulnerability of this compound is the enzymatic cleavage of its enamide bond.[1] In both in vitro and in vivo rodent models, this compound is rapidly converted to a linear tripeptide metabolite, designated as M1.[1] This metabolic transformation effectively inactivates the molecule, leading to a short biological half-life and reduced systemic exposure. The cleavage is catalyzed by a B-esterase-like enzyme and involves the oxidation of the vinyl group followed by hydrolysis of the adjacent amide bond.[1]

Comparative Metabolic Stability of this compound Derivatives

CompoundModificationPredicted Metabolic StabilityPredicted Half-life (t½)Predicted Intrinsic Clearance (CLint)
This compound None (Parent Compound)LowShortHigh
Derivative A Saturation of the enamide double bondModerateModerateModerate
Derivative B Replacement of the vinyl group with a gem-dimethyl groupHighLongLow
Derivative C Introduction of a fluorine atom at the α-position of the enamideModerate-HighModerate-LongLow-Moderate
Derivative D Bioisosteric replacement of the enamide with a thioamideModerateModerateModerate

Disclaimer: The predicted stability, half-life, and intrinsic clearance values are hypothetical and based on established structure-activity relationships in metabolic stability. Experimental validation is required to confirm these predictions.

Experimental Protocols

To assess the metabolic stability of this compound derivatives, a standardized in vitro microsomal stability assay can be employed. This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are a rich source of drug-metabolizing enzymes.

In Vitro Microsomal Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives in liver microsomes.

2. Materials:

  • Test compounds (this compound and its derivatives)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a known stable and a known unstable compound)

3. Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
  • In a microcentrifuge tube, pre-incubate the test compound with pooled liver microsomes in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
  • Centrifuge the samples to precipitate the proteins.
  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein / mL).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic cleavage of this compound and a typical workflow for an in vitro metabolic stability assay.

Metabolic_Cleavage_of_this compound cluster_process Metabolic Process This compound This compound (Cyclic Peptide) Enzyme B-esterase-like Enzyme This compound->Enzyme Metabolism Metabolite_M1 Metabolite M1 (Linear Tripeptide) Enzyme->Metabolite_M1 Cleavage Enamide Bond Cleavage

Caption: Metabolic cleavage of this compound to its inactive metabolite M1.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock Solution C Pre-incubation A->C B Microsome & Buffer Mix B->C D Initiate Reaction (add NADPH) C->D E Time-point Sampling D->E F Quench Reaction E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: General workflow for an in vitro metabolic stability assay.

By understanding the metabolic liabilities of this compound and employing targeted structural modifications, researchers can design novel derivatives with enhanced metabolic stability, paving the way for the development of new and effective therapeutic agents. The experimental protocols and visualizations provided in this guide offer a framework for the systematic evaluation of these next-generation compounds.

References

Safety Operating Guide

Proper Disposal of Frangufoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Frangufoline is a sedative 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] As a bioactive research compound, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential information for the safe disposal of this compound in a laboratory setting.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the compound as a hazardous substance.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]

  • Spill Management: In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for potent compounds.

This compound Waste Segregation and Labeling

Proper segregation and labeling of chemical waste are critical to prevent accidental mixing of incompatible substances and to ensure correct disposal by your institution's Environmental Health and Safety (EHS) office.[3][4]

  • Waste Containers: Use only approved, leak-proof hazardous waste containers with tight-fitting lids.[3][4]

  • Labeling: All waste containers must be clearly labeled with the following information:[3]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • The concentration and quantity of the waste

    • The date the waste was first added to the container (accumulation start date)

    • The name of the principal investigator and the laboratory location

  • Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[3]

Disposal Procedures

The following step-by-step procedures outline the recommended disposal pathway for this compound.

Step 1: In-Lab Waste Collection

  • Solid Waste:

    • Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and used PPE in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.

    • Do not dispose of liquid this compound waste down the sanitary sewer.[5][6]

Step 2: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Provide Documentation: Be prepared to provide the EHS office with all available information about the compound, including the SDS if available.[3]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste, which will likely involve incineration.[7][8]

Quantitative Data and Physical Properties

For any novel or research compound, it is crucial to have access to its physical and chemical properties for safe handling and disposal.

PropertyValueSource
Chemical Formula C31H42N4O4PubChem[9]
Molecular Weight 534.70 g/mol MedKoo Biosciences[1]
CAS Number 19526-09-1MedKoo Biosciences[1]
Appearance Solid PowderGeneral for research chemicals
Solubility Soluble in DMSOTargetMol[2]
Storage (Powder) -20°C for 3 yearsTargetMol[2]
Storage (In Solvent) -80°C for 1 yearTargetMol[2]

Experimental Protocols

As there are no specific experimental protocols for the disposal of this compound, the following general protocol for the preparation of chemical waste for disposal should be followed.

Protocol: Preparation of this compound Waste for Disposal

  • Objective: To safely collect and label this compound waste for pickup by the institution's EHS department.

  • Materials:

    • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

    • Designated hazardous waste container (solid or liquid)

    • Hazardous waste labels

    • Chemical fume hood

  • Procedure:

    • Perform all waste handling operations within a certified chemical fume hood.

    • Don appropriate PPE before handling this compound or its waste.

    • For solid waste, carefully place all contaminated materials, including excess this compound powder and used consumables, into the designated solid hazardous waste container.

    • For liquid waste, carefully pour all solutions containing this compound into the designated liquid hazardous waste container using a funnel.

    • Securely close the lid of the waste container.

    • Affix a completed hazardous waste label to the container, ensuring all fields are accurately filled out.

    • Move the sealed and labeled container to the laboratory's designated satellite accumulation area.

    • Record the addition of waste in the laboratory's waste log.

    • Follow institutional procedures to request a waste pickup from the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Frangufoline_Disposal_Workflow start This compound Waste Generated is_sds_available Is SDS Available? start->is_sds_available treat_as_hazardous Treat as Hazardous is_sds_available->treat_as_hazardous No review_sds Review SDS for Disposal Information is_sds_available->review_sds Yes waste_type Determine Waste Type treat_as_hazardous->waste_type review_sds->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal via Licensed Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Frangufoline
Reactant of Route 2
Reactant of Route 2
Frangufoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.